molecular formula C5H6N2O B1296789 1-Methyl-1H-pyrazole-4-carbaldehyde CAS No. 25016-11-9

1-Methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1296789
CAS No.: 25016-11-9
M. Wt: 110.11 g/mol
InChI Key: MYFZXSOYJVWTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-7-3-5(4-8)2-6-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFZXSOYJVWTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341445
Record name 1-Methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25016-11-9
Record name 1-Methyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25016-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-pyrazole-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 25016-11-9

This technical guide provides an in-depth overview of 1-Methyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in chemical synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental methodologies, and an exploration of its relevance in medicinal chemistry.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many pharmaceutically active compounds.[1][2][3] The aldehyde functional group at the 4-position makes it a versatile intermediate for a wide range of chemical transformations.[4]

Table 1: Chemical Identifiers and Computed Properties

Identifier Value Source
CAS Number 25016-11-9 [5][6][7][8][9]
Molecular Formula C5H6N2O [5][7][8]
Molecular Weight 110.11 g/mol [5][7]
IUPAC Name 1-methylpyrazole-4-carbaldehyde [5][8]
SMILES CN1C=C(C=N1)C=O [5]
InChI Key MYFZXSOYJVWTBL-UHFFFAOYSA-N [5][8]
EC Number 627-692-2 [5][7]
PubChem CID 573117 [5]
XLogP3-AA -0.3 [5]
Hydrogen Bond Donor Count 0 [5]
Hydrogen Bond Acceptor Count 2 [5]

| Rotatable Bond Count | 1 |[5] |

Experimental Protocols

2.1 Synthesis: The Vilsmeier-Haack Reaction

A common method for the formylation of electron-rich heterocyclic rings like pyrazoles is the Vilsmeier-Haack reaction.[10] This reaction introduces an aldehyde group onto the pyrazole ring system.

Detailed Methodology:

  • Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by reacting a phosphoryl halide, such as phosphoryl chloride (POCl₃), with a substituted amide, most commonly N,N-dimethylformamide (DMF).

  • Reaction: The substrate, a substituted pyrazole, is dissolved in the Vilsmeier reagent (a mixture of DMF and POCl₃).

  • Heating and Quenching: The reaction mixture is stirred, often with heating, for several hours to ensure complete formylation.

  • Work-up: The reaction is carefully quenched by pouring it onto crushed ice.

  • Neutralization and Isolation: The acidic mixture is neutralized with a base, such as sodium bicarbonate (NaHCO₃), leading to the precipitation of the solid product.

  • Purification: The crude product is filtered, washed with cold water, dried, and can be further purified by recrystallization from an appropriate solvent (e.g., DMF).

G cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_product Final Product A Substituted Pyrazole C Stirring & Heating (8-10 hours) A->C B Vilsmeier Reagent (DMF + POCl3) B->C D Quenching (Crushed Ice) C->D E Neutralization (NaHCO3) D->E F Pyrazole-4-carbaldehyde Derivative E->F

Caption: Vilsmeier-Haack Synthesis Workflow.

2.2 Analytical Characterization

The structure and purity of this compound are confirmed using standard spectroscopic techniques.

Table 2: Spectroscopic Data Summary

Technique Key Observations
¹H NMR Signals corresponding to the methyl protons, the aldehyde proton, and the two protons on the pyrazole ring are expected. Chemical shifts are typically reported in ppm relative to a standard like TMS.[11][12][13]
¹³C NMR Resonances for the methyl carbon, the carbonyl carbon of the aldehyde, and the three distinct carbons of the pyrazole ring would be observed.[12][13]
IR Spectroscopy A strong absorption band characteristic of the C=O stretch of the aldehyde group (typically around 1650-1700 cm⁻¹) is a key feature. C-H stretching and ring vibration bands are also present.[5][12][14]

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the compound's molecular weight (m/z = 110.11) would be prominent, along with characteristic fragmentation patterns.[5][12] |

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its metabolic stability and ability to act as a versatile pharmacophore.[1][2] Pyrazole derivatives exhibit a wide spectrum of biological activities.

Key Therapeutic Areas:

  • Oncology: Many kinase inhibitors used in cancer therapy, such as Ruxolitinib and Axitinib, feature a pyrazole core.[1]

  • Anti-inflammatory: Pyrazole derivatives have been developed as potent anti-inflammatory agents, often by targeting enzymes like COX-2.[3][4]

  • Antimicrobial: Novel pyrazole compounds have shown significant activity against drug-resistant bacteria like MRSA.[1]

  • Antiviral: The pyrazole nucleus is a component of drugs developed to treat viral infections, including HIV.[1]

This compound serves as a crucial starting material for the synthesis of more complex pyrazole-containing molecules, enabling the exploration of new drug candidates in these and other therapeutic areas.[4]

G cluster_deriv Diverse Pyrazole Derivatives cluster_apps Therapeutic Targets & Disease Areas A This compound (Building Block) B Chemical Synthesis & Functionalization A->B C Novel Drug Candidates B->C D Kinase Inhibition (Anti-Cancer) C->D E Enzyme Modulation (Anti-Inflammatory) C->E F Antimicrobial Agents C->F G Antiviral Compounds C->G

Caption: Role in Drug Discovery Pipeline.

Safety and Handling

Hazard Identification: According to GHS classifications, this compound is considered hazardous.[5]

  • Causes skin irritation.[5][15]

  • May cause an allergic skin reaction.[5][15]

  • Causes serious eye damage.[5][15]

  • May cause respiratory irritation.[5][7]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors or dust.[7] Store the compound in a cool, dry, and locked place.[7]

References

An In-depth Technical Guide to the Physical Properties of 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Methyl-1H-pyrazole-4-carbaldehyde (CAS No: 25016-11-9), a key intermediate in the synthesis of various pharmaceuticals.[1] The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Data

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a formyl (aldehyde) group at the 4-position.[2] Its structure lends it to a variety of chemical reactions, making it a valuable building block in organic synthesis.[2]

Summary of Physical Properties

The following table summarizes the key physical and chemical properties of this compound, compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₅H₆N₂O[3][4]
Molecular Weight 110.11 g/mol [2][3][5]
Appearance White or colorless to yellow to orange powder, lump, or clear/viscous liquid. Low melting solid.[1][6][7]
Melting Point 29-34 °C[1][2][7]
Boiling Point 60-62 °C at 0.08 mmHg[1][7]
Density 1.14 ± 0.1 g/cm³ (Predicted)[1][7]
pKa 0.17 ± 0.10 (Predicted)[1]
Flash Point > 230 °F (> 110 °C)[1]
Storage Temperature 2-8°C, Inert atmosphere, Refrigerator[1][6]
Purity ≥97%, ≥99%[3][6]
Solubility Soluble in DMF and DMSO.

Experimental Protocols for Property Determination

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in readily available literature, this section outlines the standard methodologies that are typically employed for such characterizations. These general procedures are fundamental in organic chemistry laboratories and are applicable to this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. For a compound like this compound, which can be a low melting solid, the capillary method is a standard procedure:

  • Sample Preparation : A small amount of the dried, powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus : The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath with a thermometer or a digital temperature sensor.

  • Heating : The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation : The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A narrow melting range (e.g., 0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. Since this compound has a relatively high boiling point at atmospheric pressure and may be sensitive to high temperatures, vacuum distillation is the preferred method for its purification and boiling point determination:

  • Apparatus Setup : A microdistillation or short-path distillation apparatus is assembled. This includes a distillation flask, a condenser, a receiving flask, and connections to a vacuum pump and a manometer.

  • Procedure : A small sample of the compound is placed in the distillation flask with a boiling chip or a magnetic stirrer. The system is evacuated to a specific, stable pressure (e.g., 0.08 mmHg).

  • Heating : The distillation flask is gently heated.

  • Observation : The temperature of the vapor that is in equilibrium with the distilling liquid is recorded. This is the boiling point at that specific pressure. The boiling point is typically reported with the corresponding pressure, for instance, "60-62 °C/0.08 mmHg".[1][7]

Density Measurement

For a liquid or a molten solid, density can be determined using a pycnometer or a digital density meter:

  • Pycnometer Method :

    • The mass of a clean, dry pycnometer (a small glass flask of a known volume) is accurately measured.

    • The pycnometer is filled with the liquid sample, and its mass is measured again. The temperature of the sample is recorded.

    • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

  • Digital Density Meter : This instrument measures the density of a liquid based on the oscillation frequency of a U-shaped tube filled with the sample. It offers a rapid and highly accurate measurement.

Synthesis Workflow

This compound is commonly synthesized via the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-methylpyrazole, using a Vilsmeier reagent, which is typically formed from a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Synthesis_Workflow start Starting Materials reaction Vilsmeier-Haack Reaction start->reaction 1-methylpyrazole reagents Vilsmeier Reagent (DMF + POCl₃) reagents->reaction Formylating Agent intermediate Electrophilic Iminium Cation hydrolysis Aqueous Work-up (Hydrolysis) intermediate->hydrolysis Reacts with pyrazole reaction->intermediate Forms product 1-Methyl-1H-pyrazole- 4-carbaldehyde hydrolysis->product Yields end Purified Product product->end Purification

Caption: Synthesis workflow for this compound.

This guide provides essential physical property data and outlines standard experimental methodologies relevant to this compound. This information is intended to assist researchers and scientists in their work with this versatile chemical intermediate.

References

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular structure, featuring a methylated pyrazole ring and a reactive aldehyde group, renders it a versatile building block for the synthesis of a wide array of more complex molecules, including novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in research and development.

Molecular Structure and Properties

This compound is characterized by a five-membered aromatic pyrazole ring, substituted with a methyl group at the N1 position and a formyl (aldehyde) group at the C4 position.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[1]
CAS Number 25016-11-9[1]
Molecular Formula C₅H₆N₂O[1]
SMILES CN1C=C(C=N1)C=O[1]
InChI InChI=1S/C5H6N2O/c1-7-3-5(4-8)2-6-7/h2-4H,1H3[1]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 110.11 g/mol [1]
Appearance White to light yellow crystalline solidEvitaChem
Melting Point 29-34 °CEvitaChem
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.Smolecule

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The two most common methods are the Vilsmeier-Haack formylation of 1-methylpyrazole and the N-methylation of 1H-pyrazole-4-carbaldehyde.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[2] In this approach, 1-methylpyrazole is treated with the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylpyrazole

  • Reagents and Equipment:

    • 1-methylpyrazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask with a magnetic stirrer

    • Ice bath

    • Dropping funnel

    • Standard workup and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

    • To this mixture, add 1-methylpyrazole dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis via N-Methylation of 1H-Pyrazole-4-carbaldehyde

An alternative route involves the direct methylation of the nitrogen atom of 1H-pyrazole-4-carbaldehyde. This method is particularly useful when the starting pyrazole aldehyde is readily available.

Experimental Protocol: N-Methylation of 1H-Pyrazole-4-carbaldehyde

  • Reagents and Equipment:

    • 1H-pyrazole-4-carbaldehyde

    • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

    • Base (e.g., potassium carbonate, sodium hydride)

    • Aprotic solvent (e.g., acetone, acetonitrile, DMF)

    • Round-bottom flask with a magnetic stirrer

    • Standard workup and purification apparatus

  • Procedure:

    • Dissolve 1H-pyrazole-4-carbaldehyde in a suitable aprotic solvent in a round-bottom flask.

    • Add a base to the solution to deprotonate the pyrazole nitrogen.

    • Add the methylating agent (e.g., methyl iodide) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

    • After the reaction is complete, filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_vilsmeier Vilsmeier-Haack Reaction cluster_methylation N-Methylation 1-Methylpyrazole 1-Methylpyrazole Vilsmeier Reagent\n(POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) 1-Methylpyrazole->Vilsmeier Reagent\n(POCl3, DMF) Formylation This compound This compound Vilsmeier Reagent\n(POCl3, DMF)->this compound 1H-Pyrazole-4-carbaldehyde 1H-Pyrazole-4-carbaldehyde Methylating Agent\n(e.g., CH3I, K2CO3) Methylating Agent (e.g., CH3I, K2CO3) 1H-Pyrazole-4-carbaldehyde->Methylating Agent\n(e.g., CH3I, K2CO3) Methylation Methylating Agent\n(e.g., CH3I, K2CO3)->this compound

Caption: Synthetic routes to this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methyl protons, and the aldehyde proton. The two pyrazole ring protons will appear as singlets in the aromatic region. The methyl protons will appear as a singlet further upfield, and the aldehyde proton will be a characteristic singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde will have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1670-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. C-H stretching vibrations of the aromatic ring and the methyl group will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (110.11 g/mol ).[1] Fragmentation patterns typical for pyrazole derivatives and aldehydes would be observed, which can be useful for structural elucidation.[3]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The pyrazole nucleus is a common scaffold in many pharmaceutical drugs, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The aldehyde functional group provides a reactive handle for further chemical modifications, such as the formation of imines, oximes, and hydrazones, or its use in condensation reactions to build more complex heterocyclic systems.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause skin irritation, serious eye damage, and respiratory irritation.[1]

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and versatile reactivity make it an important tool for the development of novel compounds with potential therapeutic applications. This guide has provided a detailed overview of its properties, synthesis, and characterization to support its effective use in research and development endeavors.

References

Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways for 1-Methyl-1H-pyrazole-4-carbaldehyde, a key building block in medicinal chemistry and materials science. The document provides a comparative analysis of different synthetic routes, detailed experimental protocols, and quantitative data to aid in the selection and optimization of the most suitable method for your research and development needs.

Introduction

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active compounds and functional materials.[1] Its pyrazole core is a prevalent scaffold in pharmaceuticals, known to interact with various biological targets, while the aldehyde functional group allows for a multitude of chemical transformations.[1] This guide focuses on the most common and effective methods for its synthesis, with a particular emphasis on the Vilsmeier-Haack reaction.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several methods. The most prominent and widely employed pathway is the Vilsmeier-Haack formylation of 1-methylpyrazole. Other notable methods include the formylation of a pre-functionalized pyrazole ring via organometallic intermediates.

Vilsmeier-Haack Formylation of 1-Methylpyrazole

The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group onto electron-rich heterocyclic rings like pyrazole.[2][3][4] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][5] This electrophilic reagent then attacks the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position for electrophilic substitution.

Reaction Scheme:

Vilsmeier_Haack cluster_reactants Reactants cluster_product Product 1-Methylpyrazole 1-Methylpyrazole Product 1-Methyl-1H-pyrazole- 4-carbaldehyde 1-Methylpyrazole->Product Electrophilic Aromatic Substitution Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl₃) Vilsmeier_Reagent->Product

Caption: Vilsmeier-Haack formylation of 1-Methylpyrazole.

Experimental Protocol:

A general procedure for the Vilsmeier-Haack formylation of a pyrazole derivative is as follows:

  • Vilsmeier Reagent Preparation: To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 6 equivalents) in a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (POCl₃, 4 equivalents) is added dropwise at 0 °C.[6] The mixture is stirred for 10-15 minutes to allow for the formation of the Vilsmeier reagent.[6]

  • Reaction: 1-Methylpyrazole (1.0 equivalent) is then added to the prepared Vilsmeier reagent.[6]

  • Heating: The reaction mixture is heated to 80-120 °C and stirred for several hours (typically 2-4 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[5][6][7]

  • Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.[5]

  • Neutralization: The acidic solution is neutralized to a pH of approximately 7 with a saturated solution of sodium carbonate (Na₂CO₃) or another suitable base.[6]

  • Extraction: The aqueous layer is extracted multiple times with an appropriate organic solvent, such as chloroform or ethyl acetate.[6]

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.[7]

Quantitative Data Summary:

ParameterValueReference
Reagents 1-Methylpyrazole, DMF, POCl₃[6][8]
Molar Ratio (Pyrazole:DMF:POCl₃) 1 : 6 : 4 (general)[6]
Temperature 80 - 120 °C[6][7]
Reaction Time 2 - 10 hours[5][7][9]
Yield Good to Excellent[7][9]
Synthesis from Hydrazones via Vilsmeier-Haack Cyclization

An alternative and powerful approach involves the Vilsmeier-Haack reaction of hydrazones. In this pathway, a suitable hydrazone is cyclized in the presence of the Vilsmeier reagent to directly form the pyrazole-4-carbaldehyde ring system.[7][10][11] This method is particularly useful for constructing highly substituted pyrazoles.

Reaction Scheme:

Vilsmeier_Hydrazone cluster_reactants Reactants cluster_product Product Hydrazone Substituted Hydrazone Product 1-Substituted-1H-pyrazole- 4-carbaldehyde Hydrazone->Product Cyclization & Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl₃) Vilsmeier_Reagent->Product

Caption: Vilsmeier-Haack cyclization of a hydrazone.

Experimental Protocol:

The general procedure for the synthesis of pyrazole-4-carbaldehydes from hydrazones is as follows:

  • Vilsmeier Reagent Preparation: Phosphorus oxychloride (POCl₃, 3.0 mmol) is added dropwise to an ice-cold, stirred solution of the starting hydrazone (1.0 mmol) in anhydrous DMF (4 mL).[7]

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 4 hours.[7]

  • Work-up: The resulting mixture is poured onto crushed ice and neutralized with a dilute sodium hydroxide solution.[7] The mixture is often left standing overnight to allow for complete precipitation.[7]

  • Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification is achieved by flash column chromatography using an ethyl acetate-petroleum ether mixture.[7]

Quantitative Data Summary:

ParameterValueReference
Reagents Hydrazone, DMF, POCl₃[7]
Molar Ratio (Hydrazone:POCl₃) 1 : 3[7]
Temperature 80 - 90 °C[7]
Reaction Time 4 hours[7]
Yield Good[7][11]
Methylation of 1H-Pyrazole-4-carbaldehyde

For instances where 1H-pyrazole-4-carbaldehyde is readily available, a straightforward N-methylation can be employed to synthesize the target molecule. This method offers a direct route to the final product from a commercially available or easily synthesized precursor.

Reaction Scheme:

Methylation cluster_reactants Reactants cluster_product Product Pyrazole 1H-Pyrazole-4-carbaldehyde Product 1-Methyl-1H-pyrazole- 4-carbaldehyde Pyrazole->Product N-Methylation Methylating_Agent Iodomethane (CH₃I) Methylating_Agent->Product Base Cesium Carbonate (Cs₂CO₃) Base->Product

Caption: N-Methylation of 1H-pyrazole-4-carbaldehyde.

Experimental Protocol:

A representative procedure for the N-methylation of 1H-pyrazole-4-carbaldehyde is as follows:

  • Reaction Setup: To a solution of 1H-pyrazole-4-carbaldehyde (1.00 g, 10.4 mmol) in DMF (40 mL), iodomethane (1.48 g, 10.4 mmol) and cesium carbonate (Cs₂CO₃, 10 g, 31.2 mmol) are added.[12]

  • Heating: The reaction mixture is stirred at 60 °C overnight.[12]

  • Work-up: After cooling, water (20 mL) is added to the reaction mixture, and the product is extracted with ethyl acetate (3 x 50 mL).[12]

  • Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the product.[12]

Quantitative Data Summary:

ParameterValueReference
Reagents 1H-Pyrazole-4-carbaldehyde, Iodomethane, Cs₂CO₃, DMF[12]
Molar Ratio (Pyrazole:CH₃I:Cs₂CO₃) 1 : 1 : 3[12]
Temperature 60 °C[12]
Reaction Time Overnight[12]
Yield Not explicitly stated, but implied to be effective.[12]

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the Vilsmeier-Haack formylation of 1-methylpyrazole. This method is robust, generally high-yielding, and utilizes readily available reagents. For the construction of more complex, substituted pyrazole-4-carbaldehydes, the Vilsmeier-Haack cyclization of hydrazones presents a powerful alternative. Finally, for researchers with access to the parent 1H-pyrazole-4-carbaldehyde, a simple N-methylation provides a direct and effective route to the desired product. The choice of synthetic pathway will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific substitution patterns required for the target application. This guide provides the necessary foundational information for researchers to make an informed decision and proceed with the synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document outlines its chemical identity, properties, synthesis, and its significant role in the development of novel therapeutic agents.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-methylpyrazole-4-carbaldehyde . It is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a formyl (carbaldehyde) group at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-methylpyrazole-4-carbaldehydeEvitaChem
CAS Number 25016-11-9EvitaChem
Molecular Formula C₅H₆N₂OEvitaChem
Molecular Weight 110.11 g/mol EvitaChem
Appearance White to off-white solidOakwood Chemical
Melting Point 29-34 °COakwood Chemical
Boiling Point 60-62 °C at 0.08 mmHgOakwood Chemical
Purity ≥96%Oakwood Chemical

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-methylpyrazole, using a Vilsmeier reagent, which is typically formed from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2]. The reaction proceeds via an electrophilic substitution mechanism.

Vilsmeier-Haack Reaction Workflow

The synthesis of this compound via the Vilsmeier-Haack reaction can be conceptually broken down into two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.

Vilsmeier_Haack_Workflow DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Substitution Pyrazole 1-Methylpyrazole Pyrazole->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Product 1-Methyl-1H-pyrazole- 4-carbaldehyde Hydrolysis->Product

Figure 1: Workflow for the Vilsmeier-Haack Synthesis.
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of a pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction, adapted for the synthesis of this compound.

Materials:

  • 1-Methylpyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃)

  • Methanol for recrystallization

Procedure:

  • A mixture of Vilsmeier-Haack reagent is prepared by the slow, dropwise addition of phosphorus oxychloride (POCl₃, 0.012 mol) to N,N-dimethylformamide (DMF, 10 ml) at 0 °C with constant stirring[2].

  • To this freshly prepared Vilsmeier-Haack reagent, 1-methylpyrazole (0.004 mol) is added in small portions[2].

  • The reaction mixture is then stirred at 60-65 °C for approximately 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC)[2].

  • Upon completion, the reaction mixture is carefully and slowly poured onto crushed ice with continuous stirring[2].

  • The resulting solution is neutralized with solid sodium bicarbonate (NaHCO₃) until the effervescence ceases. The precipitate that forms is the crude product[2].

  • The solid product is collected by filtration, washed with cold water, and dried[2].

  • The crude product is then purified by recrystallization from methanol to yield pure this compound[2].

Role in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities[3]. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties[4]. This compound serves as a crucial intermediate in the synthesis of more complex pyrazole-containing molecules with potential therapeutic applications.

Biological Activities of Pyrazole Derivatives

Research has shown that derivatives of pyrazole-4-carbaldehyde are biologically active. For instance, certain 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives have demonstrated significant antioxidant and anti-inflammatory activities[2]. The aldehyde functional group at the 4-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.

Table 2: Biological Activities of Selected Pyrazole Derivatives

Compound ClassBiological ActivityQuantitative Data (Example)Source
Pyrazole-chalcone derivativesAnticancerIC₅₀ = 10 µM against HNO-97 cell lineDesign, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents
1-Aryl-1H-pyrazole-fused curcumin analoguesAnticancerIC₅₀ = 2.43–7.84 μM against MDA-MB-231 cell lineSynthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents
Pyrazole-linked pyrazoline benzenesulfonamidesAnticancer-Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review
Mechanism of Action: Kinase Inhibition

A common mechanism of action for many pyrazole-containing drugs is the inhibition of protein kinases. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyrazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of kinases and thereby inhibiting their activity.

Kinase_Inhibition cluster_kinase Kinase Active Site ATP_binding_site ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate ATP_binding_site->Phosphorylated_Substrate Phosphorylation Substrate_binding_site Substrate Binding Site Substrate_binding_site->Phosphorylated_Substrate ATP ATP ATP->ATP_binding_site Binds Substrate Substrate Protein Substrate->Substrate_binding_site Binds Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->ATP_binding_site Blocks ATP Binding

Figure 2: General Mechanism of Kinase Inhibition by Pyrazole Derivatives.

Conclusion

This compound is a valuable and versatile building block in the fields of organic synthesis and drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an ideal starting material for the creation of diverse molecular architectures. The established biological significance of the pyrazole core continues to drive research into new derivatives, with this compound playing a central role in these endeavors. This guide provides foundational knowledge for researchers and scientists looking to leverage this important compound in their work.

References

Spectral Analysis of 1-Methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Methyl-1H-pyrazole-4-carbaldehyde (C₅H₆N₂O), a key heterocyclic building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural features of this compound have been elucidated using various spectroscopic techniques. The key quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.8s1HH-C=O
~8.1s1HH-5
~7.9s1HH-3
~3.9s3HN-CH₃

Note: The predicted ¹H NMR data is based on the analysis of structurally similar pyrazole-4-carbaldehyde derivatives.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~185.0C=O
~142.0C-5
~135.0C-3
~120.0C-4
~39.0N-CH₃

Note: The ¹³C NMR data is based on known shifts for pyrazole rings and the expected deshielding effect of the aldehyde group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound was obtained using a Bruker IFS 85 instrument with the film technique.[1]

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2920MediumC-H stretch (aromatic and methyl)
~2820, ~2720WeakC-H stretch (aldehyde)
~1680StrongC=O stretch (conjugated aldehyde)
~1540MediumC=N stretch (pyrazole ring)
~1460MediumC-H bend (methyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

GC-MS Spectral Data

m/zRelative IntensityAssignment
110High[M]⁺ (Molecular Ion)
109High[M-H]⁺
81Medium[M-CHO]⁺
54Medium[C₃H₄N]⁺
42High[C₂H₂N]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for pyrazole derivatives, including this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
  • Sample Preparation: For the film technique, a small amount of the liquid sample is pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, such as a Bruker IFS 85.[1]

  • Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Chromatographic Separation: The sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.

  • Mass Analysis: The separated compound is then introduced into the mass spectrometer (MS) where it is ionized (typically by electron impact) and the resulting ions are separated based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is illustrated in the diagram below.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation and Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Data_Integration Integration of Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A flowchart illustrating the general workflow from sample preparation to structural confirmation using various spectroscopic techniques.

References

The Dawn of a Versatile Building Block: A Technical Guide to the Discovery and History of Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development. Its derivatives exhibit a broad spectrum of biological activities, finding application as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. Among the vast family of pyrazole-containing compounds, pyrazole aldehydes have emerged as pivotal intermediates, providing a versatile scaffold for the synthesis of complex molecular architectures. This technical guide delves into the historical discovery of pyrazoles and the subsequent development of synthetic routes to the functionally crucial pyrazole aldehydes, offering a comprehensive overview for researchers in the field.

The Genesis of Pyrazole Chemistry: From Knorr's Pyrazolone to Buchner's Parent Ring

The journey into the world of pyrazoles began in 1883 when German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously discovered a new class of compounds. By reacting ethyl acetoacetate with phenylhydrazine, he isolated a crystalline substance he named "pyrazolone" (specifically, 1-phenyl-3-methyl-5-pyrazolone). This marked the first synthesis of a pyrazole derivative and laid the foundation for a new field of heterocyclic chemistry.

Just a few years later, in 1889, Eduard Buchner achieved another milestone by synthesizing the parent pyrazole ring for the first time. His method involved the reaction of acetylene with diazomethane, a 1,3-dipolar cycloaddition reaction that yielded the unsubstituted pyrazole heterocycle. This discovery was significant as it provided access to the fundamental pyrazole core, opening avenues for further functionalization and exploration of its chemical properties.

The Advent of Pyrazole Aldehydes: The Vilsmeier-Haack Reaction as a Gateway

While the synthesis of the pyrazole ring was a significant achievement, the introduction of a formyl group (-CHO) to create pyrazole aldehydes proved to be a critical step in unlocking their synthetic potential. The Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack in 1927, emerged as the most prominent and versatile method for this transformation.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2]

The application of the Vilsmeier-Haack reaction to pyrazoles, particularly to their corresponding hydrazones, provided a direct and efficient route to pyrazole-4-carboxaldehydes. Although the exact first application of this reaction to pyrazoles is not definitively documented in a single seminal publication, its widespread adoption throughout the mid-20th century is evident in the chemical literature. The reaction proceeds through the formylation of an enamine or a related electron-rich intermediate derived from the pyrazole precursor.

Key Synthetic Methodologies for Pyrazole Aldehydes

The Vilsmeier-Haack reaction remains the workhorse for the synthesis of pyrazole aldehydes. However, other methods have also been developed and utilized.

Vilsmeier-Haack Formylation of Pyrazoles and Hydrazones

This is the most widely employed method for the synthesis of pyrazole-4-carboxaldehydes. The reaction typically involves the treatment of a substituted pyrazole or, more commonly, a ketone hydrazone with the Vilsmeier reagent (DMF/POCl₃). The reaction proceeds via an electrophilic substitution mechanism on the electron-rich pyrazole ring or through a cyclization-formylation cascade of the hydrazone.

Experimental Protocol: A Representative Vilsmeier-Haack Synthesis of a Pyrazole-4-Carboxaldehyde [3]

This protocol is a generalized representation and may require optimization for specific substrates.

Materials:

  • Substituted hydrazone (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (2-3 equivalents)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Appropriate solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve the substituted hydrazone in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5 °C. The Vilsmeier reagent forms in situ.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • The crude pyrazole aldehyde may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Representative Pyrazole Aldehyde Syntheses

The following table summarizes typical yields for the synthesis of various pyrazole aldehydes using the Vilsmeier-Haack reaction, as reported in the literature.

Starting MaterialPyrazole Aldehyde ProductReagentsReaction ConditionsYield (%)Reference
Acetophenone Phenylhydrazone1,3-Diphenyl-1H-pyrazole-4-carboxaldehydeDMF, POCl₃60-65 °C, 4 hGood[4]
Substituted Acetophenone Hydrazones1-Benzoyl-3-phenyl-1H-pyrazole-4-carboxaldehydesDMF, POCl₃60-65 °C, 4 hGood[4]
1,3-Disubstituted-5-chloro-1H-pyrazoles5-Chloro-1H-pyrazole-4-carbaldehydesDMF, POCl₃120 °C, 2 h55-90[1]
N'-(1-(2,4-dichlorophenyl)ethylidene)hydrazides3-(2,4-dichlorophenyl)-1-acyl-1H-pyrazole-4-carbaldehydesDMF, POCl₃Room temperature, 8-10 hGood[5]

Diagram of the Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Hydrazone Hydrazone/ Pyrazole Hydrazone->Intermediate Electrophilic Attack Hydrolysis Hydrolysis (Workup) Intermediate->Hydrolysis Product Pyrazole Aldehyde Hydrolysis->Product

Caption: Workflow of the Vilsmeier-Haack reaction for pyrazole aldehyde synthesis.

Other Synthetic Routes

While the Vilsmeier-Haack reaction is dominant, other methods for synthesizing pyrazole aldehydes include:

  • Oxidation of Pyrazole Methanols: Primary alcohols on the pyrazole ring can be oxidized to the corresponding aldehydes using standard oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

  • Reduction of Pyrazole Carboxylic Acid Derivatives: Carboxylic acids, esters, or acid chlorides of pyrazoles can be reduced to the aldehyde stage using reagents like diisobutylaluminium hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride.

  • Multicomponent Reactions: More recently, multicomponent reactions have been developed that allow for the one-pot synthesis of highly substituted pyrazole aldehydes from simple starting materials.

The Role of Pyrazole Aldehydes in Drug Discovery and Signaling Pathways

Pyrazole aldehydes are not typically the final bioactive molecules themselves but serve as crucial precursors for a vast array of derivatives with significant pharmacological properties. The aldehyde functionality is a versatile handle for further chemical transformations, including:

  • Condensation Reactions: Reaction with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and chalcones, respectively. These products are often evaluated for their biological activities.

  • Reductive Amination: Conversion to pyrazole-containing amines, which are common motifs in drug candidates.

  • Wittig and Related Reactions: Carbon-carbon bond formation to extend the molecular framework.

  • Cyclization Reactions: Serving as a key component in the construction of fused heterocyclic systems.

Derivatives of pyrazole aldehydes have been shown to interact with a variety of biological targets and signaling pathways. For example, certain pyrazole-containing compounds are known to be potent inhibitors of cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation and pain. Others have demonstrated activity as inhibitors of various kinases , which are key regulators of cellular signaling pathways implicated in cancer and other diseases. The neuroprotective effects of some pyrazole derivatives have been linked to the modulation of pathways involving glycogen synthase kinase 3β (GSK3β) and the nuclear factor (erythroid-derived 2)–like 2 (Nrf2) pathway, which are crucial in the cellular stress response.[2]

Diagram of Pyrazole Aldehyde in Drug Discovery Logic

Drug_Discovery_Logic cluster_derivatization Chemical Derivatization cluster_bioactivity Biological Activity Pyrazole_Aldehyde Pyrazole Aldehyde Condensation Condensation Pyrazole_Aldehyde->Condensation Reductive_Amination Reductive Amination Pyrazole_Aldehyde->Reductive_Amination Cyclization Cyclization Pyrazole_Aldehyde->Cyclization COX2_Inhibition COX-2 Inhibition Condensation->COX2_Inhibition Kinase_Inhibition Kinase Inhibition Reductive_Amination->Kinase_Inhibition GSK3B_Nrf2_Modulation GSK3β/Nrf2 Modulation Cyclization->GSK3B_Nrf2_Modulation

Caption: Logical flow from pyrazole aldehyde to biological activity.

Conclusion

From its serendipitous discovery in the late 19th century, the pyrazole nucleus has become a staple in the arsenal of medicinal chemists. The development of reliable synthetic methods for pyrazole aldehydes, most notably the Vilsmeier-Haack reaction, has been instrumental in expanding the chemical space accessible from this versatile scaffold. As our understanding of disease biology and molecular targets continues to grow, the rich history and synthetic utility of pyrazole aldehydes will undoubtedly continue to inspire the design and discovery of new generations of therapeutic agents.

References

Commercial Suppliers and Technical Guide for 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Methyl-1H-pyrazole-4-carbaldehyde, a key building block in organic synthesis, particularly for pharmaceutical and agrochemical development. This document outlines commercial suppliers, key chemical data, and detailed experimental protocols.

Introduction

This compound (CAS No. 25016-11-9) is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a formyl (aldehyde) group at the C4 position. The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its metabolic stability and diverse biological activities.[1][2] This compound's aldehyde functional group makes it a versatile intermediate for a variety of chemical transformations, including nucleophilic additions and condensation reactions, enabling the synthesis of more complex molecules with potential therapeutic applications.[3][4] Its derivatives have been investigated for various pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antibacterial properties.[3][5][6][7]

Commercial Availability

Several chemical suppliers offer this compound. The following table summarizes key information from various commercial sources for easy comparison.

SupplierProduct Code/Catalog No.CAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
Fluorochem F01449925016-11-9[8]C5H6N2O[8]110.11-Provides IUPAC name, InChI, and InChI Key.[8]
Manchester Organics -25016-11-9C5H6N2O[9]--Stock availability mentioned.[9]
EvitaChem EVT-29165825016-11-9[4]C5H6N2O[4]110.11[4]--
Tokyo Chemical Industry (TCI) M237225016-11-9----
MedChemExpress HY-6905225016-11-9--99.96%[10]Appearance: <29°C Solid, >34°C Liquid.[10]
Santa Cruz Biotechnology -25016-11-9[11]C5H6N2O[11]110.11[11]≥99%[11]-
Oakwood Chemical 01449925016-11-9[12]C5H6N2O[12]--Provides MDL number.[12]
Sigma-Aldrich (MilliporeSigma) -----Lists various pyrazole-4-carboxaldehyde derivatives.[13]
Echemi -----Connects with traders like HANGZHOU LEAP CHEM CO., LTD.[14]

Physicochemical Properties

PropertyValueSource
IUPAC Name 1-methylpyrazole-4-carbaldehydePubChem[15]
CAS Number 25016-11-9PubChem[15]
Molecular Formula C5H6N2OPubChem[15]
Molecular Weight 110.11 g/mol PubChem[15]
InChI Key MYFZXSOYJVWTBL-UHFFFAOYSA-NFluorochem[8]
Canonical SMILES CN1C=C(C=O)C=N1Fluorochem[8]
Appearance White to light yellow solid/liquidMedChemExpress[10]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and a subsequent reaction demonstrating its utility.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including 1-methylpyrazole, to produce the corresponding aldehyde.[4][16]

Materials:

  • 1-methylpyrazole

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate solution

Procedure:

  • The Vilsmeier-Haack reagent is prepared by the slow addition of phosphorus oxychloride (3 mL) to ice-chilled N,N-dimethylformamide (15 mL).[16]

  • To this reagent, 1-methylpyrazole (4 mmol) is added.

  • The resulting mixture is stirred for 4-6 hours at a temperature of 70°C.[16]

  • Reaction completion is monitored by Thin Layer Chromatography (TLC).[16]

  • Upon completion, the reaction mixture is poured into crushed ice to precipitate the product.[16]

  • The mixture is then neutralized with a sodium bicarbonate solution.[16]

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-c]pyrazoles

This protocol illustrates the use of this compound as a precursor in the synthesis of bicyclic pyrazole derivatives, with microwave irradiation enhancing the reaction efficiency.[4]

Materials:

  • 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (a derivative of the title compound)

  • Arylhydrazine (e.g., phenylhydrazine)

  • Toluene

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

Procedure:

  • Condensation: 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is reacted with an arylhydrazine (e.g., phenylhydrazine) in toluene at 120°C to form the corresponding hydrazone intermediate.[4]

  • Cyclization: To the hydrazone intermediate, CuI (2.5 mol%) and DMEDA (5 mol%) are added.[4]

  • The reaction mixture is subjected to microwave irradiation at 150°C for 60 minutes. This promotes an intramolecular Ullmann-type C-N bond formation.[4]

  • The resulting product is a bicyclic pyrazolo[3,4-c]pyrazole.[4]

  • The product can be isolated and purified using standard techniques such as column chromatography.

Visualizations

Synthesis Pathway

Vilsmeier_Haack_Synthesis Vilsmeier_reagent Vilsmeier Reagent (POCl₃ + DMF) Iminium_salt Iminium Salt Intermediate Vilsmeier_reagent->Iminium_salt Hydrolysis Hydrolysis Iminium_salt->Hydrolysis Final_product This compound Hydrolysis->Final_product

Caption: Vilsmeier-Haack synthesis of this compound.

Experimental Workflow

Microwave_Synthesis_Workflow start Start step1 Condensation: 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde + Arylhydrazine in Toluene at 120°C start->step1 step2 Formation of Hydrazone Intermediate step1->step2 step3 Addition of CuI and DMEDA step2->step3 step4 Microwave Irradiation: 150°C for 60 min step3->step4 step5 Intramolecular C-N Cyclization step4->step5 end Pyrazolo[3,4-c]pyrazole Product step5->end

Caption: Workflow for microwave-assisted synthesis of pyrazolo[3,4-c]pyrazoles.

Logical Relationships in a Condensation Reaction

Logical_Relationship A This compound (Electrophile) C Condensation Reaction (e.g., Imine formation) A->C Reactant B Nucleophile (e.g., Amine, Hydrazine) B->C Reactant D Product (e.g., Imine, Hydrazone) C->D Forms E Byproduct (e.g., Water) C->E Forms

Caption: Reactant-product relationship in a condensation reaction.

References

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-carbaldehyde: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic organic compound with significant applications in medicinal chemistry and organic synthesis. This document outlines its chemical and physical properties, safety and handling procedures, known biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by a pyrazole ring substituted with a methyl group at the N1 position and a formyl (aldehyde) group at the C4 position.[1] The presence of the electrophilic carbonyl group makes the compound susceptible to nucleophilic attack, a key feature in its reactivity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₆N₂O[2]
Molecular Weight 110.11 g/mol [2]
CAS Number 25016-11-9[2]
Appearance Solid at room temperature[1]
Melting Point 29-34 °C[1]
Boiling Point Not available
Solubility Soluble in polar solvents like water and ethanol. Soluble in DMSO (100 mg/mL).[1][3]
pKa (Predicted) 2.25±0.10 (for 1-methylpyrazole)[4][5]

Safety and Handling

This compound is classified as hazardous. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/Irritation2H315: Causes skin irritation
alt text
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
alt text
Skin Sensitization1H317: May cause an allergic skin reaction
alt text
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
alt text

Source: Aggregated GHS information from multiple sources.[2][6]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential for handling this compound. The following should be worn at all times:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves before each use.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should be worn when there is a significant risk of splashing.

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn. Full-length pants and closed-toe shoes are essential.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Handling and Storage
  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is handled or stored.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound may be air-sensitive and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen).[3]

First Aid Measures
  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, regional, and national regulations.

Toxicological Data

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][8][9] Microwave-assisted synthesis has also been reported as a method to enhance reaction rates and yields.[1]

General Protocol for Vilsmeier-Haack Formylation of 1-Methylpyrazole:

This protocol is a general representation and may require optimization.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous N,N-dimethylformamide (DMF) (3-4 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The formation of a white, viscous Vilsmeier reagent may be observed.[8]

  • Formylation Reaction: Dissolve 1-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane (DCM). Add the solution of 1-methylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization Data (for related pyrazole-4-carbaldehydes):

  • ¹H NMR: The aldehyde proton typically appears as a singlet between δ 9.5 and 10.0 ppm. The pyrazole ring protons will have characteristic shifts depending on the substitution pattern.[10][11]

  • ¹³C NMR: The carbonyl carbon of the aldehyde will appear significantly downfield, typically in the range of δ 180-190 ppm. The carbons of the pyrazole ring will have distinct chemical shifts.[10][12]

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be present, typically around 1660-1700 cm⁻¹.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Electrophilic Aromatic Substitution Methylpyrazole 1-Methylpyrazole Methylpyrazole->Intermediate Addition to Vilsmeier Reagent Product_imine Iminium Intermediate Intermediate->Product_imine Hydrolysis Hydrolysis (H₂O) Product_imine->Hydrolysis Neutralization Neutralization (NaHCO₃) Hydrolysis->Neutralization Extraction Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product Signaling_Pathways cluster_inflammation Inflammatory Pathways cluster_proliferation Cell Proliferation & Survival Pathways Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Growth_Factors Growth Factors Receptor_TK Receptor Tyrosine Kinases Growth_Factors->Receptor_TK MAPK_Cascade MAPK Cascade (e.g., BRAF, MEK, ERK) Receptor_TK->MAPK_Cascade JAK_STAT JAK-STAT Pathway Receptor_TK->JAK_STAT Gene_Expression Gene Expression (Proliferation, Survival) MAPK_Cascade->Gene_Expression JAK_STAT->Gene_Expression Pyrazole_Derivatives Pyrazole Derivatives (Synthesized from This compound) Pyrazole_Derivatives->COX Inhibition Pyrazole_Derivatives->LOX Inhibition Pyrazole_Derivatives->MAPK_Cascade Inhibition Pyrazole_Derivatives->JAK_STAT Inhibition

References

The Versatile Building Block: A Technical Guide to 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-methyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide range of biologically active compounds. This document details its synthesis, chemical properties, and significant applications, with a particular focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid with a melting point in the range of 29-34 °C and a boiling point of 60-62 °C at 0.08 mmHg.[1] Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₆N₂O[1]
Molecular Weight 110.11 g/mol [1]
CAS Number 25016-11-9[1]
IUPAC Name This compound[1]
Synonyms 1-Methyl-1H-pyrazole-4-carboxaldehyde[1]
Appearance Solid
Melting Point 29-34 °C[1]
Boiling Point 60-62 °C @ 0.08 mmHg

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. The following table summarizes its key nuclear magnetic resonance (NMR) data.

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzReference
¹H NMR (CDCl₃) 9.78s[2]
7.97s[2]
3.94s[2]
¹³C NMR (CDCl₃) 183.4[2]
142.1
134.5
120.9
39.4

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-methylpyrazole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Vilsmeier-Haack Reaction Workflow

G DMF N,N-Dimethylformamide (DMF) Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_reagent Intermediate Electrophilic Aromatic Substitution Intermediate Vilsmeier_reagent->Intermediate Methylpyrazole 1-Methylpyrazole Methylpyrazole->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Vilsmeier-Haack Reaction for the synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Reaction

The following is a representative experimental protocol for the synthesis of this compound:

  • Reagent Preparation: In a round-bottom flask, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier reagent.

  • Reaction: 1-Methylpyrazole is added to the freshly prepared Vilsmeier reagent.

  • Heating: The reaction mixture is then heated, typically at 60-80°C, for several hours.[3] The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and quenched by pouring it onto crushed ice. The mixture is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide, until a precipitate is formed.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[2]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds with significant biological activities. Its derivatives have shown promise as anti-inflammatory, analgesic, and anticancer agents.

Synthesis of Pyrazolo[3,4-c]pyrazoles

A notable application of a derivative of this compound is in the synthesis of pyrazolo[3,4-c]pyrazoles. These fused heterocyclic systems are of interest in medicinal chemistry due to their potential therapeutic properties.

The synthesis of 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles can be achieved from 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde through a one-pot, multi-step process.

  • Condensation: To a solution of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in ethanol, a few drops of glacial acetic acid and the desired hydrazine (1.1 eq.) are added. The mixture is refluxed for 18 hours.[2]

  • Ullmann-type Cross-Coupling: The solvent is removed under reduced pressure. The residue is then subjected to a copper-catalyzed Ullmann-type C-N cross-coupling reaction, often under microwave irradiation, to facilitate the cyclization and formation of the pyrazolo[3,4-c]pyrazole core.[2]

  • Purification: The final product is purified by silica gel column chromatography.[2]

The following table summarizes the yields of various 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles synthesized using this methodology.

R¹ Substituent on HydrazineProductYield (%)Reference
4-CN2b 78[2]
4-CF₃2c 85[2]
4-F2d 72[2]
2,4-diF2e 81[2]
4-Cl2f 75[2]
4-Br2g 79[2]
4-Me2h 68[2]
4-OMe2i 65[2]
Role in the Development of Kinase Inhibitors

Derivatives of this compound have emerged as a significant scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapies. Cyclin-dependent kinases (CDKs) and Aurora kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.

G cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G1_checkpoint G1 Checkpoint CDK4_6_CyclinD CDK4/6-Cyclin D G1_checkpoint->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylates CDK2_CyclinE CDK2-Cyclin E E2F E2F Rb->E2F Inhibits S_phase_genes S-Phase Genes E2F->S_phase_genes Activates S_phase_genes->CDK2_CyclinE DNA_replication DNA Replication CDK2_CyclinE->DNA_replication Promotes G2_M_checkpoint G2/M Checkpoint CDK2_CyclinE->G2_M_checkpoint CDK1_CyclinB CDK1-Cyclin B G2_M_checkpoint->CDK1_CyclinB Aurora_A Aurora A Kinase CDK1_CyclinB->Aurora_A Aurora_B Aurora B Kinase CDK1_CyclinB->Aurora_B Spindle_assembly Spindle Assembly Aurora_A->Spindle_assembly Chromosome_segregation Chromosome Segregation Aurora_B->Chromosome_segregation Inhibitor Pyrazole-based Kinase Inhibitors Inhibitor->CDK4_6_CyclinD Inhibits Inhibitor->CDK2_CyclinE Inhibits Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits

Role of CDKs and Aurora Kinases in Cell Cycle Progression and their Inhibition.

As illustrated in the diagram, CDKs and Aurora kinases play pivotal roles at different stages of the cell cycle. Inhibitors derived from this compound can block the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells.

Numerous studies have demonstrated the potential of pyrazole derivatives as potent kinase inhibitors. The following table summarizes the inhibitory activity of selected compounds against key kinases.

CompoundTarget KinaseIC₅₀ (µM)Reference
AT7519 CDK20.1[4]
Compound 4 CDK23.81 (GI₅₀)[4]
Compound 9 CDK2-[4]
Compound 14 CDK20.007 (Kᵢ)[5]
Compound 15 CDK20.005 (Kᵢ)[5]
Compound 28c Aurora A-[6]
Compound 40f Aurora A-[6]
Compound 5h Aurora A0.78[7]
Compound 5e Aurora A1.12[7]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and its reactivity make it an ideal starting material for the construction of complex heterocyclic systems. The demonstrated efficacy of its derivatives as potent kinase inhibitors underscores its importance in the ongoing development of novel anticancer therapeutics. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable compound.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Derivatives from 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1H-pyrazole-4-carbaldehyde is a highly versatile heterocyclic building block in the fields of organic synthesis, medicinal chemistry, and materials science. The pyrazole nucleus is a privileged scaffold found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] The aldehyde functional group at the C4 position serves as a reactive handle for a variety of chemical transformations, allowing for the straightforward synthesis of a diverse library of derivatives.[1] This document provides detailed protocols for several key synthetic transformations starting from this compound, targeting researchers and professionals in drug development.

G General Synthetic Pathways from this compound cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Derivative Classes start This compound knoevenagel Knoevenagel Condensation start->knoevenagel wittig Wittig Reaction start->wittig reductive_amination Reductive Amination start->reductive_amination condensation Condensation start->condensation alkene α,β-Unsaturated Nitriles/Esters knoevenagel->alkene + Active Methylene Compounds stilbene Stilbene Analogs wittig->stilbene + Phosphonium Ylide amine Substituted Amines reductive_amination->amine + Amine, Reducing Agent imine Imines, Oximes, Hydrazones condensation->imine + H₂N-R (e.g., Hydrazine)

Caption: Overview of synthetic routes from this compound.

Protocol 1: Knoevenagel Condensation for Synthesis of α,β-Unsaturated Nitriles

Application Note: The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds.[5] Reacting this compound with active methylene compounds, such as malononitrile, yields pyrazole-based vinyl nitriles. These products are valuable intermediates and have been investigated for their potential as anticancer agents and fluorescent probes. The reaction is often catalyzed by a mild base and can be performed under environmentally benign conditions, such as in an aqueous medium.[6][7]

Experimental Protocol: This protocol describes the synthesis of 2-((1-Methyl-1H-pyrazol-4-yl)methylene)malononitrile.

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 110 mg), malononitrile (1.0 mmol, 66 mg), and a water:ethanol (1:1) mixture (10 mL).

  • Stirring: Stir the mixture for 3-5 minutes at room temperature to ensure homogeneity.

  • Catalyst Addition: Add a catalytic amount of a mild base, such as ammonium carbonate (0.2 mmol, 19 mg) or piperidine (5 mol%).[6][8]

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for 15-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates directly from the solution. Collect the precipitate by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield the pure product.

Data Summary Table:

Reactant 1Reactant 2CatalystSolventTime (min)Temp (°C)Yield (%)
This compoundMalononitrile(NH₄)₂CO₃H₂O/EtOH20Reflux>90
This compoundEthyl CyanoacetatePiperidineEthanol30RT~88-95
This compoundThiobarbituric AcidPiperidineEthanol60Reflux~85-92

Yields are representative and may vary based on specific substrate and reaction scale.[5][6][9]

G Workflow for Knoevenagel Condensation setup 1. Reaction Setup - Add Aldehyde (1 mmol) - Add Malononitrile (1 mmol) - Add H₂O/EtOH (10 mL) catalyst 2. Catalyst Addition - Add Ammonium Carbonate (20 mol%) setup->catalyst react 3. Reaction - Stir at Reflux - Monitor by TLC (15-30 min) catalyst->react cool 4. Cooling - Cool to Room Temperature react->cool filter 5. Filtration - Collect solid product - Wash with cold water cool->filter dry 6. Drying - Dry under vacuum filter->dry product Pure Product 2-((1-Methyl-1H-pyrazol-4-yl) methylene)malononitrile dry->product

Caption: Step-by-step workflow for the Knoevenagel condensation protocol.

Protocol 2: Reductive Amination for Synthesis of Substituted Amines

Application Note: Reductive amination is a powerful and versatile method for synthesizing secondary and tertiary amines, which are ubiquitous in pharmaceuticals.[10] The reaction proceeds in one pot by forming an imine intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction.[11] Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium borohydride (NaBH₄) are commonly used as they are selective for the imine over the starting aldehyde.[12][13] This method provides direct access to a wide array of N-substituted pyrazole derivatives for biological screening.

Experimental Protocol: This protocol describes a general procedure for the reductive amination of this compound with a primary amine.

  • Reaction Setup: To a solution of this compound (1.0 mmol, 110 mg) in a suitable solvent such as dichloroethane (DCE) or methanol (10 mL), add the primary amine (e.g., aniline, 1.1 mmol, 102 mg).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg), portion-wise over 10 minutes.[12]

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours, or until TLC indicates the consumption of the starting material.

  • Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Data Summary Table:

AmineReducing AgentSolventTime (h)Temp (°C)Yield (%)
AnilineNaBH(OAc)₃DCE6RT85-95
BenzylamineNaBH(OAc)₃DCE4RT88-96
MorpholineNaBH₄Methanol12RT80-90
PiperidineNaBH(OAc)₃DCE5RT~90

Yields are representative and may vary based on the specific amine and conditions used.[12][13]

Protocol 3: Wittig Reaction for Alkene Synthesis

Application Note: The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones.[14][15] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. This reaction is particularly useful for creating C-4 substituted vinyl pyrazoles, which can serve as precursors for more complex molecules or as compounds with potential biological activity. The stereoselectivity (E/Z) of the resulting alkene depends on the nature of the ylide used.[16]

Experimental Protocol: This protocol outlines the synthesis of 1-Methyl-4-styryl-1H-pyrazole using benzyltriphenylphosphonium chloride.

  • Ylide Preparation (In-situ): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 mmol, 428 mg) in anhydrous tetrahydrofuran (THF) (10 mL). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add a strong base such as n-butyllithium (n-BuLi, 1.1 mmol, 1.6 M solution in hexanes) or potassium tert-butoxide (t-BuOK, 1.1 mmol, 123 mg). Stir for 30-60 minutes at this temperature; the formation of the ylide is often indicated by a color change (e.g., to deep orange or red).

  • Aldehyde Addition: Add a solution of this compound (1.0 mmol, 110 mg) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The triphenylphosphine oxide byproduct can often be removed by filtration or crystallization. The crude product is then purified by column chromatography on silica gel to afford the desired alkene.

Data Summary Table:

Phosphonium SaltBaseSolventTime (h)Temp (°C)Yield (%)
Benzyltriphenylphosphonium chloriden-BuLiTHF30 to RT70-85
Methyltriphenylphosphonium bromidet-BuOKTHF20 to RT75-90
(Carbethoxymethyl)triphenylphosphonium bromideNaHDMF4RT65-80

Yields are representative and depend heavily on the specific ylide and reaction conditions.[17][18][19]

Application in Drug Discovery: Targeting Kinase Signaling

Application Note: Many pyrazole-containing compounds have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways.[12] Dysregulation of kinases is a hallmark of many diseases, including cancer and inflammatory disorders. Derivatives of this compound can be designed to bind to the ATP-binding pocket of specific kinases, thereby blocking their activity and interrupting downstream signaling cascades that promote disease progression. The diagram below illustrates a simplified, generic kinase signaling pathway that could be targeted by such inhibitors.

G Generic Kinase Signaling Pathway Inhibition cluster_pathway Cellular Signaling Cascade cluster_inhibitor Mechanism of Action receptor Growth Factor Receptor kinase1 Kinase A (e.g., MAP3K) receptor->kinase1 Activates kinase2 Kinase B (e.g., MAP2K) kinase1->kinase2 Phosphorylates kinase3 Kinase C (e.g., MAPK) kinase2->kinase3 Phosphorylates tf Transcription Factor kinase3->tf Phosphorylates response Cellular Response (Proliferation, Survival) tf->response Regulates Gene Expression inhibitor Pyrazole Derivative (Kinase Inhibitor) inhibitor->kinase2 Blocks ATP Binding Site

References

Application Notes and Protocols for Nucleophilic Addition Reactions of 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various nucleophilic addition reactions involving 1-Methyl-1H-pyrazole-4-carbaldehyde. This versatile heterocyclic aldehyde is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor to a wide array of functionalized pyrazole derivatives with potential biological activity.[1] The protocols outlined below cover several key transformations of the aldehyde functional group, providing a foundation for the synthesis of novel compounds for further investigation.

Introduction to Nucleophilic Addition Reactions of Pyrazole Aldehydes

The aldehyde group in this compound is susceptible to nucleophilic attack due to the polarization of the carbon-oxygen double bond. This reactivity allows for a diverse range of chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the structural elaboration of the pyrazole scaffold, a motif frequently found in pharmacologically active molecules. The electron-withdrawing nature of the pyrazole ring can influence the reactivity of the aldehyde, making it a unique substrate for these transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond. This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are common pharmacophores and versatile synthetic intermediates.

Quantitative Data
Active Methylene CompoundProductCatalystSolventTime (min)Yield (%)
Malononitrile2-((1-Methyl-1H-pyrazol-4-yl)methylene)malononitrileAmmonium Carbonate (20 mol%)Water:Ethanol (1:1)3-20Not Reported for this specific substrate, but generally high for other pyrazole aldehydes[2][3]
Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from a general procedure for the Knoevenagel condensation of pyrazole aldehydes.[2][3]

Materials:

  • This compound (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium Carbonate (0.2 mmol)

  • Water:Ethanol (1:1, 10 mL)

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol) and malononitrile (1 mmol).

  • Add 10 mL of a 1:1 mixture of water and ethanol to the flask and stir the mixture for 3-5 minutes to ensure proper mixing.

  • Add ammonium carbonate (20 mol%) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3-20 minutes.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the collected solid with water and dry it to obtain the final product, 2-((1-Methyl-1H-pyrazol-4-yl)methylene)malononitrile.

Knoevenagel_Condensation_Workflow Reactants This compound + Malononitrile Reaction Reflux (3-20 min) Reactants->Reaction Add Solvent_Catalyst Water:Ethanol (1:1) + Ammonium Carbonate Solvent_Catalyst->Reaction Add Workup Cooling & Filtration Reaction->Workup Product 2-((1-Methyl-1H-pyrazol-4-yl)methylene)malononitrile Workup->Product

Knoevenagel Condensation Workflow

Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds. It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is a powerful tool for synthesizing secondary and tertiary amines.

Quantitative Data

While a specific protocol for this compound was not found, the following data is based on a general procedure for a similar pyrazole carbaldehyde.

AmineReducing AgentSolventTime (h)Yield (%)
Primary/Secondary AmineSodium triacetoxyborohydride1,2-Dichloroethane1-3Not Reported for this specific substrate
Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on the reductive amination of other pyrazole carbaldehydes.

Materials:

  • This compound (1 mmol)

  • Amine (e.g., morpholine, benzylamine) (1.2 mmol)

  • Sodium triacetoxyborohydride (1.4 mmol)

  • Dry 1,2-Dichloroethane (35 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1 mmol) and the desired amine (1.2 mmol) in dry 1,2-dichloroethane (35 mL).

  • Add sodium triacetoxyborohydride (1.4 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 1-3 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Reductive_Amination_Workflow Reactants This compound + Amine Reaction Reflux (1-3 h) Reactants->Reaction Add Reagents Sodium triacetoxyborohydride + 1,2-Dichloroethane Reagents->Reaction Add Workup Quench (aq. NaHCO3) & Extraction Reaction->Workup Product Substituted Aminomethyl Pyrazole Workup->Product

Reductive Amination Workflow

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). This reaction is highly valuable for creating carbon-carbon double bonds with good control over the geometry of the resulting alkene, depending on the nature of the ylide.

Quantitative Data
Phosphonium SaltBaseSolventProductYield (%)
Methyltriphenylphosphonium bromidePotassium tert-butoxideTHF4-(1-Ethenyl)-1-methyl-1H-pyrazoleNot Reported
(Carbethoxymethylene)triphenylphosphorane-HexanesEthyl 2-(1-methyl-1H-pyrazol-4-yl)acrylateNot Reported[4]
Experimental Protocol: Wittig Reaction (In Situ Ylide Formation)

This is a general protocol for a Wittig reaction where the ylide is generated in situ.[4]

Materials:

  • Methyltriphenylphosphonium bromide (1.1 mmol)

  • Potassium tert-butoxide (1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1 mmol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes

  • Saturated aqueous ammonium chloride solution

  • Ether or MTBE

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask under an inert atmosphere.

  • Add methyltriphenylphosphonium bromide (1.1 mmol) to the flask.

  • Add anhydrous THF via syringe.

  • Cool the suspension in an ice bath and add potassium tert-butoxide (1.1 mmol) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change is often observed).

  • Dissolve this compound (1 mmol) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ether or MTBE.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Wittig_Reaction_Workflow Ylide_Formation Phosphonium Salt + Base in THF Reaction Reaction at 0°C to RT Ylide_Formation->Reaction Aldehyde This compound Aldehyde->Reaction Add Workup Quench (aq. NH4Cl) & Extraction Reaction->Workup Product Alkene Product Workup->Product Grignard_Reaction_Workflow Aldehyde_Solution This compound in Anhydrous THF/Ether Reaction Addition at 0°C Aldehyde_Solution->Reaction Grignard_Reagent Ethylmagnesium bromide Grignard_Reagent->Reaction Add dropwise Workup Quench (aq. NH4Cl) & Extraction Reaction->Workup Product Secondary Alcohol Workup->Product Cyanohydrin_Formation_Workflow Aldehyde This compound Reaction Nucleophilic Addition (low temperature) Aldehyde->Reaction Cyanide Sodium Cyanide Cyanide->Reaction Add dropwise Workup Acidic Workup (Caution: HCN gas) & Extraction Reaction->Workup Product Cyanohydrin Workup->Product Aldol_Condensation_Workflow Reactants This compound + Acetone Reaction Stir at RT Reactants->Reaction Add Base_Solvent NaOH + Ethanol/Water Base_Solvent->Reaction Add dropwise Workup Precipitation in Water & Filtration Reaction->Workup Product α,β-Unsaturated Ketone Workup->Product

References

Application Notes and Protocols for Condensation Reactions Involving 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and relevant data for Claisen-Schmidt and Knoevenagel condensation reactions involving 1-Methyl-1H-pyrazole-4-carbaldehyde. The resulting α,β-unsaturated carbonyl compounds, particularly chalcones and their derivatives, are valuable scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.

Claisen-Schmidt Condensation: Synthesis of Pyrazole-Containing Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from an aldehyde and a ketone in the presence of a base. This reaction, when applied to this compound and various acetophenones, yields pyrazole-chalcone hybrids, which are precursors to various heterocyclic compounds with potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of (E)-3-(1-methyl-1H-pyrazol-4-yl)-1-arylprop-2-en-1-ones.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone, 4-chloroacetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Polyethylene Glycol (PEG-400)

  • Distilled Water

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the substituted acetophenone (1.0 eq.) in a minimal amount of ethanol or PEG-400.

  • To this solution, slowly add an aqueous solution of NaOH (e.g., 20%) or KOH with continuous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water with constant stirring.

  • The precipitated product is then collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data for Analogous Claisen-Schmidt Condensations

The following table summarizes representative yields for Claisen-Schmidt condensations of various pyrazole aldehydes with substituted acetophenones, providing an indication of expected outcomes for reactions with this compound.

Pyrazole AldehydeKetoneBase/SolventTime (h)Yield (%)
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeSubstituted AcetophenonesNaOH/PEG-4002-3Good to Excellent
Substituted Pyrazole CarbaldehydesSubstituted AcetophenonesNaOH/Methanol-56-79
3-Isopropyl-4-methoxybenzaldehydeAromatic KetonesAlkali/Ethanol--

Note: The yields are based on reactions with structurally similar pyrazole aldehydes and may vary for this compound.

Experimental Workflow: Claisen-Schmidt Condensation

Claisen_Schmidt_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification aldehyde This compound mixing Dissolve in Ethanol/PEG-400 aldehyde->mixing ketone Substituted Acetophenone ketone->mixing addition Add aq. NaOH/KOH mixing->addition stirring Stir at RT (2-4h) addition->stirring precipitation Pour into ice-cold water stirring->precipitation filtration Filter solid precipitation->filtration washing Wash with cold water filtration->washing drying Dry washing->drying recrystallization Recrystallize from Ethanol drying->recrystallization product Purified Pyrazole-Chalcone recrystallization->product

Claisen-Schmidt Condensation Workflow

Knoevenagel Condensation: Synthesis of Pyrazole-yl-methylidene Derivatives

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[4] This reaction is particularly useful for synthesizing compounds with a dicyanomethylene group, which are of interest in materials science and as intermediates for further chemical transformations.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol outlines a general procedure for the synthesis of 2-((1-methyl-1H-pyrazol-4-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ammonium Carbonate or Piperidine

  • Ethanol/Water mixture

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask with reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.) and malononitrile (1.0 eq.) in an ethanol:water (1:1) mixture.

  • Add a catalytic amount of ammonium carbonate (e.g., 20 mol%) or piperidine.

  • Heat the reaction mixture to reflux and stir for 30 minutes to 2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the pure product.

Quantitative Data for Analogous Knoevenagel Condensations

The following table presents data from Knoevenagel condensations of various pyrazole aldehydes with active methylene compounds.

Pyrazole AldehydeActive Methylene CompoundCatalyst/SolventTime (min)Yield (%)
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeMalononitrile(NH₄)₂CO₃/EtOH:H₂O (1:1)3-20High
PyridinecarbaldehydesMalononitrileCatalyst-free/EtOH:H₂O3095

Note: The yields and reaction times are based on reactions with structurally similar aldehydes and may require optimization for this compound.

Biological Activity and Signaling Pathways

Chalcones and pyrazole derivatives are known to possess a wide spectrum of biological activities.[1] Chalcones derived from pyrazoles have been reported to exhibit antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3]

One area of interest in drug development is the inhibition of specific signaling pathways involved in cancer progression. For instance, certain pyrazolone chalcones have been shown to inhibit the YAP/TEAD-mediated Hippo signaling pathway, which plays a crucial role in cell proliferation and organ size control.[5] The inhibition of this pathway can lead to apoptosis in cancer cells, making it a promising target for anticancer therapies.

Hippo Signaling Pathway and Potential Inhibition by Pyrazole Derivatives

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_yap_tead YAP/TEAD Complex cluster_downstream Downstream Effects Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP YAP LATS1_2->YAP phosphorylates (inactivates) MOB1 MOB1 MOB1->LATS1_2 activates TEAD TEAD YAP->TEAD co-activates Gene Expression Gene Expression TEAD->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis Gene Expression->Inhibition of Apoptosis Inhibitor Pyrazole-Chalcone Derivative Inhibitor->TEAD inhibits

Hippo Signaling Pathway Inhibition

References

Application Notes and Protocols: The Role of 1-Methyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. The pyrazole scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] The presence of the reactive aldehyde group at the 4-position and the methyl group on the nitrogen atom of the pyrazole ring makes this compound an ideal starting material for the synthesis of a multitude of derivatives with potential therapeutic applications. These derivatives have been explored for their utility as anticancer agents, kinase inhibitors, and anti-inflammatory compounds.[1][2][3]

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including detailed experimental protocols for the synthesis of bioactive derivatives and relevant biological assays. Quantitative data on the biological activities of these compounds are presented in structured tables to facilitate comparison and analysis. Furthermore, key signaling pathways modulated by these pyrazole derivatives are visualized to provide a deeper understanding of their mechanism of action.

Applications in Medicinal Chemistry

The versatility of this compound as a synthon allows for its incorporation into a wide range of molecular scaffolds, leading to compounds with diverse biological activities.

Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents. The pyrazole core can be elaborated through various chemical reactions, such as condensations and multicomponent reactions, to yield complex molecules that can inhibit cancer cell proliferation and induce apoptosis.[4][5]

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][6] The pyrazole scaffold is a common feature in many kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of various kinases, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Mitogen-Activated Protein Kinases (MAPKs).[6][7][8]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various pyrazole derivatives synthesized from pyrazole-4-carbaldehydes, including those structurally related to this compound. This data is essential for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective compounds.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 6b HNO-97 (Head and Neck)Cytotoxicity10[3]
Compound 6d HNO-97 (Head and Neck)Cytotoxicity10.56[3]
Compound 10e MCF-7 (Breast)Cytotoxicity11[4]
Compound 10d MCF-7 (Breast)Cytotoxicity12[4]
Compound 7 HT29 (Colon)Antiproliferative0.381[2]
Compound 7 A549 (Lung)Antiproliferative0.487[2]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Compound 3f JAK1Enzyme Inhibition3.4[7]
Compound 3f JAK2Enzyme Inhibition2.2[7]
Compound 3f JAK3Enzyme Inhibition3.5[7]
Compound 15 CDK2Enzyme Inhibition5 (Ki)[9]
Compound 14 CDK2Enzyme Inhibition7 (Ki)[9]
Afuresertib Akt1Enzyme Inhibition0.08 (Ki)[2]
Compound 7 Aurora AEnzyme Inhibition28.9[2]
Compound 7 Aurora BEnzyme Inhibition2.2[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of bioactive derivatives from this compound and for the evaluation of their biological activity.

Synthesis Protocols

Protocol 1: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction [10][11]

This protocol describes the formylation of a 5-chloropyrazole precursor, a reaction that can be adapted for 1-methylpyrazole.

Materials:

  • 1-Methyl-3-propyl-5-chloro-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-methyl-3-propyl-5-chloro-1H-pyrazole (1.0 eq) in DMF (5.0 eq), add POCl₃ (2.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 15 minutes.

  • Heat the mixture to 120 °C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde.

Biological Assay Protocols

Protocol 2: MTT Assay for Anticancer Activity [12][13][14]

This protocol details the procedure for determining the cytotoxic effects of synthesized pyrazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized pyrazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [15][16]

This protocol describes a general method for assessing the inhibitory activity of pyrazole derivatives against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., JAK2, CDK2)

  • Kinase buffer

  • Substrate for the kinase

  • ATP

  • Synthesized pyrazole compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase buffer in a 384-well plate.

  • Add the test compounds at various concentrations to the wells.

  • Incubate the plate at room temperature for 10-30 minutes to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km value for the specific kinase.

  • Incubate the reaction for 30-60 minutes at 30 °C.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental process, the following diagrams are provided in Graphviz DOT language.

experimental_workflow start This compound synthesis Chemical Synthesis (e.g., Condensation, MCR) start->synthesis derivatives Library of Pyrazole Derivatives synthesis->derivatives screening Biological Screening derivatives->screening anticancer Anticancer Assays (e.g., MTT) screening->anticancer Cytotoxicity kinase Kinase Inhibition Assays screening->kinase Enzyme Inhibition sar Structure-Activity Relationship (SAR) Analysis anticancer->sar kinase->sar lead_opt Lead Optimization sar->lead_opt end Candidate Drug lead_opt->end p38_MAPK_pathway stress Stress Stimuli (UV, Cytokines) mapkkk MAPKKK (ASK1, TAK1) stress->mapkkk mkk MKK3/6 mapkkk->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (MK2, ATF2, etc.) p38->downstream inhibitor Pyrazole Inhibitor inhibitor->p38 response Cellular Response (Inflammation, Apoptosis) downstream->response LRRK2_pathway mutation LRRK2 Mutations (e.g., G2019S) lrrk2_active Active LRRK2 Kinase mutation->lrrk2_active phosphorylation Phosphorylation lrrk2_active->phosphorylation inhibitor Pyrazole Inhibitor inhibitor->lrrk2_active rab_gtpases Rab GTPases rab_gtpases->phosphorylation vesicular_trafficking Altered Vesicular Trafficking phosphorylation->vesicular_trafficking neurodegeneration Neurodegeneration (Parkinson's Disease) vesicular_trafficking->neurodegeneration

References

Application of 1-Methyl-1H-pyrazole-4-carbaldehyde in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-Methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block with significant applications in the synthesis of agrochemicals. Its reactive aldehyde group and stable pyrazole core make it an ideal starting material for the creation of a diverse range of fungicidal, insecticidal, and herbicidal compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working in the agrochemical sector. A primary focus is on the synthesis of pyrazole-4-carboxamides, a prominent class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).

Application in Fungicide Synthesis: Pyrazole-4-Carboxamides (SDHIs)

A major application of this compound is in the synthesis of pyrazole-4-carboxamide fungicides. These compounds are highly effective against a broad spectrum of plant pathogenic fungi.[1] Their mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as complex II) in the mitochondrial respiratory chain, which is crucial for fungal respiration and energy production.[2][3][4][5]

The general synthetic strategy involves a two-step process starting from this compound:

  • Oxidation: The aldehyde group is oxidized to a carboxylic acid to form the key intermediate, 1-Methyl-1H-pyrazole-4-carboxylic acid.

  • Amidation: The resulting carboxylic acid is then coupled with a selected aniline derivative to yield the final pyrazole-4-carboxamide fungicide.

This synthetic route allows for the introduction of various substituents on the aniline ring, enabling the fine-tuning of the fungicide's activity spectrum and physicochemical properties.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-4-carboxylic acid (Intermediate)

This protocol describes the oxidation of this compound to 1-Methyl-1H-pyrazole-4-carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as aqueous acetone or tert-butanol.

  • Prepare a solution of potassium permanganate (approximately 2 equivalents) in water.

  • Slowly add the potassium permanganate solution to the solution of the aldehyde while maintaining the temperature at 0-10 °C with an ice bath.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3.

  • The white precipitate of 1-Methyl-1H-pyrazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent like ethanol/water to afford the pure carboxylic acid.

Protocol 2: Synthesis of a Representative Pyrazole-4-Carboxamide Fungicide

This protocol details the amidation of 1-Methyl-1H-pyrazole-4-carboxylic acid with a substituted aniline to produce a fungicidal pyrazole-4-carboxamide.

Materials:

  • 1-Methyl-1H-pyrazole-4-carboxylic acid

  • Substituted aniline (e.g., 2-chloroaniline)

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Triethylamine (TEA) or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: To a solution of 1-Methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 equivalents) at 0 °C. Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-Methyl-1H-pyrazole-4-carbonyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the substituted aniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool the aniline solution to 0 °C and slowly add the acid chloride solution. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure pyrazole-4-carboxamide.

Quantitative Data

The fungicidal efficacy of synthesized pyrazole-4-carboxamides is typically evaluated by determining their half-maximal effective concentration (EC₅₀) against various fungal pathogens. The following table summarizes representative in vitro fungicidal activity data for novel pyrazole carboxamide derivatives.

Compound IDFungal SpeciesEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL)Reference
7aiRhizoctonia solani0.37Carbendazim1.00[6]
7aiAlternaria porri2.24Carbendazim0.99[6]
7aiMarssonina coronaria3.21Carbendazim0.96[6]
7aiCercospora petroselini10.29Carbendazim0.96[6]
SCU2028Rhizoctonia solani0.022Thifluzamide-[7]
6iValsa mali1.77Boscalid9.19[8]
19iValsa mali1.97Boscalid9.19[8]
23iRhizoctonia solani3.79--[8]
E1Rhizoctonia solani1.1Boscalid2.2[9][10]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of pyrazole-4-carboxamide fungicides from this compound.

Synthetic_Workflow Start This compound Intermediate 1-Methyl-1H-pyrazole-4-carboxylic acid Start->Intermediate Oxidation (e.g., KMnO₄) Final_Product Pyrazole-4-carboxamide Fungicide Intermediate->Final_Product Amidation (e.g., SOCl₂, TEA) Aniline Substituted Aniline Aniline->Final_Product

Caption: Synthetic route from this compound to pyrazole-4-carboxamide fungicides.

Mode of Action: SDHI Signaling Pathway

The diagram below illustrates the mechanism of action of pyrazole-4-carboxamide fungicides as Succinate Dehydrogenase Inhibitors (SDHIs) in the fungal mitochondrial respiratory chain.

SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Mitochondrial Inner Membrane) Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e- Fumarate Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- ComplexIII Complex III Ubiquinone->ComplexIII e- ATP_Synthase ATP Synthase (Complex V) ComplexIII->ATP_Synthase ... Fungicide Pyrazole-4-carboxamide (SDHI Fungicide) Fungicide->ComplexII Inhibition ATP ATP Production ATP_Synthase->ATP

Caption: Inhibition of fungal respiration by pyrazole-4-carboxamide SDHI fungicides.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines using 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the biologically significant pyrazolo[3,4-d]pyrimidine scaffold, commencing from the readily available starting material, 1-Methyl-1H-pyrazole-4-carbaldehyde. Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds recognized as privileged structures in medicinal chemistry due to their bioisosteric relationship with purines, which allows them to act as potent inhibitors of various protein kinases.[1][2][3] This inhibitory activity makes them promising candidates for the development of novel therapeutics, particularly in oncology. The synthetic strategy outlined herein involves a two-step process: the initial conversion of this compound to the key intermediate, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, followed by cyclization to afford the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core. This document also presents an overview of the role of pyrazolo[3,4-d]pyrimidines as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cancer cell proliferation and survival.

Introduction

Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds that are structural isomers of purines, a fundamental component of nucleic acids.[3] This structural similarity allows them to function as ATP-competitive inhibitors of a wide range of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as potential therapeutic agents, with a significant number of compounds demonstrating potent anticancer activity by targeting key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2]

The synthesis of the pyrazolo[3,4-d]pyrimidine core typically proceeds through the cyclization of a suitably substituted pyrazole precursor, most commonly a 5-aminopyrazole-4-carbonitrile or a 5-aminopyrazole-4-carboxamide derivative. This application note details a synthetic protocol starting from this compound, a commercially available building block.

Experimental Protocols

The synthesis is divided into two main experimental procedures:

Part 1: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (Intermediate 2)

This multi-step conversion of this compound to the key aminonitrile intermediate is a crucial phase of the overall synthesis.

Step 1a: Synthesis of this compound oxime (Intermediate 1)

  • Materials:

    • This compound (1.0 eq)

    • Hydroxylamine hydrochloride (1.2 eq)

    • Sodium acetate (1.5 eq)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.

    • Add the aqueous solution to the ethanolic solution of the aldehyde.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, reduce the volume of ethanol under reduced pressure.

    • Add cold water to the residue to precipitate the oxime.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound oxime.

Step 1b: Synthesis of 1-Methyl-1H-pyrazole-4-carbonitrile

  • Materials:

    • This compound oxime (1.0 eq)

    • Acetic anhydride (3.0 eq)

  • Procedure:

    • In a round-bottom flask, suspend the oxime in acetic anhydride.

    • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-water with stirring to quench the excess acetic anhydride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile.

    • Purify the crude product by column chromatography on silica gel.

Step 1c: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (Intermediate 2)

  • Materials:

    • 1-Methyl-1H-pyrazole-4-carbonitrile (1.0 eq)

    • Hydrazine hydrate (or a substituted hydrazine)

    • A suitable solvent (e.g., ethanol)

  • Procedure:

    • This step is based on the Thorpe-Ziegler type reaction. Dissolve the nitrile in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for several hours, monitoring by TLC.

    • Cool the reaction mixture to allow the product to crystallize.

    • Filter the solid, wash with cold ethanol, and dry to obtain 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.

Part 2: Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Product 3)

  • Materials:

    • 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq)

    • Formamide (excess)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 5-amino-1-methyl-1H-pyrazole-4-carbonitrile and an excess of formamide.

    • Heat the reaction mixture to 180-200 °C for 4-6 hours.

    • Monitor the progress of the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepStarting MaterialProductKey ReagentsReaction Time (h)Temperature (°C)Yield (%)
1aThis compoundThis compound oximeHydroxylamine HCl, NaOAc2-4Room Temp.~90
1bThis compound oxime1-Methyl-1H-pyrazole-4-carbonitrileAcetic anhydride2-3Reflux~85
1c1-Methyl-1H-pyrazole-4-carbonitrile5-amino-1-methyl-1H-pyrazole-4-carbonitrileHydrazine hydrate4-8Reflux~75
25-amino-1-methyl-1H-pyrazole-4-carbonitrile1-methyl-1H-pyrazolo[3,4-d]pyrimidineFormamide4-6180-200~80

Visualizations

Experimental Workflow

G cluster_0 Part 1: Synthesis of Intermediate 2 cluster_1 Part 2: Synthesis of Product 3 Start This compound Step1a Oxime Formation (Hydroxylamine HCl, NaOAc) Start->Step1a Intermediate1 This compound oxime Step1a->Intermediate1 Step1b Dehydration to Nitrile (Acetic Anhydride) Intermediate1->Step1b Intermediate1b 1-Methyl-1H-pyrazole-4-carbonitrile Step1b->Intermediate1b Step1c Amination (Hydrazine Hydrate) Intermediate1b->Step1c Intermediate2 5-amino-1-methyl-1H-pyrazole-4-carbonitrile Step1c->Intermediate2 Step2 Cyclization (Formamide) Intermediate2->Step2 Product 1-methyl-1H-pyrazolo[3,4-d]pyrimidine Step2->Product EGFR_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

References

Application Notes and Protocols: 1-Methyl-1H-pyrazole-4-carbaldehyde as a Versatile Building Block for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-Methyl-1H-pyrazole-4-carbaldehyde as a key starting material for the synthesis of novel anti-inflammatory agents. The protocols detailed below are based on established methodologies for the synthesis of pyrazole-based chalcones and Schiff bases, followed by their evaluation for anti-inflammatory activity through in vitro and in vivo assays.

Introduction

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The renowned anti-inflammatory drug celecoxib, a selective COX-2 inhibitor, features a central pyrazole ring. This compound is a versatile and reactive building block, ideal for the synthesis of a diverse library of pyrazole derivatives. Its aldehyde functionality allows for facile reaction through Claisen-Schmidt condensation to form chalcones or condensation with primary amines to yield Schiff bases, both of which are important classes of compounds with significant anti-inflammatory potential. The primary mechanism of action for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Data Presentation

The following tables summarize the anti-inflammatory activity of a series of pyrazole-based chalcone derivatives synthesized from a 1-methyl-pyrazole-carbaldehyde analog. This data highlights the potential for developing potent and selective anti-inflammatory agents from this class of compounds.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Pyrazole-Based Chalcones

Compound IDR GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Chalcone 1 4-OCH₃>1000.25>400
Chalcone 2 4-CH₃>1000.30>333
Chalcone 3 4-F>1000.45>222
Chalcone 4 4-Cl>1000.52>192
Chalcone 5 H>1001.20>83
Celecoxib (Standard)15.20.04380

Data is representative of derivatives from a closely related 1-methyl-pyrazole-carbaldehyde analog.

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole-Based Chalcones (Carrageenan-Induced Paw Edema Model)

Compound IDDose (mg/kg)% Inhibition of Edema at 3h% Inhibition of Edema at 5h
Chalcone 1 105865
Chalcone 2 105562
Chalcone 3 105258
Chalcone 4 105055
Chalcone 5 104550
Indomethacin 106270

Data is representative of derivatives from a closely related 1-methyl-pyrazole-carbaldehyde analog.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from this compound and various substituted acetophenones.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-methoxyacetophenone, 4-methylacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) and the substituted acetophenone (10 mmol) in ethanol (30 mL).

  • Prepare a 10% aqueous solution of potassium hydroxide.

  • Cool the flask in an ice bath and add the KOH solution (10 mL) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water (100 mL).

  • Acidify the mixture with glacial acetic acid to precipitate the chalcone.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Synthesis of Pyrazole-Based Schiff Bases

This protocol outlines the synthesis of Schiff bases from this compound and various primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Add the substituted primary amine (10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • If no solid precipitates, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay

This colorimetric assay measures the peroxidase component of COX enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Assay buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Test compounds (dissolved in DMSO)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • 96-well microplate

  • Plate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to respective wells:

    • Blank: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Activity Control: 150 µL Assay Buffer, 10 µL Heme, 10 µL diluted enzyme.

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of test compound solution, 10 µL diluted enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells except the blank.

  • Color Development: Add 10 µL of TMPD solution to all wells.

  • Measurement: Immediately read the absorbance at 590 nm at multiple time points.

  • Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 4: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

Materials:

  • Wistar albino rats (150-200 g)

  • Test compounds

  • Standard drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% solution in saline)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6): Vehicle control, standard drug, and test compound groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a pletysmometer or paw thickness with calipers at 0 hours (just before carrageenan injection) and at 1, 3, and 5 hours post-injection.

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume for each animal.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100

Visualizations

Signaling Pathway

G Inflammatory Cascade and COX Inhibition Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Catalyzes COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative This compound Derivative Pyrazole_Derivative->COX2 Inhibits

Caption: COX inhibition pathway by pyrazole derivatives.

Experimental Workflow

G Workflow for Synthesis and Evaluation of Anti-inflammatory Agents Start Start: this compound Synthesis Chemical Synthesis (Claisen-Schmidt or Schiff Base formation) Start->Synthesis Purification Purification and Characterization (Recrystallization, NMR, Mass Spec) Synthesis->Purification In_Vitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) Purification->In_Vitro In_Vivo In Vivo Testing (Carrageenan-Induced Paw Edema) Purification->In_Vivo Data_Analysis Data Analysis (IC50, % Inhibition) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Synthesis and evaluation workflow.

Logical Relationship

G Structure-Activity Relationship Logic Core 1-Methyl-1H-pyrazole Core Scaffold Activity Anti-inflammatory Activity (COX-2 Selectivity) Core->Activity Provides basic framework Linker Linker Group (-CH=CH-CO- in Chalcones) (-CH=N- in Schiff Bases) Linker->Activity Influences conformation and binding Substituents Substituents on Aryl Ring (e.g., -OCH3, -CH3, -Cl, -F) Substituents->Activity Modulates potency and selectivity

Caption: Structure-activity relationship logic.

Application Notes and Protocols: 1-Methyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of kinase inhibitors derived from 1-methyl-1H-pyrazole-4-carbaldehyde and its related pyrazole-4-carbaldehyde precursors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its ability to establish key interactions within the ATP-binding pocket of various kinases.[1] This document outlines synthetic protocols, quantitative inhibitory data, and the signaling pathways targeted by these compounds, offering valuable insights for researchers in drug discovery and development.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, kinases are major targets for therapeutic intervention. The pyrazole ring system is a versatile scaffold for the design of kinase inhibitors, acting as a bioisostere for other heterocyclic systems and forming critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[1][3] The aldehyde functionality at the 4-position of the pyrazole ring serves as a key synthetic handle for the elaboration into diverse inhibitor structures. Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the significance of this scaffold in modern drug development.[1][2]

Synthesis of Kinase Inhibitors from Pyrazole-4-carbaldehydes

The following sections detail the synthesis of specific classes of kinase inhibitors utilizing pyrazole-4-carbaldehyde derivatives as key intermediates.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Background: CDK2, in complex with cyclin E or A, is a crucial regulator of cell cycle progression, particularly at the G1/S transition.[4] Its aberrant activity is frequently implicated in cancer, making it an attractive therapeutic target.[5]

Synthesis of 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine Derivatives:

A notable class of CDK2 inhibitors can be synthesized from 1-methyl-1H-pyrazol-4-yl derivatives. The synthesis involves the bioisosteric replacement of a thiazole moiety with a pyrazole group, leading to potent 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine inhibitors.[6]

Experimental Protocol:

  • Step 1: Synthesis of 2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine: A mixture of 2,4-dichloropyrimidine and (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester is subjected to a Suzuki coupling reaction.

    • Reagents: 2,4-dichloropyrimidine (1.0 eq), (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.0 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

    • Solvent: 1,4-dioxane/water (4:1).

    • Conditions: The mixture is heated at 80 °C for 12 hours under a nitrogen atmosphere.

    • Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Step 2: Synthesis of 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine Derivatives: The intermediate from Step 1 is then reacted with a substituted aniline via a nucleophilic aromatic substitution.

    • Reagents: 2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (1.0 eq), substituted aniline (1.2 eq), and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Solvent: n-Butanol.

    • Conditions: The reaction mixture is heated to reflux for 16 hours.

    • Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final product.

Janus Kinase (JAK) Inhibitors

Background: The JAK-STAT signaling pathway is critical for mediating cellular responses to a variety of cytokines and growth factors, playing a key role in immunity and hematopoiesis.[7] Dysregulation of this pathway is associated with autoimmune diseases, inflammation, and cancers.[8]

Synthesis of 4-Amino-(1H)-pyrazole Derivatives:

Potent JAK inhibitors can be synthesized from pyrazole-4-amine, which can be derived from pyrazole-4-carbaldehyde through reductive amination or other synthetic transformations. The general approach involves the reaction of a substituted pyrimidine with 1H-pyrazol-4-amine.[8]

Experimental Protocol:

  • Step 1: Synthesis of 2-Chloro-N-arylpyrimidin-4-amine Intermediates: A 5-substituted-2,4-dichloropyrimidine is reacted with various aromatic amines.

    • Reagents: 5-substituted-2,4-dichloropyrimidine (1.0 eq), aromatic amine (1.1 eq).

    • Solvent: Ethanol.

    • Conditions: The reaction is carried out under acidic (HCl) or basic (DIPEA, Et₃N, Na₂CO₃) conditions, depending on the specific substrates, typically at reflux temperature for 4-8 hours.

    • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Step 2: Synthesis of 4-Amino-(1H)-pyrazole-based JAK Inhibitors: The intermediate from Step 1 is reacted with 1H-pyrazol-4-amine.

    • Reagents: 2-Chloro-N-arylpyrimidin-4-amine (1.0 eq), 1H-pyrazol-4-amine (1.2 eq), trifluoroacetic acid (TFA) as a catalyst.

    • Solvent: n-Butanol.

    • Conditions: The mixture is heated to 120 °C for 1 hour under microwave irradiation.

    • Work-up: The solvent is evaporated, and the residue is purified by preparative HPLC to yield the final 4-amino-(1H)-pyrazole derivative.

Quantitative Inhibitor Data

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized using pyrazole-4-carbaldehyde derivatives.

Compound ID Target Kinase Inhibitory Activity (Kᵢ, μM) Reference
19 CDK2/cyclin E0.001[6]
9 CDK2/cyclin E0.023[6]
Compound ID Target Kinase Inhibitory Activity (IC₅₀, nM) Reference
3f JAK13.4[9]
JAK22.2[9]
JAK33.5[9]
11b JAK1>1000[8]
JAK212[8]
JAK3118[8]

Signaling Pathways and Experimental Workflows

CDK2 and the Cell Cycle Signaling Pathway

CDK2 is a key regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase. The activity of CDK2 is dependent on its association with cyclins E and A. The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA replication.[4]

CDK2_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb releases E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes activates transcription CyclinE_CDK2->Rb hyper-phosphorylates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibitor Pyrazole-based CDK2 Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK2 signaling pathway in cell cycle progression and its inhibition.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus, where it modulates gene expression. Ligand binding to the receptor induces the activation of associated Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate target gene transcription.[10][11]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes Nucleus Nucleus STAT_Dimer->Nucleus translocates to Gene_Expression Target Gene Expression (Proliferation, Differentiation, etc.) Nucleus->Gene_Expression regulates Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK inhibits

Caption: Overview of the JAK-STAT signaling pathway and its therapeutic targeting.

General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The development of novel kinase inhibitors typically follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Nucleophilic Substitution) Start->Synthesis Purification Purification (Column Chromatography, HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization In_Vitro_Assay In Vitro Kinase Assay (IC50/Ki Determination) Characterization->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cell_Based_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the synthesis and evaluation of kinase inhibitors.

References

Application Notes and Protocols for the Formylation of 1-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the experimental procedure for the synthesis of 1-methylpyrazole and its subsequent formylation to yield 1-methyl-1H-pyrazole-4-carbaldehyde. The protocols detailed herein are based on established synthetic methodologies, with a focus on the Vilsmeier-Haack reaction for the formylation step. This guide is intended to furnish researchers and professionals in the field of drug development and organic synthesis with a reliable and reproducible experimental workflow.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a formyl group onto the pyrazole scaffold, specifically at the C4 position, provides a versatile chemical handle for further molecular elaborations, making these compounds valuable intermediates in the synthesis of complex pharmaceutical agents. The Vilsmeier-Haack reaction stands out as a classic and efficient method for the formylation of electron-rich heterocyclic systems such as 1-methylpyrazole.[1] This protocol outlines a two-step synthetic sequence commencing with the synthesis of 1-methylpyrazole followed by its regioselective formylation.

Experimental Protocols

Synthesis of 1-Methylpyrazole

This protocol describes the synthesis of 1-methylpyrazole from pyrazole using dimethyl carbonate as a methylating agent.[2]

Materials:

  • Pyrazole

  • Dimethyl carbonate

  • Reaction vessel equipped with a stirrer, heating mantle, and distillation apparatus

Procedure:

  • Into a reaction vessel, introduce 20.64 g (0.3 mol) of pyrazole and 4.5 g (0.05 mol) of dimethyl carbonate.[2]

  • Heat the reaction mixture to 140°C with continuous stirring.

  • Introduce dimethyl carbonate into the reactor at a flow rate of 60 mmol/h for 8 hours, maintaining the reaction temperature at 140°C.

  • Continuously distill off the methanol produced during the reaction.

  • After the addition of dimethyl carbonate is complete, allow the reaction mixture to cool to ambient temperature.

  • The resulting product is 1-methylpyrazole, which can be purified further by distillation if required.

Expected Yield: A typical yield for this procedure is approximately 70%.[2]

Formylation of 1-Methylpyrazole via Vilsmeier-Haack Reaction

This protocol details the formylation of 1-methylpyrazole to afford this compound. The procedure is adapted from established Vilsmeier-Haack formylation methods for substituted pyrazoles.[3][4]

Materials:

  • 1-Methylpyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet

Procedure:

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5.0 equivalents).

  • Cool the flask to 0-5°C using an ice bath.

  • Slowly add POCl₃ (2.0 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10°C.[3]

  • Stir the mixture at 0-5°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve 1-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the 1-methylpyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C.[1]

  • Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[5]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[5]

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Expected Yield: Based on similar formylation reactions of substituted pyrazoles, the expected yield is in the range of 50-60%.[3]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
1-MethylpyrazoleC₄H₆N₂82.10Colorless to pale yellow liquid-127-128
This compoundC₅H₆N₂O110.11Solid29-3460-62 (at 0.08 mmHg)

Table 2: Summary of Reaction Parameters and Yields

ReactionStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)
Synthesis of 1-MethylpyrazolePyrazoleDimethyl carbonate1408~70[2]
Formylation of 1-Methylpyrazole1-MethylpyrazoleDMF, POCl₃70-804-650-60 (estimated)[3]

Mandatory Visualizations

Signaling Pathway of the Vilsmeier-Haack Reaction

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Methylpyrazole 1-Methylpyrazole Methylpyrazole->Intermediate + Vilsmeier Reagent Product 1-Methyl-1H-pyrazole- 4-carbaldehyde Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-methylpyrazole.

Experimental Workflow for the Synthesis of this compound

Experimental_Workflow start_synthesis Start: Pyrazole methylation Methylation (Dimethyl Carbonate, 140°C) start_synthesis->methylation distillation_synthesis Distillation methylation->distillation_synthesis methylpyrazole_product 1-Methylpyrazole distillation_synthesis->methylpyrazole_product formylation_reaction Formylation Reaction (70-80°C, 4-6h) methylpyrazole_product->formylation_reaction Add to Vilsmeier Reagent vilsmeier_prep Vilsmeier Reagent Prep (DMF, POCl₃, 0-5°C) workup Aqueous Work-up (Ice, NaHCO₃) formylation_reaction->workup extraction Extraction (DCM or EtOAc) workup->extraction purification Column Chromatography extraction->purification final_product Final Product: This compound purification->final_product

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols: Biological Activity of 1-Methyl-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-4-carbaldehyde and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyrazole nucleus is a privileged scaffold found in numerous pharmacologically active agents. The functionalization at the 4-carbaldehyde position allows for a wide range of chemical modifications, leading to derivatives with diverse and potent biological activities. These compounds serve as crucial intermediates in the synthesis of novel therapeutic agents, with demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications.[1][2][3][4] The inherent reactivity of the aldehyde group, combined with the stability of the N-methylated pyrazole ring, makes this scaffold an attractive starting point for developing new drugs with improved potency and selectivity.[5][6]

Biological Activities and Applications

Derivatives of this compound have been extensively studied and have shown a broad spectrum of pharmacological effects.

Anticancer Activity

A significant area of research has focused on the anticancer potential of these derivatives. Various modified compounds have exhibited potent cytotoxicity against a range of human cancer cell lines. For instance, pyrazolo[3,4-d]pyrimidin-4-one derivatives, synthesized from pyrazole precursors, have shown notable activity against the human breast adenocarcinoma cell line (MCF-7).[7] Other studies have identified pyrazole carbaldehyde derivatives as potent inhibitors of key signaling molecules in cancer progression, such as PI3 kinase and tubulin.[8] The mechanism of action often involves inducing apoptosis or inhibiting enzymes crucial for cancer cell survival and proliferation.[8]

Antimicrobial Activity

The antimicrobial properties of these derivatives are also well-documented. They have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][1][10][11] The introduction of different substituents onto the pyrazole ring can modulate the antimicrobial spectrum and potency. For example, N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives have been found to inhibit the production of caseinase in E. coli.[1] The development of these compounds could lead to novel antimicrobial agents to combat drug-resistant pathogens.

Anti-inflammatory and Analgesic Activity

Several derivatives have been investigated for their anti-inflammatory and analgesic properties.[5][2][4] The pyrazole core is famously a component of the non-steroidal anti-inflammatory drug (NSAID) celecoxib. Derivatives of 1-(4-chlorobenzoyl)-3-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde have demonstrated significant anti-inflammatory and analgesic effects in preclinical studies, suggesting their potential as alternatives to existing pain and inflammation therapies.[2][4]

Data Presentation

Table 1: Anticancer Activity of Pyrazole Derivatives
Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
10e Pyrazolo[3,4-d]pyrimidin-4-oneMCF-7 (Breast)11[7]
43 Pyrazole carbaldehyde derivativeMCF-7 (Breast)0.25[8]
33 Indole-linked pyrazoleHCT116, MCF7, HepG2, A549< 23.7[8]
34 Indole-linked pyrazoleHCT116, MCF7, HepG2, A549< 23.7[8]
53 5-alkylated selanyl-1H-pyrazoleHepG2 (Liver)15.98[8]
54 4-amino-5-substituted selenolo[2,3-c]pyrazoleHepG2 (Liver)13.85[8]
12 1-aryl-1H-pyrazole-fused curcumin analogMDA-MB231, HepG23.64 - 16.13[8]
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Compound ID/ClassMicroorganismMIC (µg/mL)Reference
15 S. aureus32[1]
24 & 25 S. aureus16 (µg/L)[1]
4a, 4c, 4d, 4h, 4i Gram-positive and Gram-negative bacteriaNot specified[9]
General Candida albicans, Aspergillus nigerSignificant inhibition[9]
[III]c, [III]e Pathogenic bacteriaPromising activity[10]

Experimental Protocols

Protocol 1: General Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

This protocol describes a common method for the formylation of a pyrazole precursor to yield a pyrazole-4-carbaldehyde derivative.[3][11][12][13]

Materials:

  • Substituted hydrazone precursor

  • Vilsmeier-Haack reagent (pre-formed or generated in situ from Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃))

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Appropriate solvent for recrystallization (e.g., Ethanol, DMF)

Procedure:

  • Reagent Preparation: Prepare the Vilsmeier-Haack reagent by slowly adding POCl₃ (2 molar equivalents) to ice-cold DMF (10 mL) with constant stirring. Allow the mixture to stir for 30 minutes at 0°C.

  • Reaction: Dissolve the hydrazone precursor (1 molar equivalent) in DMF. Slowly add this solution to the prepared Vilsmeier-Haack reagent under stirring.

  • Heating: Stir the reaction mixture at room temperature for 1 hour, then heat to 60-70°C and maintain for 8-10 hours, monitoring the reaction progress by TLC.

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A solid product should precipitate.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water, and air dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-4-carbaldehyde derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for assessing the anticancer activity of synthesized derivatives against a selected cancer cell line, such as MCF-7.[7]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

Synthesis_Workflow Start Hydrazone Precursor Reaction Cyclization Reaction Start->Reaction Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier_Reagent->Reaction Quenching Quenching (Ice Water) Reaction->Quenching 8-10h, 70°C Neutralization Neutralization (NaHCO3) Quenching->Neutralization Filtration Filtration & Washing Neutralization->Filtration Purification Recrystallization Filtration->Purification Product Pure Pyrazole-4- carbaldehyde Derivative Purification->Product

Caption: General workflow for the synthesis of pyrazole-4-carbaldehyde derivatives.

Anticancer_Screening_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treatment Treat with Pyrazole Derivatives (Serial Dilutions) Incubate1->Treatment Incubate2 Incubate 48-72h (Compound Exposure) Treatment->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h (Formazan Formation) MTT->Incubate3 Solubilize Dissolve Formazan (Add DMSO) Incubate3->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Analysis Calculate % Viability & Determine IC50 Readout->Analysis

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt/PKB PIP3->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Derivative Pyrazole Derivative Derivative->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole derivative.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of various heterocyclic compounds derived from 1-Methyl-1H-pyrazole-4-carbaldehyde. This versatile starting material is a key building block in the development of novel compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased yields, and improved product purity.

Overview of Synthetic Applications

This compound is a reactive intermediate that readily participates in a variety of condensation reactions to form more complex molecular scaffolds. Its derivatives are of significant interest in medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore present in several FDA-approved drugs. Microwave irradiation has been shown to be a highly efficient method for promoting these transformations, contributing to the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions.

Key synthetic transformations for this compound that are amenable to microwave assistance include:

  • Claisen-Schmidt Condensation: To synthesize pyrazole-containing chalcones, which are known precursors to flavonoids and other biologically active heterocyclic systems.

  • Knoevenagel Condensation: For the preparation of α,β-unsaturated compounds by reaction with active methylene compounds, leading to intermediates for various pharmaceuticals.

  • Synthesis of Schiff Bases and Hydrazones: Formation of imine derivatives which themselves can be final products or intermediates for further cyclization reactions.

Data Presentation: Microwave-Assisted vs. Conventional Synthesis

Microwave-assisted organic synthesis (MAOS) consistently demonstrates superior performance in terms of reaction time and yield compared to conventional heating methods. The following tables summarize comparative data for analogous reactions reported in the literature, highlighting the benefits of microwave irradiation.

Table 1: Comparison of Reaction Times and Yields for Chalcone Synthesis

Product TypeMethodTemperature (°C)TimeYield (%)
Pyrazole ChalconesMicrowave-AssistedN/A (Power in W)1-5 min80-95%
Pyrazole ChalconesConventional HeatingRoom Temperature4-5 hours70-85%

Table 2: Comparison of Reaction Times and Yields for Knoevenagel Condensation

Product TypeMethodTemperature (°C)TimeYield (%)
Arylidene DerivativesMicrowave-Assisted100-1202-10 min85-95%
Arylidene DerivativesConventional Heating100-1203-6 hours50-70%

Experimental Protocols

The following are detailed protocols for key microwave-assisted reactions using this compound.

Protocol 1: Microwave-Assisted Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes the synthesis of a chalcone derivative from this compound and an acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (40%)

  • Microwave Reactor Vials

  • Magnetic Stirrer

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1 mmol) and the substituted acetophenone (1 mmol).

  • Add 3 mL of ethanol to dissolve the reactants.

  • Add a few drops of 40% aqueous sodium hydroxide solution as a catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150-300 W for 2-5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Protocol 2: Microwave-Assisted Knoevenagel Condensation

This protocol details the synthesis of an α,β-unsaturated product from this compound and an active methylene compound.

Materials:

  • This compound

  • Active Methylene Compound (e.g., malononitrile or ethyl cyanoacetate)

  • Basic Catalyst (e.g., piperidine or ammonium acetate)

  • Ethanol (or solvent-free)

  • Microwave Reactor Vials

  • Magnetic Stirrer

Procedure:

  • In a 10 mL microwave reactor vial, combine this compound (1 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of piperidine or ammonium acetate.

  • For a solvent-based reaction, add 3 mL of ethanol. For a solvent-free reaction, ensure the reactants are well-mixed.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-400 W for 3-10 minutes at a temperature of 100-120°C. Monitor the reaction by TLC.

  • After cooling, add cold water to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure product.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The general workflow for the microwave-assisted synthesis of derivatives from this compound is depicted below.

G cluster_start Starting Materials cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_product Final Product start This compound + Reactant (e.g., Acetophenone, Malononitrile) reaction Microwave Irradiation (Solvent + Catalyst) start->reaction 1. Mixing workup Precipitation Filtration Recrystallization reaction->workup 2. Reaction Completion product Purified Pyrazole Derivative workup->product 3. Isolation

General workflow for microwave-assisted synthesis.
Potential Mechanism of Action: Inhibition of Kinase Signaling

Derivatives of pyrazole are known to act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in diseases like cancer and inflammation. For instance, certain pyrazole derivatives have been investigated as inhibitors of Janus kinases (JAKs) and Cell Division Cycle 7 (CDC7) kinase.

JAK/STAT Signaling Pathway Inhibition

The JAK/STAT pathway is a key signaling cascade in immunity and cell growth. Its aberrant activation is linked to various cancers and inflammatory diseases. Pyrazole derivatives can act as ATP-competitive inhibitors of JAKs, blocking the downstream signaling.

G cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak activates cytokine Cytokine cytokine->receptor stat STAT jak->stat phosphorylates stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription (Proliferation, Inflammation) nucleus->gene activates inhibitor Pyrazole Derivative (JAK Inhibitor) inhibitor->jak inhibits

Inhibition of the JAK/STAT pathway by a pyrazole derivative.

CDC7 Kinase and DNA Replication

CDC7 kinase is a serine/threonine kinase that plays a vital role in the initiation of DNA replication. Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. Pyrazole-based compounds have been explored as potential CDC7 inhibitors.

G cluster_cell_cycle Cell Cycle g1_s G1/S Transition cdc7 CDC7 Kinase g1_s->cdc7 activates dna_rep DNA Replication s_phase S Phase Progression dna_rep->s_phase mcm MCM Complex cdc7->mcm phosphorylates mcm_p p-MCM mcm->mcm_p mcm_p->dna_rep initiates inhibitor Pyrazole Derivative (CDC7 Inhibitor) inhibitor->cdc7 inhibits

Inhibition of CDC7 kinase and DNA replication.

The Pivotal Role of 1-Methyl-1H-pyrazole-4-carbaldehyde in the Development of Novel Analgesic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

The quest for more effective and safer analgesic agents is a cornerstone of pharmaceutical research. In this context, heterocyclic compounds, particularly pyrazole derivatives, have emerged as a promising scaffold for the design of novel pain therapeutics. Among the various pyrazole-based building blocks, 1-Methyl-1H-pyrazole-4-carbaldehyde stands out as a versatile starting material for the synthesis of a new generation of analgesic compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the discovery of new analgesic drugs.

Introduction to this compound in Analgesia

The pyrazole nucleus is a key pharmacophore present in several clinically approved drugs, including the well-known analgesic and anti-inflammatory agent celecoxib.[1][2] The structural features of the pyrazole ring allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired efficacy and safety profiles. This compound offers a reactive aldehyde group that serves as a convenient handle for the construction of more complex molecules through various chemical transformations, such as condensation and cyclization reactions.[3]

The primary mechanism of action for many pyrazole-based analgesics is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory and pain pathways.[4][5] More recent studies have unveiled that some pyrazole derivatives also modulate other important targets in pain signaling, such as the Transient Receptor Potential (TRP) channels, offering potential for novel mechanisms of pain relief.[6][7]

Synthesis of Analgesic Compounds from this compound

A common and effective strategy to synthesize potential analgesic compounds from this compound involves a Claisen-Schmidt condensation to form chalcone intermediates, followed by cyclization to yield pyrazoline derivatives.[3]

General Synthesis Protocol:

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a substituted acetophenone (1 equivalent) to the solution.

  • Slowly add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide, to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone intermediate.

Step 2: Synthesis of Pyrazoline Derivative

  • Suspend the synthesized chalcone (1 equivalent) in glacial acetic acid.

  • Add hydrazine hydrate (1.5 equivalents) to the suspension.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Filter the resulting solid, wash thoroughly with water, and dry.

  • Purify the crude pyrazoline derivative by recrystallization from an appropriate solvent.

dot

Synthesis_Workflow start This compound chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation (Base catalyst) acetophenone Substituted Acetophenone acetophenone->chalcone pyrazoline Pyrazoline Derivative (Analgesic Candidate) chalcone->pyrazoline Cyclization (Glacial Acetic Acid) hydrazine Hydrazine Hydrate hydrazine->pyrazoline

Caption: General workflow for the synthesis of pyrazoline-based analgesic candidates.

Experimental Protocols for Analgesic Activity Assessment

To evaluate the analgesic potential of the newly synthesized compounds, a battery of well-established in vivo models is recommended.

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This test is used to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid induces the release of endogenous mediators that stimulate nociceptors, causing a characteristic writhing response.[8][9]

Protocol:

  • Use adult male or female mice (20-25 g).

  • Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Aspirin, 100 mg/kg), and test compound groups (various doses).

  • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.

  • Inject 0.6% (v/v) acetic acid solution intraperitoneally at a volume of 10 mL/kg.

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Start recording the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test (Central Analgesia)

This method is used to assess centrally mediated analgesia by measuring the reaction time of the animal to a thermal stimulus.[4][10][11]

Protocol:

  • Use adult mice or rats.

  • Maintain the hot plate at a constant temperature of 55 ± 0.5 °C.

  • Gently place each animal on the hot plate and start a stopwatch.

  • Record the latency to the first sign of nociception, which can be either licking of the hind paw or jumping.

  • To prevent tissue damage, a cut-off time of 30-60 seconds is set. If the animal does not respond within this time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.

  • Measure the baseline latency for each animal before drug administration.

  • Administer the test compounds, vehicle, or a positive control (e.g., Morphine, 5 mg/kg) and measure the reaction time at different time points (e.g., 30, 60, 90, and 120 minutes) after administration.

  • The increase in reaction time is an indicator of analgesic activity.

Formalin Test (Inflammatory and Neuropathic Pain)

The formalin test is a robust model that produces a biphasic pain response and is sensitive to both central and peripheral analgesics. The early phase (0-5 min) represents neurogenic pain, while the late phase (15-30 min) reflects inflammatory pain.[3][12]

Protocol:

  • Use adult mice or rats.

  • Acclimatize the animals to the observation chamber for at least 30 minutes before the test.

  • Administer the test compounds, vehicle, or positive control at appropriate times before the formalin injection.

  • Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately place the animal back into the observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after the formalin injection.

  • A reduction in the licking/biting time in either phase indicates analgesic activity.

dot

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Analgesic Screening cluster_evaluation Data Analysis & Evaluation synthesis Synthesized Pyrazoline Derivatives writhing Acetic Acid-Induced Writhing Test (Peripheral Analgesia) synthesis->writhing hot_plate Hot Plate Test (Central Analgesia) synthesis->hot_plate formalin Formalin Test (Inflammatory/Neuropathic Pain) synthesis->formalin data_analysis Quantitative Data Analysis (% Inhibition, Latency) writhing->data_analysis hot_plate->data_analysis formalin->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: Workflow for the evaluation of analgesic candidates.

Mechanism of Action: Signaling Pathways

The analgesic effects of pyrazole derivatives are primarily attributed to their interaction with key signaling pathways involved in pain and inflammation.

Cyclooxygenase (COX) Pathway

Many pyrazole-based compounds act as inhibitors of COX-1 and/or COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators that sensitize peripheral nociceptors. By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, thereby alleviating pain and inflammation.[4][5]

dot

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX1 Inhibition (potential for side effects) Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX pathway by pyrazole derivatives.
Transient Receptor Potential (TRP) Channel Modulation

Recent evidence suggests that some pyrazolone derivatives can modulate the activity of TRP channels, particularly TRPA1.[1][2] TRPA1 is a non-selective cation channel expressed on nociceptive neurons and is activated by various noxious stimuli, contributing to pain sensation. The inhibition of TRPA1 by pyrazole compounds represents an alternative and promising mechanism for analgesia that is independent of COX inhibition.

dot

TRP_Pathway Noxious_Stimuli Noxious Stimuli (e.g., irritants, inflammatory mediators) TRPA1 TRPA1 Channel (on Nociceptive Neuron) Noxious_Stimuli->TRPA1 Activation Calcium_Influx Ca2+ Influx TRPA1->Calcium_Influx Opens Neurotransmitter_Release Neurotransmitter Release Calcium_Influx->Neurotransmitter_Release Pain_Signal Pain Signal to Brain Neurotransmitter_Release->Pain_Signal Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->TRPA1 Inhibition

Caption: Modulation of the TRPA1 channel by pyrazole derivatives.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analgesic and anti-inflammatory activities of various pyrazole derivatives, showcasing their potential as effective therapeutic agents.

Table 1: Analgesic Activity of Pyrazole Derivatives in the Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg)% Inhibition of WrithingReference
Derivative A 1055.2[5]
Derivative B 1068.7[5]
Aspirin 10071.5[5]

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)Reference
Derivative C 5065.8[6]
Derivative D 5072.4[6]
Celecoxib 5075.1[6]

Table 3: In Vitro COX Inhibition by Pyrazole Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative E >1002.5>40[4]
Derivative F 15.20.819[4]
Celecoxib 150.04375[4]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel pyrazole-based analgesic compounds. The straightforward synthetic routes, coupled with robust and predictive in vivo screening models, provide a clear path for the identification and optimization of new lead candidates. The dual mechanism of action, involving both COX inhibition and TRP channel modulation, offers exciting opportunities for the development of next-generation analgesics with improved efficacy and potentially better safety profiles. The protocols and data presented herein serve as a comprehensive guide for researchers dedicated to advancing the field of pain management.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methyl-1H-pyrazole-4-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Troubleshooting & Optimization
Low Purity After Column Chromatography - Inappropriate solvent system (poor separation of product and impurities).- Column overloading.- Co-elution of impurities with similar polarity to the product.- Optimize Solvent System: Perform thorough TLC analysis with various solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in petroleum ether) to achieve better separation.- Reduce Load: Decrease the amount of crude material loaded onto the column.- Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if impurities are not well-separated on silica gel.
Product "Oiling Out" During Recrystallization - The solution is supersaturated at a temperature above the melting point of the product.- The presence of impurities that depress the melting point.- Use More Solvent: Add more of the "good" solvent to the hot solution to ensure the product crystallizes at a lower temperature.- Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to induce crystallization.- Scratch the Flask: Use a glass rod to scratch the inside of the flask to create nucleation sites for crystal growth.
Low Recovery After Recrystallization - The chosen solvent has a relatively high solubility for the compound at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration.- Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Pre-heat Funnel: Warm the filtration funnel before hot filtration to prevent the product from crystallizing prematurely.
Colored Impurities in Final Product - Presence of colored byproducts from the synthesis.- Degradation of the product or impurities.- Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir, and filter through celite. Then, recrystallize the product.- Recrystallization: This technique can effectively remove colored impurities, which may remain in the mother liquor.
Product is an Oil and Will Not Solidify - Presence of residual solvent.- Impurities are preventing crystallization.- High-Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum.- Purify by Column Chromatography: This is an effective method for purifying oily products.- Salt Formation: Consider forming a salt of the pyrazole (if applicable) to induce crystallization, followed by neutralization to recover the purified product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently employed methods for the purification of this compound and related pyrazole derivatives are column chromatography on silica gel and recrystallization.[2]

Q2: What are some recommended solvent systems for column chromatography of this compound?

A2: Based on the purification of similar pyrazole compounds, effective solvent systems for column chromatography include mixtures of a non-polar solvent and a more polar solvent. Common examples are petroleum ether/ethyl acetate and dichloromethane/ethyl acetate. The optimal ratio should be determined by TLC analysis.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: For pyrazole derivatives, common recrystallization solvents include ethanol, methanol, isopropanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[2] The ideal solvent or solvent pair for this compound should be determined experimentally by testing the solubility of the compound in small amounts of various hot and cold solvents.

Q4: How can I identify the impurities in my sample of this compound?

A4: Impurities can be identified by comparing the crude product to starting materials using Thin Layer Chromatography (TLC). For structural elucidation of unknown impurities, analytical techniques such as NMR spectroscopy and mass spectrometry (MS) are recommended. Common impurities may include unreacted starting materials or byproducts from side reactions during synthesis.

Q5: Is this compound stable during purification?

A5: While specific stability data for this compound during purification is not widely available, pyrazole aldehydes are generally stable under standard purification conditions. However, prolonged exposure to strong acids, bases, or high temperatures should be avoided to prevent potential degradation. The compound is also noted to be air-sensitive and should be handled under an inert atmosphere.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives the desired product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the determined solvent system. A gradient elution, gradually increasing the polarity of the solvent, can be employed to separate compounds with different polarities.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot and form crystals upon cooling. If the compound is soluble in the cold solvent, it is not suitable. If it is insoluble in the hot solvent, it is also not suitable. A mixed solvent system (e.g., ethanol/water) can be tested by dissolving the compound in the "good" solvent (ethanol) and adding the "bad" solvent (water) dropwise until the solution becomes cloudy.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Column Chromatography Effective for removing a wide range of impurities.
(Silica Gel, Hexane:EtOAc gradient)~85>98~75
Recrystallization Good for removing small amounts of impurities.
(Ethanol/Water)~90>99~85Yield can be highly dependent on solvent choice.

Note: The values in this table are illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification cluster_end Final Product Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Multiple Impurities Recrystallization Recrystallization TLC->Recrystallization Minor Impurities Pure Pure Product (>98%) Column->Pure Recrystallization->Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Tree cluster_problem Problem Identification cluster_solution Potential Solutions Start Impure Product Oiling_Out Product 'Oiling Out'? Start->Oiling_Out Low_Yield Low Yield? Start->Low_Yield Colored Colored Product? Start->Colored Solvent Adjust Solvent Volume / Cool Slowly Oiling_Out->Solvent Yes Optimize_Solvent Optimize Recrystallization Solvent Low_Yield->Optimize_Solvent Yes Charcoal Charcoal Treatment / Recrystallize Colored->Charcoal Yes

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent and established method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-methylpyrazole, using a Vilsmeier reagent.

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1][3] It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1] The preparation is an exothermic reaction and should be conducted under anhydrous conditions at low temperatures (0-5 °C) to prevent decomposition of the reagent.[1]

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is sensitive to moisture. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure, which often involves quenching the reaction with ice, should be done slowly and carefully to control the exothermic reaction.[1]

Q4: How can the progress of the reaction be monitored?

The progress of the formylation can be effectively monitored by thin-layer chromatography (TLC).[1] A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., sodium bicarbonate), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the 1-methylpyrazole starting material and the appearance of a new spot corresponding to the this compound product will indicate the reaction's progression.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Decomposition During Work-up: The aldehyde product can be sensitive to harsh conditions.1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.[1] 2. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a gradual increase in temperature (e.g., to 70-80 °C).[1] 3. Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice and neutralizing carefully with a mild base like sodium bicarbonate.[1]
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition. 2. Impurities: Impurities in the starting materials or solvents can trigger side reactions.1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of 1-methylpyrazole. Use an ice bath to manage the reaction temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products Observed on TLC 1. Side Reactions: Possible side reactions include di-formylation or formylation at other positions on the pyrazole ring. Over-reaction can also lead to chlorinated byproducts. 2. Decomposition: The product or starting material may decompose under the reaction conditions.1. Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess may promote side product formation.[1] For electron-deficient heterocycles, a larger excess of the Vilsmeier reagent might be necessary.[2] 2. Ensure the reaction temperature is not excessively high and the reaction time is not prolonged. Purify the crude product using column chromatography on silica gel or recrystallization.[1]
Difficulty in Isolating the Product 1. Product is Water-Soluble: The product may have some solubility in the aqueous layer during extraction. 2. Emulsion Formation: This can hinder effective phase separation during extraction.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and improve extraction efficiency. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 1-Methylpyrazole

Materials:

  • 1-Methylpyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes.

  • Formylation Reaction: Dissolve 1-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. Allow the reaction to stir at this temperature and monitor its progress by TLC.[1] Typically, the reaction is complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by column chromatography on silica gel or recrystallization if necessary.[1]

Visualizations

Reaction Pathway Diagrams

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Main Synthesis Pathway DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Intermediate Iminium Salt Intermediate Methylpyrazole 1-Methylpyrazole Methylpyrazole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis Side_Reactions Methylpyrazole 1-Methylpyrazole Product Desired Product (this compound) Methylpyrazole->Product + Vilsmeier Reagent (Controlled) Side_Product2 Chlorinated Pyrazole Methylpyrazole->Side_Product2 Harsh Conditions (High Temp/Excess Reagent) Vilsmeier_reagent Vilsmeier Reagent (Excess) Side_Product1 Di-formylated Pyrazole Product->Side_Product1 + Vilsmeier Reagent (Excess) Troubleshooting_Workflow Start Reaction Complete (Check TLC) Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Troubleshoot_Yield Troubleshoot Yield: - Check reagent activity - Optimize reaction time/temp - Adjust work-up Check_Yield->Troubleshoot_Yield Yes Success High Yield & Purity (Process Complete) Check_Purity->Success No Troubleshoot_Purity Troubleshoot Purity: - Check for tar/residue - Optimize stoichiometry - Purify (Chromatography) Check_Purity->Troubleshoot_Purity Yes Troubleshoot_Yield->Start Re-run Experiment Troubleshoot_Purity->Success After Purification

References

Technical Support Center: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scalable synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heterocyclic rings, including the synthesis of this compound.[1][2][3] This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position.[4]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[4] It is usually prepared in situ by the slow addition of an acid chloride, most commonly phosphorus oxychloride (POCl₃), to a substituted amide like N,N-dimethylformamide (DMF).[1][4] This preparation is an exothermic reaction and must be conducted under anhydrous conditions at a low temperature (e.g., 0-5 °C) to prevent the reagent's decomposition.[4]

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is sensitive to moisture. Therefore, the reaction must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The work-up procedure often involves quenching the reaction mixture with ice, which should be done slowly and carefully to manage the exothermic reaction.[4]

Q4: How can the progress of the reaction be monitored?

The progress of the Vilsmeier-Haack formylation can be monitored by thin-layer chromatography (TLC).[4][5] A small sample of the reaction mixture can be carefully quenched with a basic solution or water, extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progression.[4]

Q5: What are some common methods for purifying the final product?

Common purification techniques for this compound include recrystallization and column chromatography on silica gel.[5] The choice of method depends on the purity of the crude product and the scale of the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent.[4] 2. Low Reactivity of Starting Material: Some pyrazole derivatives can be less reactive.[4][6] 3. Incomplete Reaction: The reaction may not have gone to completion.1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[4] 2. For less reactive starting materials, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[4] 3. Monitor the reaction progress using TLC until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary.[4]
Formation of Side Products/Impurities 1. Excess Vilsmeier Reagent: Using a large excess of the reagent can lead to the formation of side products. 2. High Reaction Temperature: Elevated temperatures can promote side reactions. 3. Decomposition: The starting material or product may decompose under the reaction conditions.1. Optimize the stoichiometry of the Vilsmeier reagent.[4] 2. Ensure the reaction temperature is not excessively high and the reaction time is not too long.[4] 3. Purify the crude product using column chromatography on silica gel or recrystallization to remove impurities.[4][5]
Discoloration of the Reaction Mixture Formation of colored impurities, often from the starting materials or due to oxidative processes.[5]While often not detrimental to the reaction outcome, purification of the final product by recrystallization or column chromatography can remove these colored impurities.[5]
Difficulty in Isolating the Product 1. Product Solubility in Water: The product may have some solubility in the aqueous layer during the work-up. 2. Emulsion Formation: Emulsions can form during extraction, making phase separation difficult. 3. Product Decomposition During Work-up: The product might be sensitive to the work-up conditions.1. If the product is water-soluble, consider back-extraction of the aqueous layer with a suitable organic solvent. 2. To break emulsions, try adding brine or filtering the mixture through a pad of celite. 4. Ensure the work-up conditions are not too harsh. For example, use a mild base for neutralization and avoid prolonged exposure to strong acids or bases.

Experimental Protocols

Vilsmeier-Haack Synthesis of this compound

This protocol is a generalized procedure based on common practices for the Vilsmeier-Haack formylation of pyrazoles.

1. Preparation of the Vilsmeier Reagent:

  • In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with stirring.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes.

2. Formylation Reaction:

  • Dissolve 1-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of an anhydrous solvent (e.g., DMF or a chlorinated solvent like dichloromethane).

  • Add the solution of 1-methyl-1H-pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[4]

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C. The optimal temperature and time will vary depending on the substrate and scale.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).[4]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[4]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.[4]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.[5]

Quantitative Data Summary

Synthetic Method Starting Material Reagents Reaction Conditions Yield Reference
Vilsmeier-HaackHydrazonesPOCl₃, DMFIce bath (15 min), then 80 °C (5-6 hours)Excellent[1]
Vilsmeier-HaackHydrazonesPOCl₃, DMFIce bath (1 hour), then up to 70 °C (6-7 hours)Excellent[1]
Vilsmeier-Haack(E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazinePOCl₃, DMFCold, then 55 °C (6 hours)Excellent[1]
Vilsmeier-HaackN-(4-acetylphenyl)benzenesulfonamidePOCl₃, DMFRoom temp (1 hour), then 70-80 °C (2 hours)Good[1]
Vilsmeier-HaackHydrazonesPOCl₃, DMFIce bath (30 min), then 90 °C (8-20 hours)Good to Excellent[1]

Visualizations

experimental_workflow Experimental Workflow for Vilsmeier-Haack Synthesis reagent_prep 1. Vilsmeier Reagent Preparation (POCl₃ + DMF @ 0-5°C) formylation 2. Formylation Reaction (Addition of 1-Methyl-1H-pyrazole, Heat to 50-80°C) reagent_prep->formylation monitoring 3. Reaction Monitoring (TLC) formylation->monitoring workup 4. Work-up (Quenching with ice, Neutralization) monitoring->workup Reaction Complete extraction 5. Extraction (Organic Solvent) workup->extraction purification 6. Purification (Recrystallization or Column Chromatography) extraction->purification product Final Product: This compound purification->product vilsmeier_haack_mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole dmf DMF reagent Vilsmeier Reagent (Chloroiminium ion) dmf->reagent pocli POCl₃ pocli->reagent intermediate Intermediate Adduct pyrazole 1-Methyl-1H-pyrazole pyrazole->intermediate + Vilsmeier Reagent hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

References

Technical Support Center: Characterization of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in characterizing substituted pyrazoles?

The characterization of substituted pyrazoles often presents challenges related to tautomerism, regioisomerism, and solubility. Due to the nature of the pyrazole ring, N-unsubstituted pyrazoles can exist as a mixture of tautomers, complicating spectral interpretation.[1][2][3] The synthesis of asymmetrically substituted pyrazoles, frequently via the Knorr synthesis, can lead to the formation of regioisomers, which can be difficult to separate and distinguish.[4][5][6] Additionally, some substituted pyrazoles exhibit poor solubility in common NMR solvents, requiring careful solvent selection or the use of more advanced techniques.[7]

Q2: How can I distinguish between regioisomers of a substituted pyrazole?

Distinguishing between regioisomers is a critical step in characterization. The formation of regioisomeric mixtures is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in the synthesis.[4][5] Several analytical techniques can be employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable. NOE correlations between the N-substituent and protons on the pyrazole ring or its substituents can definitively establish the regiochemistry. HMBC (Heteronuclear Multiple Bond Correlation) experiments can also provide crucial connectivity information.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous structural determination, including the precise arrangement of substituents on the pyrazole ring.

  • Mass Spectrometry (MS): While mass spectrometry primarily provides molecular weight information, fragmentation patterns can sometimes offer clues to the isomeric structure. However, this is often not as definitive as NMR or crystallography.[8][9]

Q3: My ¹H NMR spectrum shows broad signals for the pyrazole ring protons and the N-H proton is not visible. What could be the reason?

Broad signals in the ¹H NMR spectrum of a pyrazole, and the disappearance of the N-H proton signal, are often due to a few factors:[10]

  • Tautomeric Exchange: Rapid exchange of the proton between the two nitrogen atoms of the pyrazole ring (annular tautomerism) is a common phenomenon in N-unsubstituted pyrazoles.[1][2][3] This exchange occurs on the NMR timescale, leading to averaged and often broadened signals for the ring protons.

  • Proton Exchange with Solvent: The N-H proton can exchange with residual water or acidic impurities in the NMR solvent, leading to signal broadening or disappearance.[10] In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with deuterium, rendering it invisible in the ¹H NMR spectrum.

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment that can lead to efficient relaxation of the attached proton, resulting in a broader signal.[10]

To address this, you can try acquiring the spectrum at a lower temperature to slow down the exchange process, using a very dry aprotic solvent, or employing ¹⁵N NMR if an isotopically labeled compound is available.[10]

Troubleshooting Guides

NMR Spectroscopy Issues
Issue Possible Cause(s) Troubleshooting Steps
Ambiguous assignment of ¹H and ¹³C signals for C3, C4, and C5. Overlapping signals, complex coupling patterns.- Utilize 2D NMR techniques: COSY to establish H-H correlations, HSQC to link protons to their directly attached carbons, and HMBC to identify long-range H-C correlations.[11] - Compare experimental chemical shifts with tabulated data for similar pyrazole structures.
Difficulty in determining the tautomeric equilibrium. Rapid tautomeric exchange at room temperature leads to averaged signals.[2][3]- Perform variable temperature (VT) NMR studies. Lowering the temperature can slow the exchange rate sufficiently to observe separate signals for each tautomer.[10] - Use aprotic, non-polar solvents to minimize intermolecular proton exchange.[3] - Solid-state NMR can also be used to study the structure in the solid phase, where a single tautomer often predominates.[12]
Poor solubility in common deuterated solvents (e.g., CDCl₃, DMSO-d₆). The polarity and crystalline nature of the substituted pyrazole.- Test a range of deuterated solvents with varying polarities (e.g., acetone-d₆, acetonitrile-d₃, methanol-d₄, toluene-d₈).[11] - Gentle heating of the sample may improve solubility, but be cautious of potential degradation. - Use a higher field NMR spectrometer to obtain a better signal-to-noise ratio with a smaller amount of dissolved sample.
Mass Spectrometry Issues
Issue Possible Cause(s) Troubleshooting Steps
Unclear fragmentation pattern. The stability of the pyrazole ring can lead to minimal fragmentation. Substituents heavily influence the fragmentation pathways.[8]- Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to favor the observation of the molecular ion. - For Electron Impact (EI) ionization, analyze the fragmentation pattern for characteristic losses, such as the expulsion of HCN or N₂ from the pyrazole ring.[8] - Compare the obtained spectrum with literature data for similar pyrazole derivatives.
Difficulty in distinguishing isomers. Isomers have the same molecular weight and can produce similar fragmentation patterns.- Couple the mass spectrometer with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to separate the isomers before they enter the mass analyzer. - Tandem mass spectrometry (MS/MS) can sometimes generate unique fragment ions for different isomers.
Synthesis and Purification Issues
Issue Possible Cause(s) Troubleshooting Steps
Low yield in pyrazole synthesis. Impure starting materials, suboptimal reaction conditions, or side reactions.[4]- Ensure the purity of the 1,3-dicarbonyl compound and hydrazine derivative.[4] - Optimize reaction parameters such as temperature, solvent, and reaction time.[4] - Consider using a slight excess of the hydrazine reagent to drive the reaction to completion.[4]
Formation of regioisomeric mixtures. Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[4][5]- Modify the reaction conditions; for example, acidic conditions might favor one regioisomer while basic conditions favor the other.[4] - The choice of solvent can also influence regioselectivity.[4] - Employ steric hindrance by using a bulky substituent on the hydrazine or dicarbonyl compound to direct the reaction towards a single isomer.[4]
Difficulty in purifying the product. Presence of starting materials, regioisomers, or other byproducts.- Use column chromatography on silica gel for purification.[4] A range of solvent systems may need to be screened for optimal separation. - Recrystallization is an effective method for purifying solid products.[4] Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of substituted pyrazoles.

  • Sample Preparation:

    • Weigh 5-10 mg of the purified pyrazole derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a 5 mm NMR tube.[11] Ensure the solvent is dry to minimize exchange of the N-H proton.[10]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Protocol 2: Troubleshooting Regioisomer Formation via TLC Monitoring

This protocol describes how to use Thin Layer Chromatography (TLC) to monitor the progress of a pyrazole synthesis and identify the formation of regioisomers.

  • TLC Plate Preparation:

    • Use silica gel coated TLC plates.

  • Sample Spotting:

    • At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture.

    • Spot the aliquot onto the TLC plate alongside spots of the starting materials for comparison.

  • Elution:

    • Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the solvent system should be optimized to achieve good separation of the components.

  • Visualization:

    • Visualize the separated spots under UV light (if the compounds are UV active) or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis:

    • The formation of two new spots with similar but distinct Rf values suggests the formation of regioisomers.[4] The relative intensity of the spots can give a qualitative indication of the regioisomeric ratio.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Characterization & Purification start Start: Substituted Hydrazine + 1,3-Dicarbonyl Compound reaction Reaction (e.g., Knorr Synthesis) start->reaction tlc TLC Monitoring reaction->tlc purification Purification (Column Chromatography/Recrystallization) tlc->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms Mass Spectrometry nmr->ms xray X-ray Crystallography (if possible) ms->xray final Pure, Characterized Substituted Pyrazole xray->final

Caption: Experimental workflow for pyrazole synthesis and characterization.

troubleshooting_regioisomers start Regioisomer Mixture Observed? q1 Modify Reaction Conditions? start->q1 a1_1 Change Solvent q1->a1_1 Yes a1_2 Adjust pH q1->a1_2 Yes q2 Modify Reactants? q1->q2 No end Improved Regioselectivity a1_1->end a1_2->end q2->start No a2 Introduce Bulky Substituents q2->a2 Yes a2->end

Caption: Troubleshooting guide for improving regioselectivity in pyrazole synthesis.

References

Preventing decomposition of 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 1-Methyl-1H-pyrazole-4-carbaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound throughout your research.

Troubleshooting Guides

Issue: Unexpectedly low yield or formation of unknown impurities in a reaction.

This is a common issue when working with this compound, often stemming from its decomposition. The primary degradation product is 1-Methyl-1H-pyrazole-4-carboxylic acid, formed through oxidation.

Troubleshooting Workflow:

start Low Yield / Impurities Observed check_purity 1. Verify Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is the starting material pure? check_purity->is_pure purify Purify by column chromatography or recrystallization. is_pure->purify No review_reaction 3. Analyze Reaction Conditions (Solvent, temp, atmosphere) is_pure->review_reaction Yes purify->check_purity check_storage 2. Review Storage & Handling (Inert atmosphere, low temp, dark) improper_storage Were storage conditions optimal? check_storage->improper_storage improve_storage Implement proper storage protocols. improper_storage->improve_storage No improper_storage->review_reaction Yes improve_storage->review_reaction suboptimal_reaction Were reaction conditions optimized for aldehyde stability? review_reaction->suboptimal_reaction optimize_reaction Degas solvent, use inert atmosphere, control temperature. suboptimal_reaction->optimize_reaction No check_reagents 4. Examine Other Reagents (Peroxides in solvents, metal contaminants) suboptimal_reaction->check_reagents Yes final_analysis Re-run reaction with purified materials and optimized conditions. optimize_reaction->final_analysis impure_reagents Are other reagents pure? check_reagents->impure_reagents purify_reagents Purify solvents and other reagents. impure_reagents->purify_reagents No impure_reagents->final_analysis Yes purify_reagents->final_analysis

Figure 1. Troubleshooting workflow for low reaction yield.

Issue: The compound changes color or consistency during storage.

Discoloration (e.g., turning yellow or brown) or a change from a solid to a waxy or oily substance is a visual indicator of decomposition.

Troubleshooting Steps:

  • Immediate Purity Check: Analyze a small sample via HPLC or ¹H NMR to identify the extent of degradation and the nature of the impurities.

  • Storage Conditions Audit:

    • Atmosphere: Was the compound stored under an inert atmosphere (nitrogen or argon)? Aldehydes are susceptible to air oxidation.

    • Temperature: Was it stored at the recommended low temperature?

    • Light: Was the container protected from light?

  • Purification: If the decomposition is minor, the material can be repurified. However, for significant degradation, it is advisable to use a fresh batch.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition?

A1: The primary cause of decomposition is the oxidation of the aldehyde functional group to a carboxylic acid, forming 1-Methyl-1H-pyrazole-4-carboxylic acid.[1] This process is accelerated by exposure to air (oxygen), light, elevated temperatures, and the presence of metal impurities.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize decomposition, this compound should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed, opaque container, and at low temperatures.

Storage ConditionRecommendedRationale
Temperature -20°C to -80°CSlows down the rate of chemical degradation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the aldehyde group.
Container Tightly sealed, amber glass vialProtects from moisture and light.
Purity High purityImpurities can catalyze decomposition.

Q3: How can I detect decomposition in my sample?

A3: Decomposition can be detected using standard analytical techniques:

  • ¹H NMR Spectroscopy: The appearance of a broad singlet corresponding to the carboxylic acid proton and a downfield shift of the pyrazole protons can indicate oxidation. The aldehyde proton peak (around 9.8 ppm) will decrease in intensity.

  • HPLC: A new peak with a different retention time from the parent compound will appear. Comparison with a standard of 1-Methyl-1H-pyrazole-4-carboxylic acid can confirm the identity of the impurity.

  • Visual Inspection: Color change (yellowing or browning) and changes in physical state (from solid to waxy or oily) are indicators of significant degradation.

Q4: Can I use a partially decomposed sample in my reaction?

A4: It is highly discouraged. The presence of the carboxylic acid impurity can interfere with the reaction, alter the pH, and lead to the formation of side products, ultimately resulting in lower yields and purification difficulties. It is always best to use a pure starting material.

Q5: Are there any additives that can help stabilize the compound?

A5: While not a standard practice for this specific compound, the use of antioxidants can sometimes help stabilize aldehydes.[2][3] However, this would need to be carefully evaluated for compatibility with your specific reaction. A more reliable approach is to adhere strictly to proper storage and handling procedures.

Key Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol is designed to assess the purity of this compound and detect the presence of its primary degradant, 1-Methyl-1H-pyrazole-4-carboxylic acid.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard HPLC with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • If available, prepare a stock solution of 1-Methyl-1H-pyrazole-4-carboxylic acid (1 mg/mL) in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample to be tested in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the standards and the sample.

    • The aldehyde is expected to elute earlier than the more polar carboxylic acid.

    • Calculate the purity of the sample by peak area percentage.

Protocol 2: Reductive Amination with Minimized Decomposition

This protocol details a reductive amination reaction using this compound, with specific steps to prevent its decomposition.

Reaction Scheme:

This compound + Amine --(Reducing Agent)--> Substituted Amine

Materials:

  • This compound (high purity)

  • Amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: Set up the reaction in a flask equipped with a magnetic stirrer and a nitrogen or argon inlet.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq).

    • Add the amine (1.1 eq).

    • Add anhydrous DCM via a syringe.

    • Stir the mixture under the inert atmosphere for 20 minutes at room temperature.

  • Reduction:

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any potential exotherm.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Decomposition Prevention Logic:

start Start Reaction Setup inert_atm 1. Use Inert Atmosphere (N2 or Ar) start->inert_atm anhydrous_solvent 2. Use Anhydrous Solvent (e.g., dry DCM) inert_atm->anhydrous_solvent mild_reductant 3. Choose Mild Reducing Agent (e.g., NaBH(OAc)3) anhydrous_solvent->mild_reductant room_temp 4. Maintain Room Temperature mild_reductant->room_temp monitor 5. Monitor Reaction Closely room_temp->monitor quench 6. Quench and Work-up monitor->quench product Stable Product quench->product

References

Technical Support Center: Alternative Formylation Methods for 1-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of 1-methylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding alternative formylation methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the formylation of 1-methylpyrazole?

The main challenges in the formylation of 1-methylpyrazole revolve around controlling regioselectivity. The pyrazole ring has multiple reactive positions (C3, C4, and C5), and different formylation methods can lead to mixtures of isomers. Achieving high selectivity for a specific aldehyde (1-methyl-1H-pyrazole-3-carbaldehyde, 1-methyl-1H-pyrazole-4-carbaldehyde, or 1-methyl-1H-pyrazole-5-carbaldehyde) is a common objective. Other challenges include preventing side reactions like di-formylation or the formation of chlorinated byproducts, particularly in the Vilsmeier-Haack reaction.[1][2]

Q2: What are the most common alternative methods to the Vilsmeier-Haack reaction for formylating 1-methylpyrazole?

The most common alternatives include:

  • Duff Reaction: This method uses hexamine as the formylating agent and is particularly useful for electron-rich aromatic and heterocyclic compounds.[3][4][5] It is considered a milder and safer alternative to the Vilsmeier-Haack reaction.[5]

  • Organolithium Chemistry: This involves the deprotonation of 1-methylpyrazole using a strong base like n-butyllithium (n-BuLi), followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). The regioselectivity of this method is highly dependent on reaction conditions.[6]

Q3: How does the electronic nature of the pyrazole ring influence formylation?

The pyrazole ring is an electron-rich heterocycle, which makes it susceptible to electrophilic substitution reactions like formylation.[7] The two adjacent nitrogen atoms influence the electron density at the carbon atoms. Generally, the C4 position is the most electron-rich and readily undergoes electrophilic attack.[8] However, the N-methyl group and reaction conditions can significantly influence the regiochemical outcome.

Troubleshooting Guides

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich heterocycles.[7] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2]

Issue 1: Low or No Product Yield

  • Possible Cause: Inactive Vilsmeier reagent due to moisture contamination.

  • Troubleshooting:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous DMF and fresh, high-purity POCl₃.[2]

    • Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[2]

  • Possible Cause: Insufficient reaction temperature or time.

  • Troubleshooting:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[2]

Issue 2: Poor Regioselectivity (Mixture of Isomers)

  • Possible Cause: Reaction conditions favoring multiple formylation sites.

  • Troubleshooting:

    • Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to enhance selectivity.[1]

    • Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of 1-methylpyrazole may improve selectivity compared to adding the substrate to the pre-formed reagent.[1]

Issue 3: Formation of Chlorinated Byproducts

  • Possible Cause: The Vilsmeier reagent acting as a chlorinating agent.[1]

  • Troubleshooting:

    • Low Temperature: Run the reaction at the lowest effective temperature to minimize chlorination.[1]

    • Alternative Reagents: Consider generating the Vilsmeier reagent using oxalyl chloride or thionyl chloride with DMF, which may reduce chlorination.[1]

    • Prompt Work-up: Perform the aqueous work-up quickly and efficiently to hydrolyze the intermediate iminium salt and minimize contact with reactive chlorine species.[1]

Duff Reaction

The Duff reaction offers a milder alternative for formylation, using hexamine in an acidic medium.[3][5]

Issue 1: Low Yield

  • Possible Cause: Inefficient reaction conditions.

  • Troubleshooting:

    • Solvent: While acetic acid is traditionally used, trifluoroacetic acid can be a more effective solvent, leading to higher yields.[5]

    • Stoichiometry: An excess of hexamine (e.g., 1.5 equivalents) is often required.[5]

    • Reaction Time and Temperature: The reaction typically requires heating under reflux for several hours.[5]

Issue 2: Complex Product Mixture

  • Possible Cause: Side reactions due to the reactive nature of the intermediates.

  • Troubleshooting:

    • Temperature Control: Careful control of the reflux temperature is crucial.

    • Work-up Procedure: A thorough aqueous work-up is necessary to hydrolyze the intermediate iminium species and separate the product.

Formylation via Organolithium Intermediates

This method allows for formylation at positions that are not easily accessible through electrophilic substitution.

Issue 1: Poor Regioselectivity

  • Possible Cause: The regioselectivity of lithiation is highly sensitive to reaction conditions.

  • Troubleshooting:

    • Kinetic vs. Thermodynamic Control:

      • Kinetic Conditions (functionalization at the methyl group): Reaction of 1-methylpyrazole with n-BuLi in THF at low temperatures.[6]

      • Thermodynamic Conditions (functionalization at the C5 position): Allowing the reaction to warm to room temperature or prolonged reaction times.[6]

    • Solvent Effects: The choice of solvent can influence the regioselectivity of the lithiation.[6]

Issue 2: Low Yield

  • Possible Cause: Incomplete lithiation or side reactions with the formylating agent.

  • Troubleshooting:

    • Anhydrous Conditions: Strict exclusion of moisture is critical for the success of organolithium reactions.

    • Temperature Control: Maintain low temperatures during the addition of both the organolithium reagent and the formylating agent (e.g., DMF).

    • Purity of Reagents: Use freshly titrated n-BuLi and purified DMF.

Quantitative Data Summary

MethodReagentsTypical Position of FormylationReported Yield (%)Key Considerations
Vilsmeier-Haack POCl₃, DMFC455-60%Can lead to chlorinated byproducts; regioselectivity can be an issue.[9][10]
Duff Reaction Hexamine, Acid (e.g., TFA)C4Good yieldsMilder conditions than Vilsmeier-Haack; requires elevated temperatures.[4][5]
Organolithium n-BuLi, then DMFC5 (thermodynamic) or Methyl group (kinetic)VariesRegioselectivity is highly dependent on reaction conditions.[6]

Experimental Protocols

Vilsmeier-Haack Formylation of 1-Methylpyrazole (to yield this compound)
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (2 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.[1]

  • Formylation: Dissolve 1-methylpyrazole (1 equivalent) in an anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and then heat to 70 °C for 12 hours.[9] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and pour it slowly into a vigorously stirred solution of sodium acetate (3 equivalents) in ice water. Stir for 30 minutes.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Duff Reaction for Formylation of 1-Phenyl-1H-pyrazole (Adaptable for 1-Methylpyrazole)
  • Reaction Setup: To a round-bottom flask, add 1-phenyl-1H-pyrazole (1 equivalent), hexamethylenetetramine (1.5 equivalents), and trifluoroacetic acid.[5]

  • Reaction: Heat the mixture under reflux with stirring for 12 hours.[5]

  • Work-up: After cooling, pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Formylation of 1-Methylpyrazole via Lithiation (to yield 1-methyl-1H-pyrazole-5-carbaldehyde)
  • Lithiation: In a flame-dried flask under a nitrogen atmosphere, dissolve 1-methylpyrazole (1 equivalent) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise. Allow the reaction to stir at this temperature for a period, then warm to room temperature to favor the thermodynamic product (5-lithio-1-methylpyrazole).[6]

  • Formylation: Cool the solution back to -78 °C and add anhydrous DMF (1.2 equivalents) dropwise.

  • Quenching and Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Methylpyrazole 1-Methylpyrazole Methylpyrazole->Reaction_Mixture 0 °C to 70 °C Quenching Quench with Sodium Acetate/Ice Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 1-methylpyrazole.

Troubleshooting_Logic Start Low Yield in Formylation Reaction? Method Which Method? Start->Method Regioselectivity Poor Regioselectivity? Start->Regioselectivity If yield is okay, but... VH_Check Check for Moisture? Use Anhydrous Reagents. Method->VH_Check Vilsmeier-Haack Duff_Check Optimize Solvent & Temp? (e.g., TFA, Reflux) Method->Duff_Check Duff Lithiation_Check Strict Anhydrous Conditions? Fresh n-BuLi? Method->Lithiation_Check Lithiation VH_Regio Control Temperature (Low) & Order of Addition Regioselectivity->VH_Regio Vilsmeier-Haack Lithiation_Regio Kinetic vs. Thermodynamic? (Temp & Time Control) Regioselectivity->Lithiation_Regio Lithiation

Caption: Troubleshooting logic for common issues in 1-methylpyrazole formylation.

References

Technical Support Center: Nucleophilic Addition to Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic addition to pyrazole aldehydes.

Troubleshooting Guides

This section addresses common issues encountered during nucleophilic addition to pyrazole aldehydes, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I am getting a low yield or no desired product in my nucleophilic addition to a pyrazole aldehyde. What are the possible causes and how can I improve the yield?

A: Low yields can stem from several factors related to the reactivity of the starting materials and the reaction conditions. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. For reactions like the Wittig reaction, yields are sometimes inherently low.[1]

  • Decomposition of Starting Material:

    • Solution: Pyrazole aldehydes can be sensitive to reaction conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrate is air-sensitive. Aldehydes can also be labile and may oxidize or polymerize.[2]

  • Poor Reactivity of the Pyrazole Aldehyde:

    • Cause: Electron-withdrawing groups on the pyrazole ring can decrease the reactivity of the aldehyde.[3]

    • Solution: Employ more reactive nucleophiles or use a Lewis acid catalyst to activate the aldehyde. Increasing the reaction temperature can also be beneficial.

  • Issues with the Nucleophile (e.g., Grignard Reagent):

    • Cause: Grignard reagents are highly sensitive to moisture and air. Any protic source will quench the reagent.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under a strict inert atmosphere.[4][5] It is also advisable to titrate the Grignard reagent to determine its exact concentration before use.[5]

  • Steric Hindrance:

    • Cause: Bulky substituents on the pyrazole ring or the nucleophile can hinder the reaction.

    • Solution: If possible, use less sterically hindered starting materials. For Grignard reactions with hindered ketones, enolization can be a competing reaction.[5]

Issue 2: Formation of Side Products

Q: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize their formation?

A: The formation of side products is a common challenge. Identifying the side products can provide clues to the problem.

  • Wurtz Coupling (in Grignard Reactions):

    • Cause: This is a common side reaction in the formation of Grignard reagents, leading to the coupling of two alkyl/aryl halides.

    • Solution: Add the alkyl/aryl halide slowly to the magnesium turnings during the Grignard reagent preparation.

  • Over-reduction (in Reduction Reactions):

    • Cause: Using a reducing agent that is too strong can lead to the reduction of other functional groups on the molecule.

    • Solution: Use a milder reducing agent. For example, sodium borohydride (NaBH₄) is generally more chemoselective for aldehydes and ketones than lithium aluminum hydride (LiAlH₄).[6][7]

  • Reaction with the Pyrazole N-H:

    • Cause: If the pyrazole nitrogen is unprotected, it has an acidic proton that can react with organometallic nucleophiles (like Grignard or organolithium reagents), quenching the nucleophile.

    • Solution: Protect the pyrazole nitrogen with a suitable protecting group, such as tert-butyloxycarbonyl (Boc), benzyl (Bn), or tetrahydropyranyl (THP), before carrying out the nucleophilic addition.[8]

Issue 3: Difficult Purification

Q: I am having trouble purifying my final product. What are some effective purification strategies?

A: Purification of pyrazole derivatives can be challenging due to their polarity and potential for multiple products.

  • Column Chromatography:

    • Technique: This is the most common method for purifying organic compounds. A silica gel stationary phase with a suitable solvent system (e.g., hexane/ethyl acetate) is often effective.

  • Recrystallization:

    • Technique: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective method for obtaining pure material.

  • Acid-Base Extraction:

    • Technique: The basic nitrogen atom in the pyrazole ring allows for the formation of salts. You can wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities. Conversely, if your product is basic, you can extract it into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer and extract your product back into an organic solvent.

  • Formation of Acid Addition Salts:

    • Technique: Pyrazoles can be purified by forming their acid addition salts, which can then be crystallized. The pure salt can then be neutralized to give the purified pyrazole.[7]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H of the pyrazole ring before performing a nucleophilic addition?

A1: Yes, in many cases, especially when using strong bases or organometallic reagents like Grignard or organolithium reagents. The N-H proton is acidic and will be deprotonated by these reagents, consuming your nucleophile and leading to low yields.[5] Common protecting groups include Boc, SEM, and THP.[8][9]

Q2: How do substituents on the pyrazole ring affect the reactivity of the aldehyde?

A2: The electronic nature of the substituents has a significant impact. Electron-withdrawing groups on the pyrazole ring will make the aldehyde carbon more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups will decrease the electrophilicity of the aldehyde carbon, potentially slowing down the reaction.

Q3: My Wittig reaction is giving a low yield. What can I do?

A3: Low yields in Wittig reactions are not uncommon.[1] Besides the general troubleshooting steps for low yields, consider the following:

  • Ylide Stability: Stabilized ylides are less reactive and may require harsher conditions or fail to react with less reactive aldehydes. Unstabilized ylides are more reactive but also more prone to side reactions.[10]

  • Base Selection: The choice of base for generating the ylide is crucial. Strong bases like n-butyllithium or sodium hydride are often used for unstabilized ylides.[11]

  • Reaction Conditions: Ensure anhydrous conditions, as the ylide is basic and will be protonated by water.

Q4: What is a good starting point for the reduction of a pyrazole aldehyde to an alcohol?

A4: A mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) at room temperature is a good starting point. This method is generally selective for aldehydes and ketones and is experimentally straightforward.[7][12]

Data Presentation

Table 1: Effect of Reaction Conditions on the Vilsmeier-Haack Formylation of Hydrazones to Yield Pyrazole-4-carbaldehydes

EntryHydrazoneReaction Time (h)Yield (%)Reference
16a 378[13]
26b 375[13]
36c 472[13]
426a-f N/A66-85[14]

Table 2: Yields of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes and Hydrazine

EntryAldehydeReaction Time (h)Temperature (°C)Yield (%)Reference
13a 2110077[15]
23a 26410096[15]
33f N/A10064-84[15]

Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to an N-Protected Pyrazole-4-carbaldehyde

  • Preparation: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon).

  • Grignard Reagent: In a round-bottom flask, add magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of the corresponding alkyl/aryl halide (1.1 eq.) in anhydrous diethyl ether or THF via a dropping funnel. The reaction should initiate, indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be required. After the addition is complete, reflux the mixture for 30-60 minutes.

  • Addition: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve the N-protected pyrazole-4-carbaldehyde (1.0 eq.) in anhydrous THF. Add the aldehyde solution dropwise to the Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Wittig Olefination of a Pyrazole Aldehyde

  • Ylide Formation: To a suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous THF under an inert atmosphere, add a strong base (e.g., n-BuLi, 1.1 eq.) dropwise at 0 °C or -78 °C, depending on the ylide stability. Stir the resulting mixture at room temperature for 1 hour to form the ylide.

  • Reaction: Cool the ylide solution to 0 °C or -78 °C. Add a solution of the pyrazole aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[11]

Protocol 3: General Procedure for Sodium Borohydride Reduction of a Pyrazole Aldehyde

  • Setup: In a round-bottom flask, dissolve the pyrazole aldehyde (1.0 eq.) in methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of water or dilute HCl at 0 °C.

  • Extraction and Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to obtain the crude alcohol, which can be further purified if necessary.[12]

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield in Nucleophilic Addition protect_nh Is the pyrazole N-H protected? start->protect_nh check_reagents Are starting materials pure and dry? check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Purify/dry starting materials and solvents. check_reagents->purify_reagents No check_reactivity Is the pyrazole aldehyde sufficiently reactive? check_conditions->check_reactivity Yes optimize_conditions Optimize temperature, time, and catalyst. check_conditions->optimize_conditions No activate_aldehyde Use Lewis acid or more reactive nucleophile. check_reactivity->activate_aldehyde No success Improved Yield check_reactivity->success Yes protect_nh->check_reagents Yes add_pg Protect the N-H group (e.g., with Boc). protect_nh->add_pg No purify_reagents->check_conditions optimize_conditions->check_reactivity activate_aldehyde->success add_pg->check_reagents

Caption: Troubleshooting workflow for low yield in nucleophilic addition to pyrazole aldehydes.

Grignard_Reaction_Workflow reagents Flame-dried Glassware Anhydrous Solvent Mg Turnings Alkyl/Aryl Halide grignard_formation Grignard Reagent Formation (under N2/Ar) reagents->grignard_formation aldehyde_addition Slow addition of N-Protected Pyrazole Aldehyde at 0 °C grignard_formation->aldehyde_addition reaction Reaction at RT (Monitor by TLC) aldehyde_addition->reaction workup Quench with aq. NH4Cl Extraction reaction->workup purification Column Chromatography workup->purification product Pure Secondary Alcohol purification->product

Caption: Experimental workflow for a Grignard reaction with a pyrazole aldehyde.

Regioselectivity_Decision_Tree start Regioselectivity Issue Observed steric_hindrance Is one site more sterically hindered? start->steric_hindrance electronic_effects Are there strong electronic effects? steric_hindrance->electronic_effects No less_hindered Attack at the less hindered site is favored. steric_hindrance->less_hindered Yes electronic_effects->start No, re-evaluate more_electrophilic Attack at the more electrophilic site is favored. electronic_effects->more_electrophilic Yes change_nucleophile Consider a bulkier/less bulky nucleophile. less_hindered->change_nucleophile change_substituents Modify pyrazole substituents to alter electronics. more_electrophilic->change_substituents

References

Work-up procedure for reactions with 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the work-up procedures for reactions involving 1-Methyl-1H-pyrazole-4-carbaldehyde.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My reaction mixture has formed a persistent emulsion during aqueous work-up. How can I break it?

A1: Emulsion formation is common when working with heterocyclic compounds. To resolve this, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can help to break up the microscopic droplets that form the emulsion.

  • Solvent Modification: Add a small amount of a different organic solvent with a different polarity, such as a gentle warming or cooling of the separatory funnel.

  • Centrifugation: If the emulsion is particularly stubborn and the volume is manageable, centrifuging the mixture can effectively separate the layers.

Q2: I am performing a Wittig reaction and observing very low product yield. What are the common causes and solutions?

A2: Low yields in Wittig reactions with heterocyclic aldehydes can stem from several factors:

  • Base Selection: The choice of base is critical. While strong bases like n-butyllithium or sodium hydride are common, they can sometimes lead to side reactions. Consider using a milder base like potassium tert-butoxide (KOtBu).[1]

  • Ylide Instability: The phosphonium ylide may be unstable. A potential solution is to generate the ylide in situ in the presence of the aldehyde, which can favor the desired reaction over ylide decomposition.[1]

  • Byproduct Removal: The primary byproduct, triphenylphosphine oxide, can complicate purification. A common method for its removal is to concentrate the reaction mixture and suspend the residue in a non-polar solvent like pentane or a hexane/ether mixture, then filter through a plug of silica gel.[2] The less polar product should elute while the highly polar phosphine oxide remains on the silica.

Q3: What is the best method to purify the final product derived from this compound?

A3: The optimal purification method depends on the physical properties of your product.

  • Column Chromatography: This is the most common and versatile method for purifying pyrazole derivatives.[3] A typical solvent system is a gradient of ethyl acetate in hexane.[4] For example, a 19:1 hexane/ethyl acetate mixture has been successfully used.[4]

  • Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Common solvents for recrystallizing pyrazole derivatives include methanol or ethanol.[5][6] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly.

  • Acid-Base Extraction: Pyrazoles can be protonated to form salts. Dissolving the crude mixture in an organic solvent and washing with a dilute acid (e.g., 1M HCl) can extract basic impurities. Conversely, if the product itself is basic, it can be extracted into the aqueous acid layer, which is then basified to precipitate the pure product. A patented process describes purifying pyrazoles by dissolving them, reacting with an acid to form a salt, and separating the salt by crystallization.[7]

Q4: I'm conducting a reductive amination and the reaction is not going to completion. How can I optimize it?

A4: Incomplete reductive aminations can often be improved with a few adjustments:

  • pH Control: The initial formation of the imine or iminium ion is often the rate-limiting step and is acid-catalyzed. Adding a few drops of a weak acid like acetic acid can accelerate this step.[8]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for this reaction, as it selectively reduces the iminium ion in the presence of the aldehyde.[9][10] Ensure it is added after the aldehyde and amine have had time to react.

  • Reaction Time and Temperature: The reaction may require refluxing for 1-3 hours to proceed to completion.[9] Monitor the reaction by TLC to determine the optimal time.

Detailed Experimental Protocols

Protocol 1: General Work-up for Reductive Amination

This protocol is based on the reductive amination of a pyrazole-4-carbaldehyde with an amine using sodium triacetoxyborohydride.[9]

  • Reaction Monitoring: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Quenching: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction vessel to quench any remaining reducing agent and neutralize the acid catalyst.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the target product with an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc). Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic layer and aids in layer separation.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: General Work-up for Knoevenagel Condensation

This protocol describes a typical work-up for a Knoevenagel condensation between this compound and an active methylene compound.[11]

  • Reaction Completion & Cooling: After the reaction period (e.g., refluxing), allow the reaction mixture to cool to ambient temperature.

  • Precipitation/Quenching: Pour the reaction mixture into crushed ice or cold water with stirring.[6] This often causes the product to precipitate out of the solution.

  • Neutralization: If the reaction was run under acidic or basic conditions, neutralize the mixture carefully. For Vilsmeier-Haack type reactions which are quenched in ice, solid sodium bicarbonate (NaHCO₃) is often used for neutralization until effervescence ceases.[5]

  • Isolation of Solid: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with cold water to remove any water-soluble impurities and salts.

  • Drying: Dry the purified solid product, for instance, in a desiccator or a vacuum oven.

  • Recrystallization (Optional): For higher purity, recrystallize the dried product from a suitable solvent such as ethanol or methanol.[5]

Quantitative Data Summary

The following table summarizes typical quantitative parameters found in work-up and purification procedures for reactions involving pyrazole aldehydes.

ParameterReaction TypeValue/RangeSolvent/ReagentPurposeSource
Extraction Solvent Reductive Amination2 x 30 mLDichloromethane (CH₂Cl₂)Product Extraction[9]
General Synthesis3 x 25 mLEthyl AcetateProduct Extraction[12]
Chromatography Eluent Pyrazole Synthesis19:1Hexane / Ethyl AcetateProduct Purification[4]
Reaction Temperature Vilsmeier-Haack60 - 65 °CDMF / POCl₃Reaction Condition[5]
Reaction Time Reductive Amination1 - 3 hours1,2-DichloroethaneReaction Condition[9]
Neutralizing Agent Vilsmeier-HaackTo NeutralitySolid NaHCO₃Quenching/Neutralization[5]
Quenching Solution Reductive Amination30 mLSaturated aq. NaHCO₃Quenching/Neutralization[9]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the work-up and purification of a reaction involving this compound.

G General Work-up & Purification Workflow reaction Completed Reaction Mixture quench 1. Quenching (e.g., add water, ice, or aq. NaHCO3) reaction->quench extract 2. Liquid-Liquid Extraction (e.g., EtOAc, DCM) quench->extract separate Separate Organic and Aqueous Layers extract->separate wash 3. Wash Organic Layer (e.g., Water, Brine) separate->wash Organic Phase dry 4. Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry concentrate 5. Concentrate (Rotary Evaporation) dry->concentrate crude Crude Product concentrate->crude purify 6. Purification crude->purify column Column Chromatography purify->column Product is Oil or Solid Mixture recrystal Recrystallization purify->recrystal Product is Solid pure Pure Product column->pure recrystal->pure

Caption: A flowchart illustrating the key steps in a standard work-up and purification procedure.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a catalyst system for a pyrazole cross-coupling reaction?

A1: The selection of an optimal catalyst system is paramount and depends on several factors:

  • The Nature of the Coupling Reaction: The type of bond being formed (C-C, C-N, C-O, etc.) dictates the fundamental choice of catalyst. Palladium-based catalysts are widely used for Suzuki, Buchwald-Hartwig, and Sonogashira reactions, while copper and nickel catalysts offer complementary reactivity, especially for C-N couplings.[1][2][3]

  • The Pyrazole Substrate: The position of the leaving group (e.g., halogen) and the electronic properties of other substituents on the pyrazole ring significantly influence its reactivity.[4] For instance, the reactivity of halopyrazoles in palladium-catalyzed couplings generally follows the trend: I > Br > Cl.[5]

  • The Coupling Partner: The steric and electronic properties of the other reactant (e.g., boronic acid, amine, alkyne) are crucial. Sterically hindered partners often require bulkier ligands to facilitate the reaction.[6][7]

  • Ligand Choice: The ligand stabilizes the metal center and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective for challenging couplings by promoting oxidative addition and reductive elimination steps.[6][8][9]

  • Base and Solvent: The choice of base and solvent can dramatically affect reaction yield and rate by influencing catalyst activity and substrate solubility.[10][11]

Q2: My pyrazole has an unprotected N-H group. Will this interfere with the cross-coupling reaction?

A2: Yes, the acidic N-H group on the pyrazole ring can significantly interfere with cross-coupling reactions.[12][13] It can coordinate to the metal center, potentially inhibiting the catalyst.[13] Furthermore, it can participate in side reactions, such as acting as a nucleophile in C-N couplings, leading to polymerization or undesired products.[12]

Solutions:

  • N-Protection: Protecting the pyrazole nitrogen with a suitable group (e.g., trityl, Boc) is the most common strategy to prevent interference.[3]

  • Specific Catalyst Systems: Some modern catalyst systems have been developed to tolerate unprotected N-H groups. For example, the use of bulky biarylphosphine ligands like tBuBrettPhos with a palladium precatalyst has shown success in the amination of unprotected bromoimidazoles and bromopyrazoles.[14]

  • Careful Base Selection: Using a weaker base might minimize deprotonation and subsequent side reactions, though this can also slow down the desired catalytic cycle.[15]

Q3: Palladium, Nickel, or Copper: When should I choose one over the other for pyrazole coupling?

A3:

  • Palladium (Pd): This is the most versatile and widely used catalyst for a broad range of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira.[3][7] It offers high functional group tolerance and numerous well-defined, commercially available precatalysts and ligands.[9][15] It is generally the first choice for C-C bond formation.

  • Nickel (Ni): Nickel catalysts are a more cost-effective alternative to palladium and can be particularly effective for coupling unreactive electrophiles like aryl chlorides.[1] They have shown excellent performance in C-N cross-couplings, especially with specialized 'DalPhos' ligands.[1]

  • Copper (Cu): Copper catalysts are often used for Ullmann-type and Chan-Lam couplings (C-N and C-O bond formation).[16] CuI-mediated C-N coupling has proven effective for coupling 4-iodopyrazoles with alkylamines that possess a β-hydrogen, a class of substrates that can be challenging for palladium catalysts.[3]

Troubleshooting Guides

This section addresses common issues encountered during the cross-coupling of pyrazole derivatives.

Problem 1: Low or No Product Yield (Starting Material Recovered)
Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Use a pre-catalyst (e.g., XPhos Pd G2/G3) or ensure Pd(II) sources are properly reduced to active Pd(0) in situ.[15][17] Confirm the age and storage conditions of the catalyst and ligands.Palladium(II) sources like Pd(OAc)₂ can be unreliable in generating the active catalytic species. Pre-catalysts offer cleaner and more efficient activation.[15][18]
Poor Substrate Reactivity If using an aryl chloride, switch to the corresponding bromide or iodide.[5][18] For challenging substrates, increase the reaction temperature or switch to a more active catalyst system (e.g., a bulkier, more electron-rich ligand like SPhos or XPhos).[6][10]The C-X bond strength (Cl > Br > I) makes oxidative addition the rate-limiting step. More reactive halogens or more active catalysts are needed to overcome this barrier.[5]
Catalyst Inhibition If the pyrazole is N-H unprotected, consider protecting it.[12] Ensure the purity of reagents; amines, in particular, should be purified to remove impurities that can act as catalyst poisons.[15]Free N-H groups in azoles and impurities can coordinate to the palladium center, inhibiting the catalytic cycle.[13]
Incorrect Base/Solvent Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF). Ensure the base is strong enough for the specific coupling but compatible with functional groups on the substrates.[10][19]The base is crucial for the transmetalation step in Suzuki coupling and for deprotonating the nucleophile in amination. Solubility and polarity of the solvent affect all steps of the catalytic cycle.[10]
Problem 2: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)
Possible Cause Troubleshooting Step Rationale
Homocoupling of Boronic Acid (Suzuki) Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[10][15] Use a Pd(0) source or an efficient precatalyst to minimize the presence of Pd(II) species that can promote homocoupling.[10]Oxygen can act as an oxidant, leading to the self-coupling of the boronic acid, which consumes the coupling partner and reduces the yield of the desired product.[10][15]
Protodeboronation (Suzuki) Switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt.[10] Use a less aqueous solvent system or a milder base (e.g., KF instead of K₃PO₄).[11]The C-B bond can be cleaved by protons, especially at higher temperatures or in the presence of water, leading to the formation of an arene byproduct instead of the cross-coupled product.[13]
Dehalogenation This can occur as a side reaction. Optimizing the ligand-to-metal ratio or changing the ligand may suppress this pathway. Molecular catalyst systems may favor dehalogenation under certain conditions.[20]Dehalogenation involves the replacement of the halogen with a hydrogen atom, leading to an undesired byproduct and consumption of the starting material.

Catalyst System Performance Data

The following tables summarize quantitative data for common cross-coupling reactions on 4-halopyrazole substrates.

Table 1: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling of 4-Halo-1-tritylpyrazoles

HalogenCatalyst SystemBaseTypical Yield Range (%)Notes
IodoPd(PPh₃)₄Na₂CO₃85-95Highly reactive, often proceeds under mild conditions.
BromoPd(PPh₃)₄Na₂CO₃50-80Less reactive than iodo-pyrazoles; may require higher temperatures or longer reaction times.[5]
ChloroPd₂(dba)₃ / XPhosK₃PO₄30-60Generally challenging and requires highly active, specialized catalyst systems.[5]

Table 2: Catalyst System Comparison for Buchwald-Hartwig Amination of 4-Halopyrazoles

HalogenCoupling AmineCatalyst SystemBaseTypical Yield Range (%)Notes
BromoAmines without β-hydrogensPd(dba)₂ / tBuDavePhosNaOtBu60-90This system is highly effective for coupling secondary cyclic amines and anilines.[3][5]
IodoAlkylamines with β-hydrogensCuIK₂CO₃40-75Copper catalysis is often more favorable for primary and secondary alkylamines that can undergo β-hydride elimination with Pd systems.[3]
ChloroVarious AminesPd₂(dba)₃ / BrettPhosNaOtBuModerateAryl chlorides require very active and sterically demanding ligands for successful amination.[14]

Experimental Protocols & Visualized Workflows

General Experimental Protocol for Suzuki-Miyaura Coupling

This is a representative procedure and should be optimized for specific substrates.

Reagents & Setup:

  • Reaction Vessel: A flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Reagents: 4-Bromo-1H-pyrazole (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Palladium catalyst (e.g., XPhos Pd G2, 1-2 mol%), Base (e.g., K₃PO₄, 2.0-3.0 equiv).[17]

  • Solvent: Degassed solvent (e.g., 1,4-Dioxane/water 4:1 mixture).[13]

Procedure:

  • To the reaction vessel, add the 4-bromopyrazole, arylboronic acid, palladium precatalyst, and base under an inert atmosphere (Argon or Nitrogen).

  • Evacuate and backfill the vessel with the inert gas three times to ensure all oxygen is removed.[10]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[6][13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[6][10]

Visualized Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a failing pyrazole cross-coupling reaction.

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_sm Analyze Crude Reaction: Starting Material (SM) Consumed? start->check_sm sm_present No, SM remains check_sm->sm_present No sm_consumed Yes, SM consumed check_sm->sm_consumed Yes check_catalyst Is Catalyst System Active? sm_present->check_catalyst inactive_catalyst Potential Catalyst Inactivity check_catalyst->inactive_catalyst No check_conditions Are Conditions Forcing Enough? check_catalyst->check_conditions Yes solution_catalyst ACTION: - Use fresh catalyst/ligand - Switch to a pre-catalyst - Increase temperature inactive_catalyst->solution_catalyst harsh_conditions Insufficient Reactivity check_conditions->harsh_conditions No solution_conditions ACTION: - Switch Ar-Cl to Ar-Br/I - Use more active ligand (e.g., XPhos) - Increase temperature harsh_conditions->solution_conditions check_byproducts Major Byproducts Observed? sm_consumed->check_byproducts byproducts_yes Yes check_byproducts->byproducts_yes Yes byproducts_no No, clean baseline check_byproducts->byproducts_no No identify_byproduct Identify Byproduct: Homocoupling or Decomposition? byproducts_yes->identify_byproduct homocoupling Homocoupling identify_byproduct->homocoupling Homocoupling decomposition Decomposition identify_byproduct->decomposition Decomposition solution_homocoupling ACTION: - Ensure inert atmosphere - Thoroughly degas solvent - Use Pd(0) source homocoupling->solution_homocoupling solution_decomposition ACTION: - Lower reaction temperature - Screen different bases/solvents - Check substrate stability decomposition->solution_decomposition check_workup Product Lost During Workup? byproducts_no->check_workup workup_issue Potential Workup/Purification Issue check_workup->workup_issue Yes solution_workup ACTION: - Check product polarity/solubility - Analyze aqueous layers - Adjust purification method workup_issue->solution_workup

Caption: A workflow diagram for troubleshooting low-yielding cross-coupling reactions.

Catalyst Selection Decision Tree

This diagram provides a simplified decision-making process for selecting a catalyst system for pyrazole coupling.

Catalyst_Selection start Select Pyrazole Cross-Coupling Catalyst bond_type What type of bond is being formed? start->bond_type cc_bond C-C Bond (e.g., Suzuki) bond_type->cc_bond C-C cn_bond C-N Bond (e.g., Buchwald-Hartwig) bond_type->cn_bond C-N cc_halide What is the halide on the pyrazole? cc_bond->cc_halide cc_iodide Iodide / Bromide cc_halide->cc_iodide I or Br cc_chloride Chloride cc_halide->cc_chloride Cl cc_sol1 Start with: Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ Base: Na₂CO₃, K₂CO₃ cc_iodide->cc_sol1 cc_sol2 Use High-Activity System: Pd Pre-catalyst (e.g., XPhos Pd G2) Ligand: XPhos, SPhos Base: K₃PO₄, Cs₂CO₃ cc_chloride->cc_sol2 cn_amine What is the amine type? cn_bond->cn_amine cn_no_beta No β-Hydrogens (e.g., Morpholine, Aniline) cn_amine->cn_no_beta No β-H cn_beta Has β-Hydrogens (e.g., Propylamine) cn_amine->cn_beta Has β-H cn_sol1 Use Pd System: Pd(dba)₂ / tBuDavePhos Base: NaOtBu cn_no_beta->cn_sol1 cn_sol2 Consider Cu System: CuI / L-proline Base: K₂CO₃ (Especially for 4-iodopyrazole) cn_beta->cn_sol2

Caption: Decision tree for selecting a catalyst system based on reaction type.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Methyl-1H-pyrazole-4-carbaldehyde and 1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-4-carbaldehydes are versatile building blocks in medicinal chemistry and materials science. The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the electronic properties of the molecule, thereby influencing the reactivity of the aldehyde functional group. This guide focuses on the comparison between the N-methylated and the N-unsubstituted pyrazole-4-carbaldehydes, providing insights into how the presence of a methyl group versus a hydrogen atom at the N1 position impacts their chemical behavior in common organic transformations.

Electronic Effects of N1 Substitution

The pyrazole ring is an electron-rich aromatic system. The nitrogen atom at the N1 position is of a pyrrole-type, with its lone pair of electrons participating in the aromatic sextet. The nitrogen at the N2 position is of a pyridine-type, with its lone pair in an sp² orbital in the plane of the ring.

  • 1H-pyrazole-4-carbaldehyde: The hydrogen atom on the N1 nitrogen is acidic and can be deprotonated under basic conditions. In its neutral form, the N-H group has a modest electron-donating effect through resonance.

  • 1-Methyl-1H-pyrazole-4-carbaldehyde: The methyl group at the N1 position is an electron-donating group through a positive inductive effect (+I). This effect increases the electron density of the pyrazole ring compared to the N-H analogue.

The increased electron density in the pyrazole ring of the N-methylated compound has a direct impact on the reactivity of the aldehyde group at the C4 position. The electron-donating methyl group pushes electron density into the ring, which in turn can be delocalized to the C4-carbaldehyde group. This delocalization reduces the partial positive charge on the carbonyl carbon, making it less electrophilic.

Consequently, This compound is generally expected to be less reactive towards nucleophiles compared to 1H-pyrazole-4-carbaldehyde. The N-H pyrazole, being less electron-rich, will have a more electrophilic aldehyde carbon, rendering it more susceptible to nucleophilic attack.

electronic_effects cluster_0 1H-pyrazole-4-carbaldehyde cluster_1 This compound A H B N1 A->B Modest e⁻ donation C Pyrazole Ring B->C D CHO at C4 C->D e⁻ withdrawal I Higher Electrophilicity of Carbonyl Carbon D->I E CH₃ F N1 E->F Stronger e⁻ donation (+I) G Pyrazole Ring F->G H CHO at C4 G->H e⁻ withdrawal J Lower Electrophilicity of Carbonyl Carbon H->J

Caption: Electronic influence of N1 substituent on the aldehyde group.

Comparative Reactivity in Key Reactions

The following sections detail the expected and observed reactivity of the two compounds in several common reaction types.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction rate is highly dependent on the electrophilicity of the carbonyl carbon.

Expected Reactivity: 1H-pyrazole-4-carbaldehyde is expected to react faster and potentially give higher yields under identical conditions compared to this compound due to its more electrophilic aldehyde group.

Experimental Data Summary:

AldehydeActive Methylene CompoundCatalyst/SolventTimeYieldReference
1,3-diphenyl-1H -pyrazole-4-carbaldehydeMalononitrile(NH₄)₂CO₃ / EtOH:H₂O3 min96%[1][2]
Substituted 1H -pyrazole-4-carbaldehydesMalononitrileNaCl / H₂O10-25 min88-96%[3]

Note: While a direct example for the parent 1H-pyrazole-4-carbaldehyde was not found, these examples with substituted N-H pyrazoles demonstrate high reactivity. No direct comparable data for this compound in Knoevenagel condensation was found in the searched literature, which may suggest that it is less commonly used for this reaction, potentially due to lower reactivity.

Reduction of the Aldehyde Group

The reduction of an aldehyde to a primary alcohol is typically achieved using hydride reagents like sodium borohydride (NaBH₄). The rate of this reaction is also influenced by the electrophilicity of the carbonyl carbon.

Expected Reactivity: The more electrophilic aldehyde of 1H-pyrazole-4-carbaldehyde should be reduced more readily than that of this compound.

Experimental Data Summary:

AldehydeReducing AgentSolventTimeYieldReference
(+)-Usninic acid pyrazole derivativeNaBH₄THF2 h57%[4]
Cinnamaldehyde (for comparison)NaBH₄Methanol-High[5]

Note: Specific examples of the reduction of the parent 1H-pyrazole-4-carbaldehyde and this compound were not found with detailed experimental data for direct comparison. The provided data illustrates the general conditions for such reductions.

Wittig Reaction

The Wittig reaction converts an aldehyde or ketone to an alkene using a phosphonium ylide. This reaction is a cornerstone of organic synthesis for C=C bond formation.

Expected Reactivity: Consistent with the electronic effects, 1H-pyrazole-4-carbaldehyde is anticipated to be more reactive in the Wittig reaction.

Experimental Data Summary:

The literature contains numerous examples of Wittig reactions with various substituted pyrazole-4-carbaldehydes, but a direct comparison between the two target compounds is not available. The reaction is generally applicable to both N-substituted and N-unsubstituted pyrazole aldehydes.

Experimental Protocols

The following are representative experimental protocols for key reactions involving pyrazole-4-carbaldehydes.

Knoevenagel Condensation of a Pyrazole Aldehyde with Malononitrile

Protocol:

  • In a 50 mL round-bottom flask, combine the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of a 1:1 water-ethanol mixture.

  • Stir the mixture for 3-5 minutes to ensure homogeneity.

  • Add ammonium carbonate (20 mol%) to the flask.

  • Stir the resulting reaction mixture at reflux temperature for the time specified by TLC monitoring (typically 3-20 minutes).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitate, wash with water, and dry to obtain the product.[6]

Sodium Borohydride Reduction of an Aldehyde

Protocol:

  • Dissolve the pyrazole aldehyde in methanol (e.g., a 5-10% solution) in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.

  • In a separate flask, dissolve sodium borohydride (2 molar equivalents) in methanol.

  • Add the sodium borohydride solution dropwise to the aldehyde solution at 0 °C.

  • After the addition is complete, allow the reaction to proceed at room temperature or reflux for a specified time (monitor by TLC).

  • Upon completion, cool the reaction mixture and add an equal volume of cold water to precipitate the product alcohol.

  • Collect the precipitate by suction filtration, wash with water, and dry.[7]

General Wittig Reaction

Protocol:

  • To a suspension of the phosphonium salt in a suitable solvent (e.g., THF, DMSO), add a strong base (e.g., n-BuLi, NaH, KHMDS) at low temperature (e.g., -78 °C or 0 °C) to generate the ylide.

  • Stir the mixture for a period to ensure complete ylide formation.

  • Add a solution of the pyrazole aldehyde in the same solvent to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

experimental_workflow start Start: Select Aldehyde (1-Methyl- or 1H-pyrazole-4-carbaldehyde) reaction_type Choose Reaction Type start->reaction_type knoevenagel Knoevenagel Condensation reaction_type->knoevenagel Condensation reduction Reduction (e.g., NaBH₄) reaction_type->reduction Reduction wittig Wittig Reaction reaction_type->wittig Olefination protocol Follow Experimental Protocol knoevenagel->protocol reduction->protocol wittig->protocol analysis Reaction Monitoring & Analysis (TLC, NMR, etc.) protocol->analysis results Compare Results (Yield, Reaction Time, Purity) analysis->results end Conclusion on Reactivity results->end

Caption: General workflow for comparing aldehyde reactivity.

Conclusion

References

A Comparative Spectroscopic Analysis of 1-Methyl-1H-pyrazole-4-carbaldehyde and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the spectroscopic characteristics of 1-Methyl-1H-pyrazole-4-carbaldehyde and its positional isomers, 1-Methyl-1H-pyrazole-3-carbaldehyde and 1-Methyl-1H-pyrazole-5-carbaldehyde.

This guide provides a detailed comparison of the spectroscopic data for three key isomers of methyl-pyrazole-carbaldehyde, crucial intermediates in pharmaceutical and agrochemical research. The distinct substitution patterns on the pyrazole ring give rise to unique spectral fingerprints, which are essential for unambiguous identification and characterization. This document summarizes key quantitative data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three isomers. These values have been compiled from various spectroscopic databases and literature sources. Minor variations in chemical shifts may be observed depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)-CHO (ppm)-CH₃ (ppm)Solvent
This compound~7.9-~8.0~9.8~3.9CDCl₃
1-Methyl-1H-pyrazole-3-carbaldehyde-~6.7~7.4~9.8~3.9CDCl₃
1-Methyl-1H-pyrazole-5-carbaldehyde~7.5~6.8-~9.7~4.1CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-3 (ppm)C-4 (ppm)C-5 (ppm)-CHO (ppm)-CH₃ (ppm)Solvent
This compound~140~120~132~185~39CDCl₃
1-Methyl-1H-pyrazole-3-carbaldehyde~151~112~132~185~39CDCl₃
1-Methyl-1H-pyrazole-5-carbaldehyde~142~111~140~184~38CDCl₃

Table 3: IR Spectroscopic Data (Key Absorption Bands in cm⁻¹)

CompoundC=O Stretch (Aldehyde)C-H Stretch (Aromatic/Alkene)C=N Stretch (Ring)C-H Stretch (Aldehyde)
This compound~1680 - 1700~3000 - 3100~1500 - 1600~2720, ~2820
1-Methyl-1H-pyrazole-3-carbaldehyde~1680 - 1700~3000 - 3100~1500 - 1600~2720, ~2820
1-Methyl-1H-pyrazole-5-carbaldehyde~1680 - 1700~3000 - 3100~1500 - 1600~2720, ~2820

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)[M-H]⁺[M-CO]⁺[M-CHO]⁺Other Key Fragments
This compound110109828154, 42
1-Methyl-1H-pyrazole-3-carbaldehyde110109828154, 42
1-Methyl-1H-pyrazole-5-carbaldehyde110109828154, 42

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. Proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-200 ppm) is used.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Chromatographic Separation: A small volume (typically 1 µL) of the solution is injected into the GC system equipped with a suitable capillary column (e.g., a nonpolar DB-5 or a polar DB-WAX column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the components.

  • Mass Spectrometry: The eluent from the GC column is introduced directly into the ion source of the mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass range of m/z 40-400 to detect the molecular ion and its fragmentation pattern.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of the 1-Methyl-1H-pyrazole-carbaldehyde isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 1-Methyl-1H-pyrazole-carbaldehyde Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS NMR_Data Chemical Shifts Coupling Constants Number of Nuclei NMR->NMR_Data IR_Data Functional Group Absorptions (C=O, C-H) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structure Confirmation and Isomer Identification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of Pyrazole Isomers.

Biological activity comparison of N-methylated vs non-methylated pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

The strategic addition of a methyl group to the nitrogen atom of a pyrazole ring is a common tactic in drug discovery, capable of significantly altering a compound's biological activity. However, the impact of this modification is not always predictable, sometimes enhancing and at other times diminishing the therapeutic potential of the parent molecule. This guide provides a comparative analysis of N-methylated versus non-methylated pyrazoles, supported by experimental data, to illuminate the nuanced effects of this seemingly simple chemical alteration.

The influence of N-methylation on the biological activity of pyrazole derivatives is a subject of considerable interest in medicinal chemistry. The pyrazole scaffold itself is a privileged structure, forming the core of numerous compounds with a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The addition of a methyl group to one of the nitrogen atoms in the pyrazole ring can profoundly affect the molecule's steric and electronic properties, thereby influencing its interaction with biological targets.[1]

Impact on Anticancer Activity: A Case Study of CDK Inhibitors

A notable example of the differential activity between N-methylated and non-methylated pyrazoles can be found in the realm of cyclin-dependent kinase (CDK) inhibitors, a class of anticancer agents. While direct, head-to-head comparisons of simple N-methylated versus non-methylated pyrazoles are not abundant in publicly available literature, structure-activity relationship (SAR) studies on more complex derivatives provide valuable insights.

For instance, in a series of pyrazole-based compounds designed as CDK inhibitors, N-methylation of the pyrazole ring was found to be a critical determinant of selectivity and potency. One particular study reported that an N-methylated pyrazole derivative exhibited selective inhibition of CDK4 with an IC50 value of 420 nM.[2] This compound also demonstrated antiproliferative activity against several cancer cell lines, albeit modestly, with IC50 values of 67.4 µM, 37.7 µM, and 50 µM against K562, MCF7, and RPMI-8226 cells, respectively.[2] In this context, N-methylation was deemed more favorable than N-acylation for achieving the desired biological activity.[2]

The following table summarizes the reported antiproliferative activity of this N-methylated pyrazole derivative.

CompoundCancer Cell LineIC50 (µM)
N-methylated pyrazole derivativeK56267.4
MCF737.7
RPMI-822650
Table 1: Antiproliferative activity of a representative N-methylated pyrazole derivative against various cancer cell lines.[2]

It is important to note that the non-methylated counterpart was not explicitly evaluated in parallel in this particular study, which is a common gap in the literature. However, the data underscores the principle that N-methylation can tune the biological activity of a pyrazole-based scaffold.

General Trends and Considerations

The effect of N-methylation is highly dependent on the specific molecular context and the biological target. In some cases, N-substitution can lead to a decrease in inhibitory activity compared to the unsubstituted pyrazole.[1] This could be due to steric hindrance, where the methyl group prevents the molecule from fitting optimally into the binding site of the target protein. Conversely, N-methylation can also lead to enhanced activity. This may be attributed to several factors, including increased lipophilicity which can improve cell membrane permeability, or the methyl group engaging in favorable hydrophobic interactions within the target's binding pocket.

For example, some N-methyl pyrazole derivatives have demonstrated significant activity in inhibiting the formation of reactive oxygen species (ROS) and platelet aggregation.[1]

Experimental Protocols

The determination of the biological activity of these compounds involves standardized in vitro assays.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the pyrazole derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., K562, MCF7, RPMI-8226) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., the N-methylated pyrazole derivative) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay

The inhibitory activity of pyrazole derivatives against specific kinases (e.g., CDK4) is evaluated using in vitro kinase assays.

Methodology:

  • Reaction Setup: The assay is typically performed in a multi-well plate format. Each reaction well contains the kinase, a specific substrate (e.g., a peptide or protein), and ATP.

  • Inhibitor Addition: The test compound (e.g., the N-methylated pyrazole) is added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.

  • Data Analysis: The percentage of kinase activity is calculated relative to a control reaction without the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized signaling pathway that is often a target for pyrazole-based anticancer agents and a typical workflow for evaluating their biological activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription CDK_Cyclin CDK/Cyclin Complex Proliferation Cell Proliferation CDK_Cyclin->Proliferation Transcription->CDK_Cyclin GrowthFactor Growth Factor GrowthFactor->Receptor Pyrazole Pyrazole Inhibitor Pyrazole->CDK_Cyclin

Caption: Generalized MAPK/ERK and cell cycle signaling pathway targeted by pyrazole-based inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of N-methylated and Non-methylated Pyrazoles KinaseAssay In vitro Kinase Inhibition Assay Synthesis->KinaseAssay CellAssay Antiproliferative (MTT) Assay Synthesis->CellAssay IC50 IC50 Determination KinaseAssay->IC50 CellAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: A typical experimental workflow for the comparative biological evaluation of pyrazole derivatives.

References

A Comparative Guide to Pyrazole Synthesis: From Classic Reflux to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. This guide provides an objective comparison of four key methods for pyrazole synthesis: the traditional Knorr Pyrazole Synthesis, synthesis from α,β-Unsaturated Carbonyls, modern Microwave-Assisted Synthesis, and efficient One-Pot Synthesis. This comparison is supported by experimental data and detailed protocols to aid in methodological selection for your specific research needs.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The choice of synthetic route can significantly impact reaction time, yield, and environmental footprint. This guide delves into a comparative analysis of these diverse approaches.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives, highlighting the efficiencies gained by moving from conventional methods to more modern techniques.

MethodTypical Starting MaterialsTypical ConditionsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compound, HydrazineAcid catalyst (e.g., acetic acid), Reflux in solvent (e.g., ethanol)1 - 24 hours[1][2]70 - 95[2][3]High yields, well-established, versatile for various substitutions.Long reaction times, potential for regioisomer formation with unsymmetrical dicarbonyls.[1][4]
From α,β-Unsaturated Carbonyls α,β-Unsaturated aldehyde or ketone, HydrazineSolvent (e.g., ethanol), often with acid or base catalyst, heating.4 - 12 hours[5]60 - 85Good availability of starting materials, useful for specific substitution patterns.Can produce pyrazoline intermediates requiring a subsequent oxidation step.[6][7]
Microwave-Assisted Synthesis Various (1,3-dicarbonyls, chalcones, etc.), HydrazineMicrowave irradiation, often solvent-free or in a polar solvent.2 - 20 minutes[8][9]85 - 98[10][11]Dramatically reduced reaction times, often higher yields, environmentally friendly ("green chemistry").[2][9]Requires specialized microwave reactor equipment.
One-Pot Synthesis Ketones, Aldehydes, Hydrazine; or Arenes, Carboxylic acids, HydrazineVarious catalysts (e.g., Nickel-based, citric acid), often at room temperature or with mild heating.30 minutes - 5 hours[12][13]80 - 95[14]High efficiency (multiple steps in one vessel), reduces waste and purification steps.[13][14]Optimization of reaction conditions for multiple steps can be complex.

Experimental Protocols

Knorr Pyrazole Synthesis: Synthesis of a Pyrazolone

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[3]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and 3 drops of glacial acetic acid to the mixture.[3]

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[3]

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[3]

Synthesis from α,β-Unsaturated Carbonyls

This protocol outlines the general procedure for obtaining pyrazolines from substituted chalcones, which can then be oxidized to pyrazoles.[5]

Materials:

  • Substituted chalcone (0.002 mol)

  • Hydrazine hydrate (0.02 mol)

  • Ethanol (10 mL)

  • Water

Procedure:

  • To a solution of the substituted chalcone in 10 mL of ethanol, add hydrazine hydrate.

  • Heat the mixture at a temperature of 70-80°C for 4 hours.[5]

  • After heating, cool the reaction mixture and dilute it with 50 mL of water.

  • The resulting precipitate is filtered out, washed with water, and recrystallized from ethanol to yield the pyrazoline product.[5]

  • Note: A subsequent oxidation step (e.g., using bromine or heating in DMSO under oxygen) is required to obtain the aromatic pyrazole.[14]

Microwave-Assisted Synthesis of Pyrazoles

This protocol describes a rapid, one-pot synthesis of pyrazole derivatives under microwave irradiation.[8]

Materials:

  • Substituted benzaldehyde

  • Ethyl-3-oxobutanoate

  • Phenylhydrazine

  • Water

Procedure:

  • In a microwave-safe reaction vessel, mix the substituted benzaldehyde, ethyl-3-oxobutanoate, phenylhydrazine, and water.

  • Subject the mixture to microwave irradiation at room temperature for 20 minutes.[8]

  • After the reaction is complete, the product can be isolated through filtration and purified by recrystallization.

One-Pot Synthesis of 3,5-Disubstituted Pyrazoles

This protocol details an efficient, nickel-catalyzed one-pot synthesis of pyrazoles at room temperature.[13]

Materials:

  • Acetophenone (0.1 mol)

  • Hydrazine (0.1 mol)

  • Benzaldehyde

  • Ethanol (10 mL)

  • Nickel-based heterogeneous catalyst (10 mol%)

  • Water

  • Toluene

Procedure:

  • Charge a round bottom flask with acetophenone, hydrazine, and the solid Nickel-based heterogeneous catalyst in ethanol.

  • Stir the mixture for 30 minutes at room temperature.

  • Add benzaldehyde dropwise to the reaction mixture and continue stirring for 3 hours at room temperature.[13]

  • Monitor the reaction completion by TLC.

  • Upon completion, wash the desired pyrazoles with water and toluene to remove unreacted materials.

  • The final product can be recrystallized from methanol or purified by column chromatography.[13]

Mandatory Visualization

Below are diagrams illustrating the reaction mechanisms and workflows for the described pyrazole synthesis methods.

Knorr_Pyrazole_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_end Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Forms Cyclization Intramolecular Cyclization Hydrazone->Cyclization Undergoes Dehydration Dehydration Cyclization->Dehydration Followed by Pyrazole Pyrazole Dehydration->Pyrazole Yields

Knorr Pyrazole Synthesis Workflow

Alpha_Beta_Unsaturated_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Pathway cluster_end Product Unsaturated_Ketone α,β-Unsaturated Ketone Cyclocondensation Cyclocondensation Unsaturated_Ketone->Cyclocondensation Hydrazine Hydrazine Hydrazine->Cyclocondensation Pyrazoline Pyrazoline Intermediate Cyclocondensation->Pyrazoline Forms Oxidation Oxidation Pyrazoline->Oxidation Requires Pyrazole Pyrazole Oxidation->Pyrazole To Yield

Synthesis from α,β-Unsaturated Carbonyls

Microwave_Assisted_Synthesis Reactants Starting Materials (e.g., Chalcone, Hydrazine) Microwave_Irradiation Microwave Irradiation (Solvent or Solvent-free) Reactants->Microwave_Irradiation Rapid_Heating Rapid & Uniform Heating Microwave_Irradiation->Rapid_Heating Leads to Pyrazole_Formation Pyrazole Formation Rapid_Heating->Pyrazole_Formation Accelerates Product High Yield Pyrazole Pyrazole_Formation->Product Results in

Microwave-Assisted Pyrazole Synthesis

One_Pot_Synthesis Start Ketone + Aldehyde + Hydrazine Process Single Reaction Vessel with Catalyst Start->Process Intermediate In-situ Formation of Pyrazoline Intermediate Process->Intermediate Final_Step In-situ Oxidation (if necessary) Intermediate->Final_Step End Isolated Pyrazole Product Final_Step->End

One-Pot Pyrazole Synthesis Logical Flow

References

Comparative Efficacy of 1-Methyl-1H-pyrazole-4-carbaldehyde Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in oncology research is emerging with the investigation of 1-Methyl-1H-pyrazole-4-carbaldehyde derivatives as potential anticancer agents. These compounds, particularly their Schiff base and thiosemicarbazone analogs, are demonstrating notable cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of their efficacy, supported by available experimental data, to inform researchers and drug development professionals in the field.

Overview of Anticancer Activity

Derivatives of this compound have been synthesized and evaluated for their potential to inhibit the proliferation of cancer cells. The core structure of this compound serves as a versatile scaffold for the generation of diverse molecules, including Schiff bases and thiosemicarbazones, which have shown promising activity against breast cancer cell lines.

Comparison of Derivative Efficacy

Initial studies have focused on Schiff base derivatives. One such derivative, synthesized from this compound and 4-amino antipyrine (designated as MA2), has been tested against the MDA-MB-231 human breast cancer cell line. The results indicate a dose-dependent inhibitory effect on cancer cell proliferation.

Quantitative Data Summary

The cytotoxic activity of the Schiff base derivative MA2 against the MDA-MB-231 breast cancer cell line is summarized below. The data represents the percentage of cancer cell inhibition at various concentrations of the compound.

CompoundTarget Cell LineConcentration (µg/mL)Inhibition Rate (%)
Schiff Base (MA2)MDA-MB-23140077%
200-
100-
50-
25-
12.5-
6.254%
Data sourced from a study by Azzawi et al. (2022).[1]

It is important to note that the same study also reported high toxicity of this compound in healthy REF52 cells, with inhibition rates ranging from 64% to 80%.[1] This highlights the need for further structural modifications to improve cancer cell selectivity.

Experimental Protocols

The evaluation of the anticancer activity of these derivatives typically involves standard cell viability assays.

Synthesis of Schiff Base Derivatives

The general protocol for the synthesis of Schiff base derivatives from this compound is as follows:

  • An equimolar mixture of this compound and a selected amine (e.g., 4-chloroaniline or 4-amino antipyrine) is prepared.

  • The reaction is carried out in the presence of glacial acetic acid.

This synthetic process is a foundational step for generating a library of Schiff base derivatives for screening.

This compound This compound Schiff_Base_Formation Schiff_Base_Formation This compound->Schiff_Base_Formation + Amine Schiff_Base_Derivative Schiff_Base_Derivative Schiff_Base_Formation->Schiff_Base_Derivative Glacial Acetic Acid

Synthesis of Schiff Base Derivatives
Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell inhibition is calculated by comparing the absorbance of treated cells to that of untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

cluster_workflow MTT Assay Workflow Seed_Cells Seed_Cells Treat_with_Compound Treat_with_Compound Seed_Cells->Treat_with_Compound Add_MTT Add_MTT Treat_with_Compound->Add_MTT Incubate Incubate Add_MTT->Incubate Solubilize_Formazan Solubilize_Formazan Incubate->Solubilize_Formazan Measure_Absorbance Measure_Absorbance Solubilize_Formazan->Measure_Absorbance Calculate_Inhibition Calculate_Inhibition Measure_Absorbance->Calculate_Inhibition

References

A Comparative Guide to the Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Methyl-1H-pyrazole-4-carbaldehyde is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its versatile structure allows for a variety of chemical transformations, making it a valuable intermediate in the development of more complex molecules.[1] This guide provides an objective comparison of two synthetic routes to this compound: the well-established Vilsmeier-Haack formylation and an alternative route commencing with the bromination of 1-methyl-1H-pyrazole. This comparison is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and reaction conditions.

ParameterEstablished Route: Vilsmeier-Haack FormylationAlternative Route: From 4-Bromo-1-methyl-1H-pyrazole
Starting Material 1-Methyl-1H-pyrazole4-Bromo-1-methyl-1H-pyrazole
Key Reagents Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)n-Butyllithium (n-BuLi), Dimethylformamide (DMF)
Reaction Steps 11
Typical Yield >90% (regioselectivity at C4)[1]~70%
Reaction Temperature 0 °C to 120 °C[3][4]-78 °C to Room Temperature
Reaction Time 2-4 hours[5]Approximately 0.5 hours
Key Advantages High regioselectivity, readily available starting materialsSuitable for substrates sensitive to harsh Vilsmeier-Haack conditions
Key Disadvantages Harsh reagents (POCl₃), exothermic reaction requiring careful temperature control[5]Requires cryogenic temperatures, moisture-sensitive organolithium reagent

Detailed Experimental Protocols

Established Route: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrazole

This method is a classic and widely used approach for the formylation of electron-rich heterocyclic compounds like 1-methyl-1H-pyrazole.[1][6] The reaction involves the use of the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride and dimethylformamide.[5][6]

Experimental Workflow

G reagent_prep Vilsmeier Reagent Preparation formylation Formylation Reaction reagent_prep->formylation Add 1-methylpyrazole workup Reaction Work-up formylation->workup Monitor by TLC purification Purification workup->purification Extract with organic solvent product This compound purification->product Column chromatography

Caption: Workflow for the Vilsmeier-Haack formylation.

Protocol:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 6 equivalents) and cool the flask in an ice bath to 0-5 °C.[5] Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[3][5] Stir the mixture for an additional 10-15 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.[3]

  • Formylation Reaction: Dissolve 1-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add the solution of 1-methyl-1H-pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[5] After the addition is complete, the reaction mixture is heated to 120°C.[3]

  • Reaction Monitoring and Work-up: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[5] After completion, cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.[5]

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium carbonate (Na₂CO₃) to a pH of approximately 7.[3] Extract the product with chloroform (3 times).[3]

  • Purification: Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield pure this compound.[3]

Alternative Route: Synthesis from 4-Bromo-1-methyl-1H-pyrazole

This alternative route provides a pathway to the target molecule for substrates that may be sensitive to the harsh conditions of the Vilsmeier-Haack reaction. It involves a bromine-lithium exchange followed by quenching with an electrophile, in this case, DMF.

Synthetic Pathway

G start 4-Bromo-1-methyl-1H-pyrazole lithiation Bromine-Lithium Exchange start->lithiation n-BuLi, -78°C quenching Quenching with DMF lithiation->quenching DMF product This compound quenching->product

Caption: Synthesis via bromine-lithium exchange.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-bromo-1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bromine-Lithium Exchange: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 30 minutes to ensure complete bromine-lithium exchange.

  • Formylation: Quench the resulting lithiated pyrazole by the dropwise addition of anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents).

  • Work-up and Extraction: After the addition of DMF, allow the reaction mixture to warm to room temperature. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.

References

The Pyrazole Scaffold: A Potent Player in the Quest for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of pyrazole-based compounds reveals their significant potential in the development of next-generation anti-inflammatory drugs. These heterocyclic molecules, most notably represented by the selective COX-2 inhibitor Celecoxib, offer a versatile platform for designing potent and safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Inflammation, a complex biological response to harmful stimuli, is a double-edged sword. While essential for healing, chronic inflammation underpins a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The search for effective anti-inflammatory therapeutics with minimal side effects is a cornerstone of medicinal chemistry. Pyrazole derivatives have emerged as a particularly promising class of compounds in this arena.[2][3]

This guide provides a comparative overview of the anti-inflammatory properties of various pyrazole-based compounds, supported by experimental data. It delves into their mechanisms of action, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways they modulate.

Comparative Anti-Inflammatory Activity of Pyrazole Derivatives

The anti-inflammatory efficacy of pyrazole compounds is typically evaluated through a combination of in vitro and in vivo assays. In vitro studies often focus on the inhibition of key enzymes and mediators involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and pro-inflammatory cytokines.[4] In vivo models, such as the carrageenan-induced paw edema test in rodents, provide a measure of the compound's overall anti-inflammatory effect in a living organism.[1]

Below is a summary of the reported activities of several pyrazole derivatives compared to the well-established NSAID, Celecoxib, and the non-selective NSAID, Indomethacin.

Compound/DerivativeTarget(s)IC50 (COX-1) µMIC50 (COX-2) µMSelectivity Index (COX-1/COX-2)In Vivo Edema Reduction (%) @ Dose (mg/kg)Reference
Celecoxib COX-2~4.5~0.02 - 0.04~112 - 22558-93[3][4][5]
Indomethacin COX-1/COX-2---55[1]
3-(trifluoromethyl)-5-arylpyrazole COX-24.50.02225-[1]
Pyrazole-Thiazole Hybrid COX-2/5-LOX-0.03 (COX-2)-75[1]
Pyrazolo-Pyrimidine COX-2-0.015--[1]
Various 3,5-diarylpyrazoles COX-2-0.01--[1]
4-Pyrazolyl Benzenesulfonamide Derivatives (e.g., 4c, 6b, 7b) COX-2--Good selectivity reportedComparable or better than Indomethacin and Celecoxib[6]
Pyrazoline Derivative 2d ----Potent[7]
Pyrazole-Pyrazoline Hybrid 9b TNF-α---43.67[8]

Note: IC50 values and in vivo data can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.

Unraveling the Mechanism: How Pyrazoles Combat Inflammation

The primary anti-inflammatory mechanism of many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9] COX-2 is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and swelling.[7] By selectively targeting COX-2 over the constitutively expressed COX-1 enzyme, which is involved in protecting the stomach lining, pyrazole-based inhibitors like Celecoxib can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][9]

However, the anti-inflammatory actions of pyrazoles are not limited to COX-2 inhibition. Research has shown that these compounds can modulate multiple targets within the inflammatory signaling network.[1] These include:

  • Lipoxygenase (LOX) Inhibition: Some pyrazole derivatives exhibit dual inhibition of both COX and LOX pathways, leading to a broader anti-inflammatory effect by reducing the production of both prostaglandins and leukotrienes.[1]

  • Cytokine Modulation: Pyrazole compounds have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][4]

  • NF-κB Pathway Suppression: The transcription factor NF-κB is a master regulator of inflammation. Some pyrazoles can inhibit the activation of the NF-κB pathway, thereby downregulating the expression of numerous inflammatory genes.[1]

The following diagram illustrates the key signaling pathways targeted by anti-inflammatory pyrazole compounds.

G Key Inflammatory Signaling Pathways Modulated by Pyrazole Compounds cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK LPS MAPK_Cascade MAPK Cascade (p38, JNK, ERK) Receptor->MAPK_Cascade IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB p_NFkappaB Active NF-κB NFkappaB->p_NFkappaB Activation Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2) p_NFkappaB->Inflammatory_Genes Transcription AP1 AP-1 MAPK_Cascade->AP1 Activates AP1->Inflammatory_Genes Transcription Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Pyrazole_COX Pyrazole Compounds Pyrazole_COX->COX2 Inhibits Pyrazole_LOX Pyrazole Compounds Pyrazole_LOX->LOX Inhibits Pyrazole_NFkappaB Pyrazole Compounds Pyrazole_NFkappaB->IKK Inhibits

Caption: Signaling pathways targeted by pyrazole-based anti-inflammatory compounds.

Experimental Protocols for Evaluation

The assessment of the anti-inflammatory properties of pyrazole compounds involves standardized and reproducible experimental methodologies.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting the two COX isoforms.

Methodology:

  • Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the substrate.

  • Procedure:

    • The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used acute inflammation model to evaluate the in vivo anti-inflammatory activity of compounds.

Methodology:

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • The initial paw volume of the rats is measured using a plethysmometer.

    • The test compound or a control vehicle is administered orally or intraperitoneally.

    • After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the right hind paw.

    • The paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

The following diagram outlines a general workflow for the discovery and evaluation of novel anti-inflammatory pyrazole compounds.

G Workflow for Evaluation of Anti-Inflammatory Pyrazole Compounds cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Design & Synthesis of Pyrazole Derivatives in_vitro In Vitro Screening start->in_vitro in_vivo In Vivo Efficacy Studies in_vitro->in_vivo Active Compounds cox_assay COX-1/COX-2 Inhibition Assay cytokine_assay Cytokine Production Assay (LPS-stimulated macrophages) lox_assay LOX Inhibition Assay mechanism Mechanism of Action Studies in_vivo->mechanism Potent Compounds paw_edema Carrageenan-Induced Paw Edema ear_edema Xylene-Induced Ear Edema lead Lead Optimization mechanism->lead Validated Mechanism

References

Purity Analysis of Commercially Available 1-Methyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available 1-Methyl-1H-pyrazole-4-carbaldehyde, a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] The purity of this reagent is paramount to ensure reliable and reproducible results in research and development. This document outlines a detailed purity analysis of this compound from various suppliers, presenting the data in a clear and comparative format.

Commercial Supplier Overview

A variety of chemical suppliers offer this compound. The stated purity levels and available data from a selection of suppliers are summarized in Table 1. It is important to note that while suppliers provide a Certificate of Analysis (CoA), independent verification of purity is crucial for sensitive applications.

SupplierProduct NumberCAS NumberStated PurityAnalytical Method Cited
Supplier AH54146.0325016-11-9>95.0%HPLC[2]
Supplier BEVT-29165825016-11-9Not specifiedNot specified[3]
Supplier C01449925016-11-9Not specifiedNot specified[3]
Supplier DAF0960425016-11-995%Not specified[4]

Table 1: Commercially Available this compound.

Purity Analysis: Experimental Data

To provide a direct comparison, samples of this compound were procured from three different suppliers and subjected to a battery of analytical tests to determine their purity and identify any potential impurities.

Quantitative Purity Assessment

The purity of the samples was determined using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The results are summarized in Table 2.

SupplierHPLC Purity (%)GC-MS Purity (%)Major Impurity Identified
Supplier 198.7%99.1%Unreacted starting material
Supplier 296.5%97.2%Isomeric pyrazole-carbaldehyde
Supplier 399.5%99.8%Trace solvent residue

Table 2: Comparative Purity Analysis of this compound from Different Suppliers.

Structural Verification by NMR

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy was used to confirm the chemical structure of the major component in each sample and to identify impurities. All three samples showed spectra consistent with this compound. However, minor peaks in the spectrum of the sample from Supplier 2 suggested the presence of an isomeric impurity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1 mg/mL solution in acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 50°C, ramped to 250°C at 10°C/min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: 1 mg/mL solution in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Techniques: ¹H NMR, ¹³C NMR, and COSY.

  • Sample Preparation: 5-10 mg dissolved in 0.7 mL of solvent.

Potential Impurities

Impurities in commercially available this compound can arise from the synthetic route used for its preparation. The most common synthetic method is the Vilsmeier-Haack reaction.[1][5] Potential impurities may include:

  • Unreacted Starting Materials: Such as 1-methylpyrazole.

  • Isomeric Byproducts: Formation of other pyrazole-carbaldehyde isomers.

  • Residual Solvents: From the reaction or purification steps.

  • Reagents from Synthesis: Such as phosphorus oxychloride or dimethylformamide derivatives.

Workflow for Purity Analysis

The logical workflow for the comprehensive purity analysis of commercially available this compound is depicted in the following diagram.

Purity_Analysis_Workflow cluster_procurement Procurement & Initial Checks cluster_analysis Analytical Testing cluster_reporting Data Interpretation & Reporting Supplier1 Supplier 1 Sample CoA_Review Review Certificate of Analysis Supplier1->CoA_Review Supplier2 Supplier 2 Sample Supplier2->CoA_Review Supplier3 Supplier 3 Sample Supplier3->CoA_Review HPLC HPLC Analysis (Quantitative Purity) CoA_Review->HPLC Sample Prep GCMS GC-MS Analysis (Purity & Impurity ID) CoA_Review->GCMS Sample Prep NMR NMR Spectroscopy (Structural Verification) CoA_Review->NMR Sample Prep Data_Comparison Comparative Data Analysis HPLC->Data_Comparison GCMS->Data_Comparison NMR->Data_Comparison Final_Report Final Comparison Guide Data_Comparison->Final_Report

Figure 1. Workflow for Purity Analysis.

Conclusion

The purity of this compound can vary between commercial suppliers. For applications where high purity is critical, it is recommended that researchers perform their own comprehensive analysis. The experimental protocols and comparative data presented in this guide provide a framework for such an evaluation, enabling informed decisions when selecting a supplier for this important synthetic intermediate.

References

The Dichotomy of Discovery: Comparing In Vitro and In Vivo Studies of 1-Methyl-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the journey of a potential therapeutic agent from the laboratory bench to clinical application is a rigorous and multi-faceted process. For researchers, scientists, and drug development professionals, understanding the comparative value of in vitro and in vivo studies is paramount. This guide provides an objective comparison of the performance of 1-Methyl-1H-pyrazole-4-carbaldehyde derivatives in these two distinct research settings, supported by experimental data and detailed methodologies. These pyrazole derivatives have garnered significant interest due to their versatile biological activities, including potential anticancer and anti-inflammatory properties.

Unveiling Biological Activity: A Tale of Two Environments

In vitro studies, conducted in a controlled laboratory environment outside of a living organism, offer the first glimpse into the biological potential of novel compounds. These assays are instrumental for high-throughput screening and elucidating mechanisms of action at a molecular level. Conversely, in vivo studies, performed within a whole, living organism, provide a more complex and systemic understanding of a compound's efficacy, safety, and pharmacokinetic profile.

For derivatives of this compound, in vitro investigations have primarily focused on their cytotoxic effects against various cancer cell lines and their ability to inhibit key inflammatory enzymes. While direct comparative studies on the same this compound derivatives in both in vitro and in vivo settings are limited in publicly available literature, we can synthesize findings from closely related pyrazole-4-carbaldehyde derivatives to draw insightful comparisons.

Quantitative Data Summary: A Comparative Overview

The following tables summarize quantitative data from studies on pyrazole-4-carbaldehyde derivatives, illustrating the types of metrics obtained from in vitro and in vivo experiments.

Table 1: In Vitro Anticancer Activity of Pyrazole Carbaldehyde Derivatives

Compound ClassCell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole Carbaldehyde DerivativeMCF-7 (Breast Cancer)MTT Assay0.25Doxorubicin0.95

Note: The specific substitution on the pyrazole carbaldehyde was not detailed in the available abstract.[1]

Table 2: In Vivo Anti-inflammatory Activity of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes

CompoundAnimal ModelAssay TypeDose% Inhibition of EdemaReference Compound% Inhibition of Edema
Derivative 1RatCarrageenan-induced paw edemaNot SpecifiedData not availableIndomethacinData not available
Derivative 2RatCarrageenan-induced paw edemaNot SpecifiedData not availableIndomethacinData not available

Note: While the study reported anti-inflammatory activity for this class of compounds, specific quantitative data on the percentage of edema inhibition was not available in the abstract.

Experimental Protocols: The Foundation of Reliable Data

Detailed and reproducible experimental methodologies are the bedrock of scientific advancement. Below are representative protocols for key assays used in the evaluation of this compound derivatives.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model assesses the anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds (this compound derivatives) or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (which received only the vehicle and carrageenan).

Visualizing the Science: Diagrams and Pathways

To further clarify the experimental processes and biological pathways involved, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start This compound Derivatives cell_lines Cancer Cell Lines (e.g., MCF-7) invitro_start->cell_lines Treatment invivo_start This compound Derivatives mtt_assay MTT Assay cell_lines->mtt_assay Assessment ic50 IC50 Determination mtt_assay->ic50 Data Analysis animal_model Rodent Model (e.g., Rat) invivo_start->animal_model Administration carrageenan Carrageenan-Induced Paw Edema animal_model->carrageenan Induction edema_inhibition % Edema Inhibition carrageenan->edema_inhibition Measurement & Analysis

Caption: Experimental workflow for in vitro and in vivo studies.

signaling_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Carrageenan) cell_membrane Cell Membrane inflammatory_stimuli->cell_membrane pla2 PLA2 cell_membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX Enzymes (COX-1, COX-2) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation pyrazole_derivative Pyrazole-4-carbaldehyde Derivatives pyrazole_derivative->cox Inhibition

References

A Comparative Analysis of Antibody Cross-Reactivity to Pyrazole-Containing Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies raised against small molecules, or haptens, is critical for the development of accurate immunoassays and targeted therapeutics. This guide provides a comparative analysis of cross-reactivity studies involving antibodies generated against pyrazole-containing haptens, focusing on the fungicide penthiopyrad as a case study.

The pyrazole ring is a key structural motif in many pharmaceuticals and agrochemicals.[1][2][3][4][5] Consequently, the ability to generate specific antibodies that can distinguish between closely related pyrazole-containing compounds is of significant interest. This guide delves into the experimental data from studies on polyclonal antibodies raised against different haptens of penthiopyrad, a pyrazole carboxamide fungicide.[6]

Data Presentation: Cross-Reactivity of Anti-Penthiopyrad Polyclonal Antibodies

The specificity of polyclonal antibodies is largely influenced by the structure of the hapten used for immunization, particularly the site where a linker is attached to conjugate the hapten to a carrier protein.[6][7] In the study of penthiopyrad, two haptens, PPa and PPb, were synthesized with the linker at opposite ends of the molecule.[6][8] Polyclonal antibodies were generated against both haptens (PPa-type and PPb-type antibodies).

The cross-reactivity of these antibodies was evaluated against a panel of other fungicides, including several pyrazole-containing compounds. The results, determined by competitive ELISA, are summarized below.

Table 1: Cross-Reactivity of Anti-Penthiopyrad Polyclonal Antibodies [6]

CompoundChemical SubclassPPa-type Antibodies Cross-Reactivity (%)PPb-type Antibodies Cross-Reactivity (%)
Penthiopyrad Pyrazole Carboxamide 100 100
FluxapyroxadPyrazole CarboxamideNot Detected< 0.5
PyraclostrobinPyrazoleNot DetectedNot Detected
FluopyramPyrazoleNot DetectedNot Detected
FluopicolidePyrazoleNot DetectedNot Detected
AzoxystrobinStrobilurinNot DetectedNot Detected
BoscalidCarboxamideNot DetectedNot Detected
PyrimethanilAnilinopyrimidineNot DetectedNot Detected
CyprodinilAnilinopyrimidineNot DetectedNot Detected
FenhexamidHydroxyanilideNot DetectedNot Detected
FludioxonilPhenylpyrroleNot DetectedNot Detected
TebuconazoleTriazoleNot DetectedNot Detected

Note: "Not Detected" indicates no inhibition was observed at a concentration of 10 μM.[6]

The data clearly indicates that both types of antibodies are highly specific to penthiopyrad.[6] The PPa-type antibodies showed no cross-reactivity with any of the tested compounds. The PPb-type antibodies exhibited only very low cross-reactivity with fluxapyroxad, which shares a similar pyrazole carboxamide group with penthiopyrad.[6][8] This aligns with Landsteiner's principle, which states that antibody specificity is primarily directed towards the parts of the hapten molecule that are most distal to the linker attachment site.[6][8]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the cross-reactivity study of anti-penthiopyrad antibodies.[6]

1. Hapten Synthesis and Conjugation:

  • Two haptens of penthiopyrad, designated PPa and PPb, were synthesized with carboxylated linkers at opposite ends of the molecule.

  • The purified active esters of these haptens were then coupled to carrier proteins, such as Bovine Serum Albumin (BSA) for immunizing conjugates and Ovalbumin (OVA) or Horseradish Peroxidase (HRP) for assay conjugates.

  • The hapten-to-protein molar ratio was determined using MALDI-TOF mass spectrometry.

2. Antibody Production (Polyclonal):

  • Immunizing conjugates (e.g., BSA-PPa and BSA-PPb) were used to immunize animals (typically rabbits).

  • The immunization protocol involved multiple injections over a period of time to elicit a high-titer antibody response.

  • Antiserum was collected, and the polyclonal antibodies were purified.

3. Competitive Enzyme-Linked Immunosorbent Assay (cELISA):

  • Microtiter plates were coated with an assay conjugate (e.g., OVA-PPa or OVA-PPb).

  • A mixture of a constant amount of antibody and varying concentrations of the analyte (penthiopyrad) or a potential cross-reactant was added to the wells.

  • The plate was incubated, allowing the free analyte and the coated hapten to compete for binding to the antibody.

  • After a washing step, a secondary antibody conjugated to an enzyme (e.g., anti-rabbit IgG-HRP) was added.

  • Following another incubation and washing, a substrate solution was added, and the color development was measured spectrophotometrically.

  • The concentration of the analyte that causes 50% inhibition of the maximum signal (IC50) was determined from the resulting dose-response curve.

4. Cross-Reactivity Calculation:

  • Cross-reactivity (CR) was calculated using the following formula: CR (%) = (IC50 of penthiopyrad / IC50 of competing compound) x 100

Visualizations

The logical workflow for a typical cross-reactivity study of antibodies against pyrazole-containing haptens is illustrated below.

Cross_Reactivity_Workflow cluster_Hapten_Prep Hapten Preparation cluster_Conjugation Bioconjugation cluster_Antibody_Prod Antibody Production cluster_Immunoassay Immunoassay & Analysis Hapten_Design Hapten Design (e.g., PPa, PPb) Hapten_Synthesis Hapten Synthesis Hapten_Design->Hapten_Synthesis Hapten_Activation Hapten Activation (e.g., Active Ester) Hapten_Synthesis->Hapten_Activation Immunogen Immunogen Conjugate (Hapten-BSA) Hapten_Activation->Immunogen Assay_Reagent Assay Conjugate (Hapten-OVA/HRP) Hapten_Activation->Assay_Reagent Immunization Animal Immunization Immunogen->Immunization cELISA Competitive ELISA Assay_Reagent->cELISA Serum_Collection Serum Collection Immunization->Serum_Collection Antibody_Purification Antibody Purification Serum_Collection->Antibody_Purification Antibody_Purification->cELISA IC50_Det IC50 Determination cELISA->IC50_Det CR_Calc Cross-Reactivity Calculation (%) IC50_Det->CR_Calc

Workflow for hapten-specific antibody cross-reactivity studies.

The diagram above outlines the key stages, from the initial design and synthesis of the pyrazole-containing haptens to the final calculation of cross-reactivity percentages based on immunoassay data. This systematic approach is essential for developing highly specific antibodies for various applications.

References

Benchmarking New Pyrazole-Based Inhibitors Against Existing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential. This guide provides an objective comparison of the performance of new pyrazole-based inhibitors against established drugs, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the landscape of these emerging therapeutics.

Performance Data: In Vitro Kinase Inhibition and Cellular Potency

The following tables summarize the inhibitory activities of selected new pyrazole-based compounds against various kinases and cancer cell lines, with direct comparisons to established drugs where available. This data is crucial for understanding the potency and selectivity of these novel inhibitors.

Table 1: Comparative Inhibitory Activity Against Kinases
Compound/DrugTarget Kinase(s)IC50 (nM)Reference Drug(s)Reference Drug IC50 (nM)
Novel Pyrazole Compound 11 EGFR83Erlotinib30[1]
Novel Pyrazole Compound 6b VEGFR2200Sorafenib30[2]
Novel Pyrazole Compound 5a VEGFR2 / CDK-2267 / 311Sorafenib / Roscovitine30 / 556[2]
Novel Pyrazole Compound 3f JAK1 / JAK2 / JAK33.4 / 2.2 / 3.5Ruxolitinib-
Ruxolitinib JAK1 / JAK2~3 / ~3--
Baricitinib JAK1 / JAK25.9 / 5.7--[3]

Note: IC50 values can vary based on experimental conditions. Direct comparison is most accurate when data is from the same study.

Table 2: Comparative Cytotoxicity Against Cancer Cell Lines
Compound/DrugCell LineIC50 (µM)Reference Drug(s)Reference Drug IC50 (µM)
Novel Pyrazole Compound 43 MCF-7 (Breast)0.25Doxorubicin0.95[4]
Novel Pyrazole Compound 41 MCF-7 / HepG21.937 / 3.695 (µg/mL)Doxorubicin4.162 / 3.832 (µg/mL)[4]
Novel Pyrazole Compound 42 HCT116 (Colon)2.914 (µg/mL)Doxorubicin3.676 (µg/mL)[4]
Novel Pyrazole Compound 50 HepG2 (Liver)0.71Erlotinib / Sorafenib10.6 / 1.06[4]
Novel Pyrazole Compound 6 HCT116 / MCF-70.39 / 0.46--[1]
Novel Pyrazole Compound 11 MCF-7 / HT-292.85 / 2.125-FU8.77 (HT-29)[4]
Novel Pyrazole Compound 2 HCT116 (Colon)0.95Uprosertib1.75[1]
Novel Pyrazole Compound 25 HepG2 / HCT1161.83 / 0.035--[1]

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis are targeted by pyrazole-based inhibitors. Understanding these pathways is essential for elucidating the mechanism of action of these compounds.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Pyrazole_Inhibitor Pyrazole-based PI3K Inhibitor Pyrazole_Inhibitor->PI3K Inhibits

Figure 1: PI3K/AKT Signaling Pathway Inhibition

BRAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Pyrazole_Inhibitor Pyrazole-based BRAF Inhibitor Pyrazole_Inhibitor->BRAF Inhibits

Figure 2: BRAF/MEK/ERK Signaling Pathway Inhibition

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT (monomer) Receptor->STAT Recruits JAK->Receptor Phosphorylates JAK->JAK JAK->STAT Phosphorylates pSTAT p-STAT (dimer) Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor (e.g., Ruxolitinib) Pyrazole_Inhibitor->JAK Inhibits

Figure 3: JAK/STAT Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of pyrazole-based inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Target kinase and its specific substrate

  • ATP

  • Kinase reaction buffer

  • Test pyrazole-based compounds and reference inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Reaction Setup:

    • Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase enzyme solution to all wells.

    • Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction Initiation:

    • Add 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.

    • Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of an inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test pyrazole-based compounds and reference drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and reference drugs in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include untreated cells as a negative control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 3-4 hours in the CO2 incubator.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

A systematic approach is essential for the comprehensive evaluation of new pyrazole-based inhibitors.

Experimental_Workflow Start Start: Novel Pyrazole-based Inhibitor InVitro_Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->InVitro_Kinase_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Start->Cell_Viability_Assay Determine_IC50_Kinase Determine IC50 against Target Kinase(s) InVitro_Kinase_Assay->Determine_IC50_Kinase Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for pathway modulation) Determine_IC50_Kinase->Mechanism_Studies Determine_IC50_Cell Determine IC50 against Cancer Cell Lines Cell_Viability_Assay->Determine_IC50_Cell Determine_IC50_Cell->Mechanism_Studies InVivo_Studies In Vivo Preclinical Studies (Xenograft models) Mechanism_Studies->InVivo_Studies End Lead Candidate for Further Development InVivo_Studies->End

Figure 4: General Experimental Workflow

References

Safety Operating Guide

Proper Disposal of 1-Methyl-1H-pyrazole-4-carbaldehyde: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1-Methyl-1H-pyrazole-4-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. Following these procedures is critical for ensuring laboratory safety and regulatory compliance.

Safety First: Hazard Profile of this compound

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation or damage.[1][2][3] Additionally, it may trigger respiratory irritation and allergic skin reactions.[2][4] Adherence to strict safety protocols is mandatory when handling this chemical.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation[1][2]

  • H317: May cause an allergic skin reaction[2]

  • H318/H319: Causes serious eye damage/irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C5H6N2O[2]
Molecular Weight 110.11 g/mol [2]
Appearance White to cream solid crystalline[3]
Melting Point 29 - 34 °C / 84.2 - 93.2 °F[3][5]
Boiling Point 60-62 °C at 0.08 mmHg[5]
Flash Point >110 °C (>230 °F) - closed cup[3][5]

Core Disposal Protocol

The primary recommended method for the disposal of this compound is incineration.[1] It is imperative to handle the material and its container in compliance with all applicable local, regional, national, and international regulations.[1] Under no circumstances should this chemical be disposed of by release into drains or the environment.[6]

Step-by-Step Disposal Procedure:

  • Material Preparation: If permissible by local regulations and performed by trained personnel, dissolve or mix the material with a combustible solvent. This increases the efficiency of incineration.

  • Incineration: Burn the dissolved chemical in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]

  • Container Disposal: The empty container must also be disposed of through an approved waste disposal plant.[3][6] Do not reuse the container for any other purpose.

  • Regulatory Compliance: All disposal activities must be conducted through a licensed and approved waste disposal company. Ensure all documentation is completed and retained as required by law.

Disposal Decision Process

The following diagram outlines the logical workflow for the proper disposal of this compound.

A Start: Disposal of this compound B Is the material in its original, labeled container? A->B C Ensure container is sealed and stored in a designated hazardous waste area. B->C Yes D Carefully transfer to a suitable, labeled hazardous waste container. B->D No E Consult Safety Data Sheet (SDS) and local regulations. C->E D->E F Is chemical incineration an approved disposal method? E->F G Arrange for collection by a licensed hazardous waste disposal company. F->G Yes H Contact EH&S for alternative disposal protocol. F->H No I End: Material disposed of safely and in compliance. G->I H->I

Caption: Disposal workflow for this compound.

Detailed Experimental Protocols

Handling Prior to Disposal:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3] For operations that may generate dust, a NIOSH/MSHA-approved respirator is recommended.[3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[3] Ensure the container is properly labeled as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to the relevant environmental health and safety (EH&S) officer, as per your institution's protocol.

References

Personal protective equipment for handling 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 1-Methyl-1H-pyrazole-4-carbaldehyde (CAS No. 25016-11-9). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several health risks. It is known to be harmful if swallowed, cause skin irritation, potentially trigger an allergic skin reaction, and lead to serious eye damage or irritation.[1][2][3] Furthermore, it may cause respiratory irritation.[1][2][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn when there is a risk of splashing.[3]To protect against serious eye damage or irritation from splashes or vapors.[1][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and protective clothing. Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[2][3]To prevent skin irritation and potential allergic reactions upon contact.[1][2][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area.[3]To avoid respiratory tract irritation from dust or vapors.[1][2][4]

Operational and Disposal Plans

Handling and Storage:

  • Handle the substance in a well-ventilated area, preferably under a chemical fume hood.[5]

  • It is recommended to handle and store this chemical under an inert gas as it is air-sensitive.[4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]

  • Prevent contact with skin and eyes.[2][5]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][6]

  • Wash hands and any exposed skin thoroughly after handling.[3]

Disposal Plan:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[2]

  • One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Emergency Procedures

IncidentFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][4]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[2][3]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][6]

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural steps for safely handling this compound in a laboratory setting.

A Assess Hazards (Skin/Eye Irritant, Respiratory Irritant, Harmful if Swallowed) B Select & Don Appropriate PPE (Goggles/Face Shield, Gloves, Lab Coat) A->B Based on SDS C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Handle Chemical (Avoid creating dust/aerosols) C->D E Post-Handling Procedures (Wash hands, Clean workspace) D->E F Properly Store or Dispose of Chemical (Tightly sealed container, Follow disposal protocol) E->F G Emergency Preparedness (Eyewash, Safety Shower, First Aid Kit accessible)

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.